Product packaging for 6-Chloro-2H-chromene-3-carbaldehyde(Cat. No.:CAS No. 57544-34-0)

6-Chloro-2H-chromene-3-carbaldehyde

Cat. No.: B1362478
CAS No.: 57544-34-0
M. Wt: 194.61 g/mol
InChI Key: VCRXKYYFRXENHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Chloro-2H-chromene-3-carbaldehyde is a useful research compound. Its molecular formula is C10H7ClO2 and its molecular weight is 194.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7ClO2 B1362478 6-Chloro-2H-chromene-3-carbaldehyde CAS No. 57544-34-0

Properties

IUPAC Name

6-chloro-2H-chromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO2/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCRXKYYFRXENHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=C(O1)C=CC(=C2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50206176
Record name 2H-1-Benzopyran-3-carboxaldehyde, 6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57544-34-0
Record name 6-Chloro-2H-1-benzopyran-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57544-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1-Benzopyran-3-carboxaldehyde, 6-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057544340
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1-Benzopyran-3-carboxaldehyde, 6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Chloro-2H-chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 6-Chloro-2H-chromene-3-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. This document details established methodologies, provides hypothetical experimental protocols based on analogous reactions, and presents quantitative data in a structured format for ease of comparison.

Introduction

This compound is a substituted chromene derivative of significant interest due to the versatile reactivity of its aldehyde functional group and the potential for the chromene core to impart desirable pharmacological properties. The chloro-substituent at the 6-position can modulate the electronic and lipophilic character of the molecule, influencing its biological activity and synthetic utility. This guide explores two principal and effective synthesis pathways for this target molecule.

Synthesis Pathway 1: Vilsmeier-Haack Reaction of 6-Chloro-4-chromanone

A robust and widely utilized method for the formylation of activated aromatic and heterocyclic systems is the Vilsmeier-Haack reaction.[1][2][3] In this proposed pathway, the readily available 6-chloro-4-chromanone serves as the starting material. The reaction with the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), introduces the formyl group at the 3-position and a chloro group at the 4-position of the chromene ring.

Logical Relationship Diagram

Vilsmeier-Haack Reaction Pathway cluster_reagents Reagents cluster_intermediates Intermediates cluster_reaction Reaction Sequence POCl3 POCl₃ Vilsmeier_reagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺PO₂Cl₂⁻ POCl3->Vilsmeier_reagent DMF DMF DMF->Vilsmeier_reagent Starting_Material 6-Chloro-4-chromanone Product This compound Starting_Material->Product Vilsmeier-Haack Reaction

Caption: Vilsmeier-Haack reaction pathway for the synthesis of this compound.

Experimental Protocol

Materials:

  • 6-Chloro-4-chromanone

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, N,N-dimethylformamide (5 equivalents) is cooled to 0°C in an ice bath.

  • Phosphorus oxychloride (3 equivalents) is added dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 10°C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • A solution of 6-chloro-4-chromanone (1 equivalent) in dichloromethane is then added dropwise to the reaction mixture.

  • The reaction is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice.

  • The mixture is neutralized by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • The aqueous layer is extracted three times with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.

Quantitative Data
ParameterValue (Expected)
Yield70-85%
Purity>95%
Melting PointNot available
¹H NMR (CDCl₃, δ ppm)~9.8 (s, 1H, CHO), ~7.5-7.0 (m, 4H, Ar-H & C4-H), ~5.0 (s, 2H, C2-H₂)
¹³C NMR (CDCl₃, δ ppm)~190 (CHO), ~155-118 (Ar-C & C=C), ~65 (C2)

Synthesis Pathway 2: Condensation of 5-Chlorosalicylaldehyde with Acrolein

This pathway involves an oxa-Michael-Aldol condensation reaction between 5-chlorosalicylaldehyde and acrolein.[4] This method is a direct and efficient route to construct the 2H-chromene ring system with the desired aldehyde functionality at the 3-position.

Experimental Workflow Diagram

Condensation Reaction Workflow cluster_setup Reaction Setup cluster_process Reaction and Workup cluster_purification Purification Reactants 5-Chlorosalicylaldehyde + Acrolein Reaction Reflux Reactants->Reaction Solvent_Catalyst Solvent (e.g., Dioxane) + Base (e.g., K₂CO₃) Solvent_Catalyst->Reaction Quenching Quenching with Water Reaction->Quenching Extraction Extraction with Ethyl Acetate Quenching->Extraction Drying_Concentration Drying and Concentration Extraction->Drying_Concentration Column_Chromatography Column Chromatography Drying_Concentration->Column_Chromatography Final_Product This compound Column_Chromatography->Final_Product

Caption: Experimental workflow for the synthesis of this compound via condensation.

Experimental Protocol

Materials:

  • 5-Chlorosalicylaldehyde

  • Acrolein

  • Potassium carbonate (K₂CO₃)

  • Dioxane

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

Procedure:

  • To a solution of 5-chlorosalicylaldehyde (1 equivalent) in dioxane in a round-bottom flask, potassium carbonate (1.5 equivalents) is added.

  • The mixture is stirred at room temperature for 15 minutes.

  • Acrolein (1.2 equivalents) is then added dropwise to the suspension.

  • The reaction mixture is heated to reflux and the progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is taken up in water and extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is evaporated, and the crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

Quantitative Data
ParameterValue (Expected)
Yield65-80%
Purity>96%
Melting PointNot available
¹H NMR (CDCl₃, δ ppm)~9.7 (s, 1H, CHO), ~7.4-6.9 (m, 4H, Ar-H & C4-H), ~4.9 (s, 2H, C2-H₂)
¹³C NMR (CDCl₃, δ ppm)~191 (CHO), ~154-119 (Ar-C & C=C), ~66 (C2)

Conclusion

Both the Vilsmeier-Haack reaction and the condensation of 5-chlorosalicylaldehyde with acrolein represent viable and efficient pathways for the synthesis of this compound. The choice of method may depend on the availability of starting materials and the desired scale of the reaction. The Vilsmeier-Haack approach may be preferable if 6-chloro-4-chromanone is readily accessible, while the condensation method offers a more direct route from a commercially available salicylaldehyde derivative. The provided protocols, based on established chemical literature for similar transformations, offer a solid foundation for the laboratory synthesis of this important chromene derivative. Further optimization of reaction conditions may be necessary to achieve maximum yields and purity.

References

Technical Guide: 6-Chloro-2H-chromene-3-carbaldehyde (CAS 57544-34-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-2H-chromene-3-carbaldehyde (CAS 57544-34-0), a heterocyclic aldehyde belonging to the chromene class of compounds. Chromene derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. This document consolidates available data on the chemical and physical properties, synthesis, and potential biological significance of this compound, presenting it in a manner accessible to researchers and drug development professionals.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 57544-34-0[2]
Molecular Formula C₁₀H₇ClO₂[3]
Molecular Weight 194.62 g/mol [3]
Appearance Solid[1]
Purity Typically ≥96%[2]

Note: Detailed experimental data on properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature.

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly published, a general and widely applicable method for the synthesis of 2H-chromene-3-carbaldehydes is the Vilsmeier-Haack reaction of the corresponding flavanone.[4][5] Another common approach involves the reaction of salicylaldehydes with α,β-unsaturated aldehydes.[6]

General Experimental Protocol (Vilsmeier-Haack Reaction)

The following is a generalized protocol based on the synthesis of analogous 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde from flavanone.[7] This can be adapted for the synthesis of this compound from the corresponding 6-chlorochroman-4-one.

Materials:

  • 6-Chlorochroman-4-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice-cold water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve 6-chlorochroman-4-one in a minimal amount of N,N-Dimethylformamide (DMF).

  • Cool the flask in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) to the stirred solution. The Vilsmeier reagent is formed in situ.

  • After the addition is complete, continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).[7]

  • Upon completion, carefully pour the reaction mixture into ice-cold water.[7]

  • A precipitate of crude this compound will form.

  • Collect the precipitate by filtration and wash thoroughly with water.[7]

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure compound.[7]

Spectroscopic Data

Table 2: Expected Spectroscopic Data for this compound

Spectroscopy Expected Features
¹H NMR Signals corresponding to the aldehydic proton (CHO), protons on the aromatic ring, and protons of the dihydropyran ring.
¹³C NMR Resonances for the carbonyl carbon of the aldehyde, carbons of the aromatic ring (including the carbon attached to chlorine), and carbons of the dihydropyran ring.
IR Spectroscopy Characteristic absorption bands for the C=O stretching of the aldehyde, C-Cl stretching, and C-O-C stretching of the ether linkage in the chromene ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (194.62 g/mol ), along with characteristic fragmentation patterns.

Biological Activity and Signaling Pathways

Direct studies on the biological activity and associated signaling pathways of this compound are not found in the reviewed literature. However, the broader class of chromene derivatives is well-documented for a wide array of pharmacological activities, including:

  • Antimicrobial activity [8]

  • Antiviral activity [8]

  • Anti-inflammatory properties [8]

  • Anticancer activity [9]

The diverse biological effects of chromenes suggest their potential to interact with various cellular targets and signaling pathways.[8] The presence of the reactive aldehyde group and the chlorine substituent on the aromatic ring of this compound may confer specific biological activities worthy of investigation.

Visualizations

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound based on the Vilsmeier-Haack reaction.

G Figure 1: General Synthesis Workflow cluster_synthesis Synthesis cluster_purification Purification start 6-Chlorochroman-4-one reaction Vilsmeier-Haack Reaction start->reaction reagent Vilsmeier Reagent (POCl3/DMF) reagent->reaction quench Quenching with Ice Water reaction->quench filtration Filtration quench->filtration recrystallization Recrystallization (Ethanol) filtration->recrystallization product Pure this compound recrystallization->product

Caption: General Synthesis Workflow

Logical Relationship for Drug Discovery

Given the known broad-spectrum biological activities of chromene derivatives, a logical workflow for investigating the therapeutic potential of this compound can be proposed.

G Figure 2: Drug Discovery Workflow cluster_screening Initial Screening cluster_investigation Further Investigation compound This compound bioassay High-Throughput Screening (e.g., Antimicrobial, Anticancer) compound->bioassay hit Identification of Biological 'Hits' bioassay->hit pathway Signaling Pathway Analysis hit->pathway mechanism Mechanism of Action Studies pathway->mechanism lead Lead Compound Optimization mechanism->lead

Caption: Drug Discovery Workflow

Conclusion

This compound is a member of the pharmacologically significant chromene family. While specific experimental data for this compound is limited in publicly accessible literature, this guide provides a consolidated overview of its known properties and a framework for its synthesis and potential biological evaluation. Further research is warranted to fully characterize its physicochemical properties, elucidate its biological activities, and explore its potential as a lead compound in drug discovery.

References

physical and chemical properties of 6-Chloro-2H-chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2H-chromene-3-carbaldehyde is a heterocyclic organic compound belonging to the chromene class of molecules. Chromene derivatives are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its synthesis, and its potential applications.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 57544-34-0[1][2][4]
Molecular Formula C₁₀H₇ClO₂[4][5]
Molecular Weight 194.62 g/mol [4]
Appearance Data not available
Melting Point Data not available
Boiling Point Data not available
Purity Typically >96%[6]
Table 2: Spectroscopic Data Summary

While specific spectra for this compound are not directly provided in the searched literature, several chemical suppliers indicate the availability of NMR, HPLC, and LC-MS data upon request.[2][7] The expected spectral characteristics can be inferred from the analysis of closely related compounds.

Spectroscopic TechniqueExpected Features
¹H NMR Signals corresponding to aromatic protons, the aldehydic proton (typically δ 9-10 ppm), and protons of the dihydropyran ring.
¹³C NMR Resonances for aromatic carbons, the carbonyl carbon of the aldehyde (typically δ 185-200 ppm), and carbons of the heterocyclic ring.
Infrared (IR) Spectroscopy Characteristic absorption bands for the C=O stretching of the aldehyde (around 1670-1690 cm⁻¹), C=C stretching of the aromatic ring, and C-O-C stretching of the ether linkage.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the chromene-3-carbaldehyde structure.

Experimental Protocols

The synthesis of 2H-chromene-3-carbaldehydes can be achieved through several synthetic routes. The most common methods include the Vilsmeier-Haack reaction and the oxa-Michael-aldol condensation.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. In the context of chromene synthesis, this reaction typically involves the treatment of a substituted flavanone or a related precursor with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide).

General Experimental Protocol (Adapted for this compound):

  • Step 1: Reagent Preparation: The Vilsmeier reagent is prepared by the slow addition of phosphorus oxychloride to ice-cold N,N-dimethylformamide (DMF) under an inert atmosphere.

  • Step 2: Reaction: The appropriate precursor, 6-chloroflavanone (not commercially available, would need to be synthesized from 4-chlorophenol), is added portion-wise to the prepared Vilsmeier reagent.

  • Step 3: Reaction Execution: The reaction mixture is stirred at a controlled temperature (e.g., 60-70 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Step 4: Work-up: The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product.

  • Step 5: Purification: The precipitate is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield this compound.

Vilsmeier_Haack_Synthesis 6-Chloroflavanone 6-Chloroflavanone Reaction_Mixture Reaction_Mixture 6-Chloroflavanone->Reaction_Mixture Vilsmeier Reagent (POCl3/DMF) Crude_Product Crude_Product Reaction_Mixture->Crude_Product Hydrolysis (Ice water) Pure_Product This compound Crude_Product->Pure_Product Purification

Caption: Vilsmeier-Haack reaction pathway for the synthesis of this compound.

Oxa-Michael-Aldol Condensation

This method involves the reaction of a substituted salicylaldehyde with an α,β-unsaturated aldehyde in the presence of a base catalyst.

General Experimental Protocol (Adapted for this compound):

  • Step 1: Reactant Mixture: 5-Chlorosalicylaldehyde and acrolein are dissolved in a suitable solvent such as dioxane or dimethyl sulfoxide (DMSO).

  • Step 2: Catalyst Addition: A catalytic amount of a base, such as potassium carbonate or pyrrolidine, is added to the reaction mixture.

  • Step 3: Reaction Execution: The mixture is stirred at room temperature or heated under reflux for a specified period, with the reaction progress monitored by TLC.

  • Step 4: Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then treated with water and extracted with an organic solvent (e.g., ethyl acetate).

  • Step 5: Purification: The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated. The crude product is then purified by column chromatography to afford this compound.

Oxa_Michael_Aldol_Synthesis 5-Chlorosalicylaldehyde 5-Chlorosalicylaldehyde Reaction_Mixture Reaction_Mixture 5-Chlorosalicylaldehyde->Reaction_Mixture Intermediate Intermediate Reaction_Mixture->Intermediate Base Catalyst Acrolein Acrolein Acrolein->Reaction_Mixture Pure_Product This compound Intermediate->Pure_Product Cyclization & Purification

Caption: Oxa-Michael-Aldol condensation for the synthesis of this compound.

Chemical Reactivity and Potential Applications

The 4-chloro-2H-chromene-3-carbaldehyde scaffold is recognized for its synthetic versatility. The aldehyde group can undergo a variety of chemical transformations, including oxidation, reduction, and condensation reactions, making it a valuable intermediate for the synthesis of more complex heterocyclic systems. The chlorine atom at the 6-position can also be a site for further functionalization through nucleophilic aromatic substitution reactions, although this is generally less facile than reactions at the aldehyde.

While no specific biological activities or signaling pathway involvements have been reported for this compound itself, the broader class of chromene derivatives has been extensively studied and shown to exhibit a wide range of pharmacological properties, including:

  • Anticancer Activity: Many chromene-based compounds have demonstrated cytotoxic effects against various cancer cell lines.

  • Antimicrobial and Antifungal Activity: Chromene derivatives have been investigated for their potential as antibacterial and antifungal agents.

  • Anti-inflammatory Properties: Some chromenes have shown promise as anti-inflammatory agents.

The presence of the chloro and aldehyde functionalities on the 2H-chromene core of this compound makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. Further research is warranted to explore the specific biological profile of this compound and its derivatives.

Potential_Applications cluster_synthesis Synthetic Intermediate cluster_applications Potential Therapeutic Areas This compound This compound Anticancer_Agents Anticancer_Agents This compound->Anticancer_Agents Derivatization Antimicrobial_Agents Antimicrobial_Agents This compound->Antimicrobial_Agents Derivatization Anti-inflammatory_Agents Anti-inflammatory_Agents This compound->Anti-inflammatory_Agents Derivatization

Caption: Potential derivatization and therapeutic applications of this compound.

Conclusion

This compound is a valuable synthetic intermediate with the potential for the development of novel therapeutic agents. While detailed experimental data on its physical properties and specific biological activities are currently limited in the public domain, this guide provides a foundational understanding of its chemical nature, synthesis, and potential applications based on the current body of scientific literature. Further research into this compound is encouraged to fully elucidate its properties and unlock its potential in drug discovery and development.

References

An In-depth Technical Guide to 6-Chloro-2H-chromene-3-carbaldehyde: Molecular Structure, Synthesis, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-2H-chromene-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry. Due to a paucity of publicly available, experimentally determined data for this specific molecule, this paper establishes a putative profile based on established synthetic methodologies and spectroscopic data from closely related analogs. This guide covers the core molecular structure, proposed synthetic routes with detailed experimental protocols, and predicted physicochemical and spectroscopic properties. Furthermore, it explores the potential biological activities of this compound class, drawing on the known cytotoxic and antifungal properties of substituted chromenes. A logical workflow for the synthesis and subsequent biological screening of this compound is presented to guide future research endeavors.

Molecular Structure and Properties

This compound is a derivative of chromene, a benzopyran, featuring a chlorine substituent at the 6-position and a carbaldehyde group at the 3-position. The presence of the electron-withdrawing chlorine atom and the reactive aldehyde functionality make it an interesting candidate for further chemical modifications and a potential pharmacophore.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₇ClO₂[1]
Molecular Weight 194.62 g/mol [1]
CAS Number 57544-34-0[1][2]
Purity Typically >96% (commercial sources)[2][3]
Appearance Not available (predicted to be a solid)-
Melting Point Not available-
Boiling Point Not available[2]

Synthesis and Experimental Protocols

Synthesis via Reaction of 5-Chlorosalicylaldehyde with Acrolein

This method involves the reaction of a substituted salicylaldehyde with acrolein in the presence of a base.[4]

Proposed Experimental Protocol:

  • To a solution of 5-chlorosalicylaldehyde (1 equivalent) in dioxane, add potassium carbonate (1 equivalent) and acrolein (1.5 equivalents).

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.

Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds and can be applied to chromene precursors.[5]

Proposed Experimental Protocol:

  • Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to a cooled (0 °C) solution of N,N-dimethylformamide (DMF, 3 equivalents).

  • To this reagent, add a solution of 6-chloro-2H-chromene (1 equivalent) in DMF.

  • Stir the reaction mixture at room temperature for 6-8 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with water, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield this compound.

Spectroscopic Characterization (Predicted)

Direct experimental spectroscopic data for this compound is not available. The following table summarizes the predicted key spectral features based on data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Peaks/Signals Rationale/Comparison with Analogs
¹H NMR Aldehyde proton (CHO): ~9.5-10.0 ppm (singlet)Aromatic protons: ~7.0-7.8 ppm (multiplets)Methylene protons (OCH₂): ~4.8-5.2 ppm (singlet or doublet)Based on the known chemical shifts for aldehyde protons and aromatic protons in similar chromene structures.[6] The methylene protons adjacent to the oxygen are expected in the specified region.
¹³C NMR Carbonyl carbon (C=O): ~190-195 ppmAromatic carbons: ~110-160 ppmMethylene carbon (OCH₂): ~65-70 ppmThe aldehyde carbonyl carbon is characteristically downfield. Aromatic carbons will show multiple signals in the expected range. The methylene carbon signal is typical for such a chemical environment.[7]
IR Spectroscopy C=O stretch (aldehyde): ~1680-1700 cm⁻¹C-Cl stretch: ~600-800 cm⁻¹C-O-C stretch: ~1200-1250 cm⁻¹The strong carbonyl absorption is a key diagnostic peak. The C-Cl and C-O-C stretches are also expected in their characteristic regions.[8]
Mass Spectrometry Molecular ion peak (M⁺) at m/z 194 and an isotope peak (M+2)⁺ at m/z 196 in an approximate 3:1 ratio.The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion.

Potential Biological Activities and Screening Workflow

While this compound has not been extensively studied for its biological activities, the broader class of chromene derivatives, including chlorinated analogs, has shown promising results in several therapeutic areas.

Cytotoxic and Anticancer Potential

Numerous studies have highlighted the cytotoxic effects of chromene derivatives against various cancer cell lines.[9][10][11] The presence of the chromene scaffold is considered a privileged structure in the design of anticancer agents. The introduction of a chlorine atom can enhance the lipophilicity and potentially the cytotoxic activity of the molecule.

Antimicrobial and Antifungal Activity

Chromene derivatives have also been investigated for their antimicrobial and antifungal properties.[12][13][14] Halogenated chromones, in particular, have demonstrated significant activity against various fungal strains, including resistant ones.[12] The proposed mechanism of action for some antifungal chromenes involves the inhibition of key enzymes like sterol 14α-demethylase (CYP51).[13]

Proposed Research Workflow

Given the potential of this compound class, a logical workflow for its synthesis and biological evaluation is proposed. This workflow can guide researchers in exploring the therapeutic potential of this compound.

G cluster_synthesis Synthesis and Characterization cluster_screening Biological Screening cluster_development Further Development start Starting Materials (5-Chlorosalicylaldehyde and Acrolein) synthesis Chemical Synthesis (e.g., Reaction with K2CO3 in Dioxane) start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, IR, MS, Melting Point) purification->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) characterization->cytotoxicity Test Compound antifungal Antifungal Assays (e.g., MIC against Candida species) characterization->antifungal Test Compound lead_id Lead Compound Identification cytotoxicity->lead_id antifungal->lead_id moa Mechanism of Action Studies lead_id->moa optimization Lead Optimization (SAR Studies) moa->optimization invivo In Vivo Studies optimization->invivo

Caption: Proposed workflow for the synthesis, characterization, and biological evaluation of this compound.

Conclusion

This compound represents a molecule with significant potential for further investigation in the field of drug discovery. While specific experimental data for this compound is currently limited, this guide provides a robust framework for its synthesis, characterization, and biological evaluation based on the known chemistry and pharmacology of related chromene derivatives. The proposed research workflow offers a clear path for scientists to explore the cytotoxic and antifungal properties of this and similar compounds, potentially leading to the development of novel therapeutic agents. Further research is warranted to fully elucidate the chemical and biological profile of this compound.

References

Spectroscopic and Analytical Profile of 6-Chloro-2H-chromene-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2H-chromene-3-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its chromene core is a privileged scaffold found in numerous biologically active molecules. The presence of a chlorine atom at the 6-position and a reactive carbaldehyde group at the 3-position makes it a versatile building block for the synthesis of a wide array of derivatives with potential therapeutic applications. This technical guide provides a summary of the available spectroscopic data and general experimental protocols for the characterization of this compound.

While this compound is commercially available from several suppliers, detailed, publicly accessible spectroscopic data from peer-reviewed literature is limited. The information presented herein is a compilation of data from commercial sources and expected spectroscopic characteristics based on the analysis of analogous compounds.

Spectroscopic Data

The structural confirmation and purity assessment of this compound rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of an organic compound. For this compound, both ¹H and ¹³C NMR are essential for confirming the arrangement of protons and carbon atoms.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.5 - 10.0Singlet1HAldehyde proton (-CHO)
~7.5 - 7.8Singlet or Doublet1HH4
~7.2 - 7.4Multiplet2HAromatic protons (H5, H7)
~7.0 - 7.2Doublet1HAromatic proton (H8)
~4.8 - 5.0Singlet or Doublet2HMethylene protons (-CH₂-)

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Assignment
~190 - 195Aldehyde Carbonyl (C=O)
~150 - 155C8a
~130 - 140C4
~125 - 130C6
~120 - 125C4a
~118 - 122C5
~115 - 120C7
~110 - 115C8
~105 - 110C3
~60 - 65Methylene Carbon (C2)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies for this compound are associated with the carbonyl group of the aldehyde, the carbon-carbon double bonds of the aromatic and pyran rings, and the carbon-chlorine bond.

Table 3: Characteristic IR Absorption Frequencies for this compound

Frequency Range (cm⁻¹)VibrationIntensity
~2820 and ~2720C-H Stretch of AldehydeMedium
~1680 - 1700C=O Stretch of AldehydeStrong
~1600 - 1650C=C Stretch (Aromatic and Alkene)Medium to Strong
~1450 - 1500Aromatic C=C StretchMedium
~1200 - 1300C-O-C Stretch (Ether)Strong
~1000 - 1100C-Cl StretchMedium to Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (Molecular Formula: C₁₀H₇ClO₂), the expected molecular ion peak would exhibit a characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M⁺+2 in an approximate 3:1 ratio).

Table 4: Expected Mass Spectrometry Data for this compound

m/z ValueInterpretation
~194[M]⁺ (for ³⁵Cl isotope)
~196[M+2]⁺ (for ³⁷Cl isotope)
~193[M-H]⁺
~165[M-CHO]⁺
~130Loss of Cl and CHO

Experimental Protocols

General Synthetic Protocol:

  • To a solution of 5-chlorosalicylaldehyde in a suitable solvent (e.g., dioxane or toluene), add a molar excess of acrolein.

  • Add a catalytic amount of a base, such as potassium carbonate or pyrrolidine.

  • The reaction mixture is typically stirred at room temperature or heated to reflux for several hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

General Spectroscopic Analysis Protocol:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.

  • IR Spectroscopy: IR spectra are recorded on an FT-IR spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

G Workflow for Spectroscopic Analysis of this compound cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Data Interpretation Synthesis Synthesis of Crude Product Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Spectroscopic analysis workflow.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For definitive analysis, it is recommended to acquire and interpret the spectra of an authenticated sample.

Technical Guide: 1H NMR Spectrum of 6-Chloro-2H-chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-Chloro-2H-chromene-3-carbaldehyde. It includes a comprehensive table of chemical shifts, coupling constants, and signal multiplicities, along with a thorough experimental protocol for acquiring such data. A key feature of this guide is the visualization of the molecular structure and proton assignments through a Graphviz diagram, facilitating a deeper understanding of the structure-spectrum correlation.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the chromene scaffold in various biologically active molecules. A precise understanding of its molecular structure is paramount for the rational design of novel therapeutics. ¹H NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic compounds in solution. This guide presents a detailed interpretation of the ¹H NMR spectrum of this compound, offering a valuable resource for researchers in the field.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on established principles of NMR spectroscopy and analysis of similar structures. The protons are labeled according to the numbering scheme presented in the molecular structure diagram (Figure 1).

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H1 (Aldehyde)9.5 - 10.5Singlet (s)-1H
H47.5 - 8.0Singlet (s)-1H
H57.2 - 7.4Doublet (d)~2.51H
H77.1 - 7.3Doublet of doublets (dd)~8.5, ~2.51H
H86.8 - 7.0Doublet (d)~8.51H
H2 (CH₂)4.8 - 5.2Singlet (s)-2H

Note: Actual experimental values may vary depending on the solvent and spectrometer frequency.

Structural Assignment and Visualization

The chemical structure of this compound and the assignment of its protons are illustrated in the following diagram. This visualization aids in correlating the spectral data with the specific protons in the molecule.

Figure 1: Molecular structure of this compound with proton assignments.

Experimental Protocol

The following provides a detailed methodology for acquiring the ¹H NMR spectrum of this compound.

4.1. Sample Preparation

  • Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent can affect chemical shifts.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0.00 ppm.

  • Cap the NMR tube and gently agitate until the sample is completely dissolved.

4.2. NMR Spectrometer Setup and Data Acquisition

  • The ¹H NMR spectrum should be recorded on a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher for better signal dispersion.

  • Insert the sample into the NMR probe and allow it to equilibrate to the probe temperature (typically 25 °C).

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum using a standard pulse-acquire sequence. Typical acquisition parameters include:

    • Pulse Angle: 30-90 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16, depending on the sample concentration.

    • Spectral Width: A range that encompasses all expected proton signals (e.g., 0-12 ppm).

4.3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate the signals to determine the relative number of protons corresponding to each peak.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and measure the coupling constants (J-values) for all relevant signals.

Logical Workflow for Spectral Interpretation

The process of interpreting the ¹H NMR spectrum of this compound can be visualized as a logical workflow.

workflow A Acquire 1H NMR Spectrum B Process Data (FT, Phasing, Calibration) A->B C Identify Number of Signals B->C D Determine Chemical Shifts (δ) B->D E Analyze Integration Values B->E F Analyze Signal Multiplicity (Splitting Patterns) B->F H Propose Proton Assignments C->H D->H E->H G Measure Coupling Constants (J) F->G G->H I Correlate with Molecular Structure H->I J Final Structure Confirmation I->J

Figure 2: Workflow for the interpretation of the 1H NMR spectrum.

Conclusion

This technical guide provides a foundational understanding of the ¹H NMR spectrum of this compound. The tabulated data, experimental protocol, and visual diagrams serve as a comprehensive resource for researchers. Accurate spectral interpretation is critical for structure verification and for understanding the electronic environment of the molecule, which is essential for its application in drug discovery and development. The methodologies and data presented herein should enable scientists to confidently identify and characterize this and similar chromene derivatives.

Synthesis of 2H-Chromene Derivatives from Salicylaldehydes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for synthesizing 2H-chromene derivatives, a crucial scaffold in medicinal chemistry and materials science, starting from readily available salicylaldehydes. This document details various synthetic strategies, including reaction mechanisms, detailed experimental protocols, and extensive quantitative data to facilitate the selection and implementation of the most suitable method for a given research objective.

Introduction

The 2H-chromene motif is a privileged heterocyclic structure found in a wide array of natural products and synthetic molecules exhibiting significant biological activities, including antiviral, anticancer, anti-inflammatory, and antidiabetic properties.[1] The versatile reactivity of the pyran ring in 2H-chromenes also makes them valuable intermediates in organic synthesis. Salicylaldehydes, being commercially available and structurally diverse aromatic aldehydes, serve as a common and convenient starting material for the construction of the 2H-chromene core. This guide will explore several key catalytic and non-catalytic strategies for achieving this transformation. While the synthesis of these compounds is the primary focus, it is their interaction with biological systems, often involving specific signaling pathways, that drives much of the research in this area. The synthetic methods described herein provide access to a diverse range of 2H-chromene derivatives that can be used to probe these biological pathways.

Major Synthetic Strategies

The synthesis of 2H-chromenes from salicylaldehydes can be broadly categorized into several key strategies, each with its own advantages in terms of substrate scope, efficiency, and stereocontrol.

Organocatalytic Tandem Reactions

Organocatalysis has emerged as a powerful tool for the synthesis of 2H-chromenes, often proceeding through elegant tandem reaction cascades. A common approach involves the reaction of salicylaldehydes with α,β-unsaturated compounds, such as nitroalkenes or enals, catalyzed by chiral secondary amines like proline and its derivatives.

Mechanism: The reaction is initiated by the formation of an enamine or iminium ion intermediate from the organocatalyst and the α,β-unsaturated compound. This is followed by a nucleophilic attack of the salicylaldehyde's hydroxyl group in an oxa-Michael addition. The resulting intermediate then undergoes an intramolecular aldol or Henry (nitro-aldol) reaction, followed by dehydration to afford the 2H-chromene product.

Organocatalytic_Tandem_Reaction cluster_activation Iminium Ion Formation cluster_cyclization Tandem Reaction Cascade Unsaturated_Compound α,β-Unsaturated Compound Iminium_Ion Iminium Ion Intermediate Unsaturated_Compound->Iminium_Ion Catalyst Organocatalyst (e.g., Proline derivative) Catalyst->Iminium_Ion Oxa_Michael_Adduct Oxa-Michael Adduct Iminium_Ion->Oxa_Michael_Adduct Oxa-Michael Addition Salicylaldehyde Salicylaldehyde Salicylaldehyde->Oxa_Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Oxa_Michael_Adduct->Cyclized_Intermediate Intramolecular Aldol/Henry Reaction 2H_Chromene 2H-Chromene Cyclized_Intermediate->2H_Chromene Dehydration

Fig. 1: Organocatalytic Tandem Reaction Pathway

Quantitative Data:

EntrySalicylaldehyde Substituentα,β-Unsaturated CompoundCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
1H(E)-β-NitrostyreneL-proline derivative (10)Toluene801295[2]
25-Br(E)-β-NitrostyreneL-pipecolinic acid (20)Toluene802488[3]
3Htrans-Cinnamaldehyde(S)-Diphenylprolinol silyl ether (10)CH2Cl2RT2492[3]
45-NO2(E)-β-NitrostyreneK2CO3Ball millingRT0.591[2]
5HAcrylonitrileDMAP (10)Acetonitrile601285[2]

Experimental Protocol: Synthesis of 2-Aryl-3-nitro-2H-chromenes via Organocatalytic Tandem Oxa-Michael-Henry Reaction [2]

  • To a solution of salicylaldehyde (1.0 mmol) and a β-nitrostyrene derivative (1.2 mmol) in toluene (5 mL) is added an L-proline derived aminocatalyst (10 mol%).

  • The reaction mixture is stirred at 80 °C for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the desired 2-aryl-3-nitro-2H-chromene.

Catalytic Petasis Reaction

The Petasis reaction, a multicomponent reaction involving an amine, a boronic acid, and a carbonyl compound, has been adapted for the synthesis of 2H-chromenes from salicylaldehydes. This method is particularly versatile, allowing for the introduction of a wide range of substituents at the 2-position of the chromene ring.

Mechanism: The reaction proceeds through the formation of an iminium ion from the salicylaldehyde and the amine. The adjacent hydroxyl group of the salicylaldehyde assists in the condensation with a vinylboronic acid. The resulting intermediate undergoes a subsequent cyclization with the elimination of the amine to yield the 2H-chromene. A catalytic version has been developed using a resin-bound amine, which simplifies product purification.[4][5]

Petasis_Reaction Salicylaldehyde Salicylaldehyde Iminium_Ion Iminium Ion Salicylaldehyde->Iminium_Ion Amine Amine (e.g., Dibenzylamine or resin-bound amine) Amine->Iminium_Ion Vinylboronic_Acid Vinylboronic Acid Intermediate_7 Allylic Amine Intermediate Vinylboronic_Acid->Intermediate_7 Iminium_Ion->Intermediate_7 Vinyl group transfer 2H_Chromene 2H-Chromene Intermediate_7->2H_Chromene Cyclization & - Amine

Fig. 2: Catalytic Petasis Reaction Pathway

Quantitative Data:

EntrySalicylaldehyde SubstituentVinylboronic AcidAmine (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
1HStyrylboronic acidResin-bound benzylamine (40)Dioxane902495[4]
25-Cl1-Hexenylboronic acidResin-bound benzylamine (40)Dioxane902491[4]
33-MeOStyrylboronic acidResin-bound benzylamine (40)Dioxane902488[4]
4HStyrylboronic acidDibenzylamine (5)Toluene902492[4]
5HCyclohexenylboronic acidResin-bound benzylamine (40)Dioxane902485[4]

Experimental Protocol: Catalytic Petasis Synthesis of 2-Substituted-2H-chromenes [4]

  • A mixture of the salicylaldehyde (1.0 mmol), vinylboronic acid (1.5 mmol), and resin-bound benzylamine (40 mol%) in dioxane (5 mL) is placed in a sealed tube.

  • The reaction mixture is heated at 90 °C for 24 hours.

  • After cooling to room temperature, the resin is removed by filtration and washed with ethyl acetate.

  • The combined filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel to give the desired 2H-chromene.

Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis (RCCOM)

A novel approach to 2H-chromenes involves the ring-closing carbonyl-olefin metathesis of O-allyl salicylaldehydes.[1][6] This reaction is catalyzed by a [2.2.1]-bicyclic hydrazine catalyst and proceeds through a [3+2] cycloaddition/retro-[3+2] cycloreversion mechanism.

Mechanism: The hydrazine catalyst first condenses with the aldehyde of the O-allyl salicylaldehyde to form a hydrazonium intermediate. This intermediate then undergoes an intramolecular 1,3-dipolar cycloaddition with the tethered alkene to form a pentacyclic intermediate. A subsequent cycloreversion releases the 2H-chromene product and regenerates the catalyst.[1]

RCCOM_Workflow cluster_start Starting Materials cluster_reaction Reaction Cascade cluster_end Products & Catalyst Regeneration SM O-allyl salicylaldehyde Hydrazonium Hydrazonium Intermediate SM->Hydrazonium Cat [2.2.1]-bicyclic hydrazine catalyst Cat->Hydrazonium Condensation Cycloadduct Pentacyclic Cycloadduct Hydrazonium->Cycloadduct [3+2] Cycloaddition Chromene_Formation 2H-Chromene Formation Cycloadduct->Chromene_Formation Retro-[3+2] Cycloreversion Product 2H-Chromene Chromene_Formation->Product Regen_Cat Regenerated Catalyst Chromene_Formation->Regen_Cat

Fig. 3: Hydrazine-Catalyzed RCCOM Workflow

Quantitative Data:

EntrySalicylaldehyde SubstituentAllyl Group SubstituentCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
1H3,3-Diethylallyl10Ethanol1401290[1]
25-Br3,3-Diethylallyl10Ethanol1401285[1]
33-MeO3,3-Diethylallyl10Ethanol1401278[1]
4HAdamantylidene ethyl10Ethanol1401282[1]
5H2-Methylallyl20Isopropanol1401275[1]

Experimental Protocol: Hydrazine-Catalyzed RCCOM of O-allyl Salicylaldehydes [1]

  • An O-allyl salicylaldehyde derivative (0.1 mmol) and the [2.2.1]-bicyclic hydrazine catalyst (10 mol %) are dissolved in ethanol (0.5 mL) in a sealed tube.

  • The reaction mixture is heated to 140 °C for 12 hours.

  • After cooling to room temperature, the solvent is evaporated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the pure 2H-chromene.

Conclusion

The synthesis of 2H-chromene derivatives from salicylaldehydes is a well-developed field with a variety of robust and efficient methods available to the synthetic chemist. This guide has highlighted three major strategies: organocatalytic tandem reactions, the catalytic Petasis reaction, and hydrazine-catalyzed ring-closing carbonyl-olefin metathesis. The choice of method will depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The detailed protocols and quantitative data provided herein should serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the efficient construction of diverse 2H-chromene libraries for further investigation.

References

The Vilsmeyer-Haack Reaction: A Technical Guide to the Synthesis of Chromene-3-carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Vilsmeyer-Haack reaction as a pivotal method for the synthesis of chromene-3-carbaldehydes. These heterocyclic compounds are of significant interest in medicinal chemistry, serving as crucial building blocks for the development of novel therapeutic agents.[1][2] This document details the reaction mechanism, provides comprehensive experimental protocols, summarizes quantitative data, and outlines the applications of these scaffolds in drug discovery.

The Vilsmeyer-Haack Reaction: Core Principles

The Vilsmeyer-Haack reaction is a versatile and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3] The reaction utilizes a "Vilsmeier reagent," a chloroiminium salt, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid halide such as phosphorus oxychloride (POCl₃).[4][5]

The core mechanism involves two key stages:

  • Formation of the Vilsmeier Reagent : DMF reacts with POCl₃ to form the electrophilic chloroiminium cation, also known as the Vilsmeier reagent.[4][6]

  • Electrophilic Substitution : The electron-rich substrate attacks the Vilsmeier reagent. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.[7][8]

This reaction is valued for its use of mild and economical reagents and has become a powerful tool in heterocyclic chemistry.[3]

Vilsmeier_Haack_Mechanism General Mechanism of the Vilsmeyer-Haack Reaction cluster_reagents Reagent Formation cluster_reaction Electrophilic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Arene Electron-Rich Arene Iminium_Intermediate Iminium Ion Intermediate Arene->Iminium_Intermediate + Vilsmeier Reagent Product Aryl Aldehyde Iminium_Intermediate->Product + H₂O (Hydrolysis) Hydrolysis Aqueous Workup (H₂O)

Caption: General mechanism of the Vilsmeyer-Haack reaction.

Synthesis of Chromene-3-carbaldehydes from Flavanones

A particularly effective application of the Vilsmeyer-Haack reaction is the synthesis of 4-chloro-2H-chromene-3-carbaldehydes from flavanone precursors.[1][9] In this process, the flavanone undergoes formylation, which is accompanied by the opening of the pyranone ring and subsequent chlorination. This one-pot transformation provides direct access to highly functionalized and reactive chromene scaffolds.[1] These resulting 4-chloro-2H-chromene-3-carbaldehyde scaffolds (CCCS) have gained significant interest for their potential in chemical and pharmaceutical development.[10]

Chromene_Synthesis_Workflow Vilsmeyer-Haack Synthesis of 4-Chlorochromene-3-carbaldehyde Flavanone Flavanone (Substrate) Reaction Reaction (60 °C, 16h) Flavanone->Reaction Reagents Vilsmeier Reagents (DMF, POCl₃) Reagents->Reaction Product 4-Chloro-2H-chromene- 3-carbaldehyde Reaction->Product

Caption: Reaction pathway from flavanone to the target chromene.

Experimental Protocols

Detailed methodologies are critical for reproducible results. The following protocols are based on established procedures for the synthesis of chromene-3-carbaldehydes.[1]

General Protocol for the Synthesis of 4-Chloro-2-aryl-2H-chromene-3-carbaldehydes

This procedure details the synthesis of 4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde from 2-phenylflavanone.[1]

Materials:

  • 2-phenylflavanone

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Reagent Preparation: In a round-bottom flask, cool N,N-dimethylformamide (DMF, 5 mL) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 4.0 equiv.) dropwise to the cooled DMF under constant stirring.

  • Substrate Addition: Add the corresponding flavanone (1.0 equiv.) to the mixture.

  • Reaction: Heat the reaction mixture at 60 °C for approximately 16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: After completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice (10 g) and water (15 mL).

  • Neutralization: Adjust the pH of the solution to 5 by slowly adding a saturated solution of NaHCO₃.

  • Extraction: Filter the resulting solid and dissolve it in dichloromethane (25 mL). Wash the organic phase with water (3 x 25 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude residue by preparative thin-layer chromatography using an appropriate eluent system (e.g., CH₂Cl₂/hexane) to yield the pure product.[1]

Experimental_Workflow Experimental Synthesis and Purification Workflow start Start reagent_prep Prepare Vilsmeier Reagent (POCl₃ + DMF at 0 °C) start->reagent_prep add_substrate Add Flavanone Substrate reagent_prep->add_substrate react Heat Reaction Mixture (60 °C for 16h) add_substrate->react quench Pour into Ice/Water react->quench neutralize Neutralize with NaHCO₃ (pH 5) quench->neutralize filter_dissolve Filter Solid & Dissolve in CH₂Cl₂ neutralize->filter_dissolve wash Wash with Water filter_dissolve->wash dry_evaporate Dry (Na₂SO₄) & Evaporate Solvent wash->dry_evaporate purify Purify via Prep. TLC dry_evaporate->purify end Pure Product purify->end

Caption: A step-by-step workflow for the synthesis protocol.

Quantitative Data Summary

The Vilsmeyer-Haack reaction consistently provides good to excellent yields for the synthesis of various substituted chromene-3-carbaldehydes. The tables below summarize quantitative data from reported experiments.

Table 1: Synthesis of 4-Chloro-2-aryl-2H-chromene-3-carbaldehydes from Flavanones [1]

EntryStarting Flavanone (Substituent)ProductYield (%)Melting Point (°C)
12-phenyl-4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde95%101–103
22-(p-tolyl)-4-Chloro-2-(p-tolyl)-2H-chromene-3-carbaldehyde92%120–122
32-(4-methoxyphenyl)-4-Chloro-2-(4-methoxyphenyl)-2H-chromene-3-carbaldehyde90%129–131

Table 2: Synthesis of Pyrano[2,3-f]chromene Derivatives [11]

EntryStarting MaterialProductYield (%)
18-Aryl-4-methyl-8,9-dihydropyrano[2,3-f]chromene-2,10-dione8-Aryl-10-chloro-4-methyl-2-oxo-2,8-dihydropyrano[2,3-f]chromene-9-carbaldehyde80-86%

Applications in Drug Development

Chromene derivatives are a significant class of naturally occurring compounds known for their diverse pharmacological properties.[2] The chromene-3-carbaldehydes synthesized via the Vilsmeyer-Haack reaction are versatile intermediates for creating more complex molecules with potential therapeutic value.[1][12]

The reactivity of the aldehyde and chloro-substituents allows for further synthetic modifications, leading to a wide range of heterocyclic scaffolds. These scaffolds have been investigated for numerous biological activities, making them highly valuable in drug discovery programs.[1]

Key Therapeutic Areas:

  • Anti-cancer: Chromene derivatives have shown potent cytotoxic effects against various cancer cell lines.[2]

  • Anti-inflammatory: The scaffold is a key component in the synthesis of agents with anti-inflammatory properties.[12]

  • Antimicrobial: Many compounds derived from this core structure exhibit significant antimicrobial and antifungal activity.[1][10]

Applications_Pathway Drug Development Pathway cluster_apps Therapeutic Targets Core Chromene-3-carbaldehyde (Core Scaffold) Modification Further Synthetic Modification Core->Modification Cancer Anti-Cancer Agents Modification->Cancer Inflammation Anti-Inflammatory Drugs Modification->Inflammation Antimicrobial Antimicrobial Compounds Modification->Antimicrobial

Caption: Logical flow from the core scaffold to therapeutic applications.

Conclusion

The Vilsmeyer-Haack reaction stands out as a highly effective and reliable method for synthesizing chromene-3-carbaldehydes, particularly from flavanone precursors. The reaction proceeds in high yields and provides direct access to versatile chemical intermediates. For researchers and professionals in drug development, mastering this synthetic route opens up a vast chemical space for creating novel heterocyclic compounds with significant potential to address a range of diseases, including cancer and microbial infections. The continued exploration of these scaffolds promises to yield new and potent therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of 6-Chloro-2H-chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining 6-Chloro-2H-chromene-3-carbaldehyde, a valuable heterocyclic compound in medicinal chemistry and drug discovery. The synthesis of this target molecule predominantly relies on two key strategies: the organocatalytic domino oxa-Michael/aldol condensation and the Vilsmeier-Haack reaction. This document details the starting materials, experimental protocols, and quantitative data associated with these methods.

Core Synthetic Pathways and Starting Materials

The synthesis of this compound primarily initiates from commercially available or readily synthesized precursors. The selection of the synthetic route often depends on the desired yield, scalability, and available laboratory resources.

1. Organocatalytic Domino Oxa-Michael/Aldol Condensation:

This is a highly efficient one-pot method for the construction of the chromene ring system. The key starting materials for this pathway are:

  • 5-Chlorosalicylaldehyde: A substituted salicylaldehyde that forms the core benzene ring and the heterocyclic oxygen atom of the chromene structure.

  • Acrolein: An α,β-unsaturated aldehyde that provides the remaining three carbon atoms of the chromene ring, including the aldehyde functional group at the 3-position.

2. Vilsmeier-Haack Reaction:

This classic formylation reaction can be adapted to synthesize chromene-3-carbaldehydes. The likely starting material for this route would be a pre-formed 6-chloro substituted chromanone or a related precursor, such as:

  • 6-Chlorochroman-4-one: This precursor would undergo formylation and subsequent transformation to introduce the double bond and the aldehyde group. The synthesis of 6-chlorochroman-4-one itself typically starts from 4-chlorophenol.

Experimental Protocols and Quantitative Data

Below are the detailed experimental protocols for the primary synthetic routes, along with available quantitative data to facilitate comparison and implementation.

Method 1: Organocatalytic Domino Oxa-Michael/Aldol Condensation

This reaction proceeds through a cascade of an oxa-Michael addition followed by an intramolecular aldol condensation, catalyzed by a secondary amine.

Experimental Protocol:

While a specific protocol for the reaction of 5-chlorosalicylaldehyde with acrolein is not explicitly detailed in the reviewed literature, a general and adaptable procedure for the synthesis of 2H-chromene-3-carbaldehydes is as follows[1]:

  • To a solution of the substituted salicylaldehyde (1.0 equivalent) in dioxane, add potassium carbonate (K₂CO₃) as a catalyst.

  • Add acrolein (1.2 equivalents) to the mixture.

  • Reflux the reaction mixture for approximately 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate) and washed with brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2H-chromene-3-carbaldehyde.

Quantitative Data Summary for Domino Oxa-Michael/Aldol Condensation:

Starting SalicylaldehydeCatalystSolventReaction TimeTemperatureYield (%)Reference
General SalicylaldehydesK₂CO₃Dioxane2 hRefluxGood to Excellent[1]

Note: "Good to Excellent" yields are reported in the literature, suggesting yields are likely in the range of 70-95%. Specific yields for the 6-chloro derivative would require experimental determination.

Method 2: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction introduces a formyl group onto an electron-rich ring system. For the synthesis of chromene-3-carbaldehydes, this typically involves the reaction of a chromanone with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide).

Experimental Protocol:

A general procedure for the Vilsmeier-Haack reaction is as follows[2][3][4][5][6][7]:

  • The Vilsmeier reagent is prepared by the slow addition of phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF).

  • The substrate (e.g., 6-chlorochroman-4-one) is then added to the freshly prepared Vilsmeier reagent.

  • The reaction mixture is stirred at a specified temperature (ranging from room temperature to elevated temperatures) for a period of several hours.

  • The reaction is quenched by pouring it into ice-water.

  • The product is then extracted with an appropriate organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • Purification is typically achieved through column chromatography.

Quantitative Data Summary for Vilsmeier-Haack Reaction:

Starting MaterialReagentsSolventReaction TimeTemperatureYield (%)Reference
General Electron-Rich ArenesPOCl₃, DMFDMF6.5 h0 °C to RT77% (general example)[3]

Note: This data is for a general Vilsmeier-Haack reaction. The specific conditions and yield for the synthesis of this compound from 6-chlorochroman-4-one would need to be optimized experimentally.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic pathways.

G cluster_0 Domino Oxa-Michael/Aldol Condensation 5-Chlorosalicylaldehyde 5-Chlorosalicylaldehyde Intermediate Oxa-Michael Adduct 5-Chlorosalicylaldehyde->Intermediate K2CO3, Dioxane Acrolein Acrolein Acrolein->Intermediate Product_A This compound Intermediate->Product_A Intramolecular Aldol Condensation

Caption: Domino Oxa-Michael/Aldol Condensation Pathway.

G cluster_1 Vilsmeier-Haack Reaction Pathway 6-Chlorochroman-4-one 6-Chlorochroman-4-one Iminium_Salt Iminium Salt Intermediate 6-Chlorochroman-4-one->Iminium_Salt Vilsmeier_Reagent Vilsmeier Reagent (POCl3, DMF) Vilsmeier_Reagent->Iminium_Salt Formylation Product_B This compound Iminium_Salt->Product_B Hydrolysis & Elimination

Caption: Vilsmeier-Haack Reaction Pathway.

Conclusion

The synthesis of this compound can be effectively achieved through at least two primary methods. The organocatalytic domino oxa-Michael/aldol condensation of 5-chlorosalicylaldehyde and acrolein offers a direct and high-yielding route. The Vilsmeier-Haack reaction provides an alternative pathway, likely proceeding from a 6-chlorochroman-4-one precursor. The choice of method will depend on the specific requirements of the research or development project, including precursor availability, desired scale, and optimization of reaction conditions. Further experimental investigation is recommended to determine the optimal conditions and yields for the synthesis of this specific target molecule.

References

The Multifaceted Biological Activities of Chromene Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromene, a benzopyran derivative, is a privileged heterocyclic scaffold found in a vast array of natural products and synthetic compounds.[1] The inherent structural features of the chromene nucleus have made it a focal point in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities.[2][3] This technical guide provides an in-depth exploration of the significant biological activities of chromene derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The document is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, offering quantitative biological data, detailed experimental protocols, and visualizations of key signaling pathways.

Anticancer Activity

Chromene derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a wide range of human cancer cell lines.[4] Their mechanisms of action are diverse and include the disruption of microtubule polymerization, inhibition of key kinases, and induction of apoptosis.[5]

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of various chromene derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these assessments. A selection of reported IC50 values is presented in Table 1.

Table 1: Anticancer Activity of Chromene Derivatives (IC50 Values)

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Chromene Derivative 2Human colon cancer (HT-29)< Doxorubicin[4][6]
Chromene Derivative 5Liver cancer (HepG-2)< Doxorubicin[4][6]
Chromene Derivative 6Breast adenocarcinoma (MCF-7)< Doxorubicin[4]
Compounds 123, 124, 125, 126MCF-73.0-9.4[7]
HCT-1161.7-7.4[7]
HepG-23.0-6.2[7]
Compounds 177e, 177f, 177mMCF-72.7, 0.6, 0.32[7]
HCT-1163.1, 0.2, 1.7[7]
HepG-22.2, 0.5, 0.4[7]
Compounds 91, 92, 93, 94HepG-22.41, 2.59, 2.53[7]
HCT-1164.98, 5.44, 5.32, 5.20[7]
MCF-76.72, 6.99, 6.84, 6.52[7]
4H-Chromene 99HepG-20.72 ± 0.06[8]
A5491 ± 0.08[8]
HeLa0.7 ± 0.05[8]
HT-290.85 ± 0.07[8]
1H-benzo[f]chromene derivativesMCF-7, HCT-116, HepG-2Various[6][9]
Dihydropyrano[3,2-c]chromenesHT29 colon cancer45-90[10]

Note: Some values were reported in µg/mL and have been presented as such where conversion to µM was not possible without the molecular weight.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Chromene derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (typically 1,000 to 100,000 cells per well) in 100 µL of complete culture medium. Include wells with medium only as a blank control. Incubate for 24 hours to allow for cell attachment.[9][11]

  • Cell Treatment: Prepare serial dilutions of the chromene derivatives in culture medium. After 24 hours of incubation, replace the old medium with 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for a period determined by the specific experimental design (typically 24, 48, or 72 hours).

  • MTT Addition: Following the treatment period, add 10 µL of the MTT solution to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway: Microtubule Disruption by 4H-Chromenes

Certain 4H-chromene derivatives have been identified as microtubule-destabilizing agents, leading to cell cycle arrest and apoptosis. This mechanism is crucial for their anticancer effects.

G cluster_0 4H-Chromene Derivative 4H-Chromene Derivative Tubulin Dimers Tubulin Dimers 4H-Chromene Derivative->Tubulin Dimers Binds to Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Inhibits Microtubule Network Microtubule Network Microtubule Polymerization->Microtubule Network Disrupts Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Network->Mitotic Spindle Formation Prevents Mitotic Arrest Mitotic Arrest Mitotic Spindle Formation->Mitotic Arrest Leads to Apoptosis Apoptosis Mitotic Arrest->Apoptosis Induces

Caption: Disruption of microtubule dynamics by 4H-chromene derivatives.

Antimicrobial Activity

Chromene derivatives exhibit significant activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[12][13] Their mechanisms of action often involve the inhibition of essential enzymes or disruption of cell membrane integrity.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Table 2 summarizes the MIC values for several chromene derivatives against various pathogens.

Table 2: Antimicrobial Activity of Chromene Derivatives (MIC Values in µg/mL)

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Compound 4b, 4cGram-positive bacteria0.49 - 3.9[14]
Fungi0.007 - 0.49[14]
Compound 13e, 13iVarious microorganisms0.007 - 3.9[14]
Halogenated nitrochromenesS. aureus4 - 32[13]
S. epidermidis1 - 32[13]
Chromene derivatives 1-15S. aureus, L. monocytogenes, S. typhi, B. cereusModerate to good[15]
Benzo[h]chromene derivativesMycobacterial strains<200[16]
4H-chromene derivativesB. subtilis, S. epidermidis32[10]
Gram-negative bacteria64 - 125[10]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.[14][17]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Chromene derivatives

  • Sterile 96-well microtiter plates

  • Inoculum suspension standardized to 0.5 McFarland turbidity

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the chromene derivatives in the appropriate broth medium directly in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.[18]

  • Inoculation: Add the standardized inoculum to each well containing the antimicrobial dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria) for 16-20 hours.[14]

  • Reading Results: The MIC is determined as the lowest concentration of the chromene derivative at which there is no visible growth (turbidity) of the microorganism.[19]

Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram illustrates the general workflow for determining the antimicrobial susceptibility of chromene derivatives.

G cluster_1 Prepare Chromene Dilutions Prepare Chromene Dilutions Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare Chromene Dilutions->Inoculate Microtiter Plate Prepare Standardized Inoculum Prepare Standardized Inoculum Prepare Standardized Inoculum->Inoculate Microtiter Plate Incubate Plate Incubate Plate Inoculate Microtiter Plate->Incubate Plate Read MIC Read MIC Incubate Plate->Read MIC

Caption: Workflow for MIC determination using broth microdilution.

Anti-inflammatory Activity

Chromene derivatives have demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[20][21] Their mechanism of action often involves the modulation of key signaling pathways like the Toll-like receptor 4 (TLR4) and mitogen-activated protein kinase (MAPK) pathways.[18][22]

Quantitative Anti-inflammatory Activity Data

The inhibitory activity of chromene derivatives on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells is a common in vitro model for assessing anti-inflammatory potential.

Table 3: Anti-inflammatory Activity of Chromene Derivatives (IC50 for NO Inhibition)

Compound/DerivativeCell LineIC50 (µM)Reference
Sargachromanol DRAW 264.7Dose-dependent inhibition[20]
CloricromeneJ774 macrophagesConcentration-dependent inhibition[21]
Compound 88RAW 264.74.9 ± 0.3[23]
Compound 97RAW 264.79.6 ± 0.5[23]
Pyrazoline-substituted coumarins-Effective inhibition[24]
Compounds 7-9 from P. multiflorumRAW 264.77.6 - 17.8[25]
Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

The Griess assay is a colorimetric method for the quantification of nitrite, a stable and nonvolatile breakdown product of nitric oxide.

Materials:

  • RAW 264.7 macrophage cells

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Chromene derivatives

  • Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

  • Sodium nitrite standard solution

  • 96-well plates

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the chromene derivatives for a specified time (e.g., 1 hour) before stimulating with LPS (e.g., 1 µg/mL).

  • Incubation: Incubate the cells for 24 hours to allow for nitric oxide production.

  • Sample Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix an equal volume of the supernatant with the Griess Reagent and incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Signaling Pathway: Inhibition of TLR4/MAPK Pathway

Chromene derivatives can exert their anti-inflammatory effects by inhibiting the TLR4 signaling pathway, which is activated by LPS and leads to the production of pro-inflammatory cytokines.[18][22]

G cluster_2 LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Recruits MAPK MAPK MyD88->MAPK Activates NFkB NFkB MAPK->NFkB Activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines NFkB->Pro-inflammatory Cytokines Induces expression of Chromene Derivative Chromene Derivative Chromene Derivative->TLR4 Inhibits

Caption: Inhibition of the TLR4 signaling pathway by chromene derivatives.

Other Notable Biological Activities

Beyond their anticancer, antimicrobial, and anti-inflammatory properties, chromene derivatives have demonstrated a range of other significant biological activities.

  • Antioxidant Activity: Many chromene derivatives, particularly those with phenolic hydroxyl groups, exhibit potent antioxidant activity by scavenging free radicals.

  • Antiviral Activity: Certain chromenes have shown promising antiviral activity against a variety of viruses, including HIV and influenza.

  • Neuroprotective Effects: Some chromene derivatives have been investigated for their potential in treating neurodegenerative diseases, with mechanisms involving the activation of the ERK/CREB signaling pathway.[16][26]

Signaling Pathway: Activation of ERK/CREB Pathway

The ERK/CREB signaling pathway is crucial for neuronal survival and plasticity. Some chromene derivatives have been shown to activate this pathway, suggesting a neuroprotective mechanism.

G cluster_3 Chromene Derivative Chromene Derivative Upstream Kinases Upstream Kinases Chromene Derivative->Upstream Kinases Activates ERK ERK Upstream Kinases->ERK Phosphorylates CREB CREB ERK->CREB Phosphorylates Gene Expression Gene Expression CREB->Gene Expression Promotes Neuronal Survival Neuronal Survival Gene Expression->Neuronal Survival Leads to

Caption: Activation of the ERK/CREB signaling pathway by chromene derivatives.

Synthesis of Biologically Active Chromene Derivatives

The synthesis of chromene derivatives is often achieved through multicomponent reactions, which are efficient and allow for the generation of diverse molecular libraries.

Experimental Protocol: Synthesis of 2-Amino-4H-chromenes

A common and efficient method for the synthesis of 2-amino-4H-chromenes is the one-pot, three-component reaction of an aldehyde, malononitrile, and a phenol or naphthol derivative.[19][27]

General Procedure:

  • A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), a naphthol or resorcinol derivative (1 mmol), and a catalytic amount of a suitable catalyst (e.g., L-proline, ammonium acetate) is prepared in a suitable solvent (e.g., ethanol, water, or a mixture).[19][27]

  • The reaction mixture is then stirred at a specific temperature (ranging from room temperature to reflux) or subjected to microwave irradiation for a period of time until the reaction is complete (monitored by TLC).[19]

  • Upon completion, the reaction mixture is cooled, and the product is typically isolated by filtration.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Conclusion

Chromene derivatives represent a versatile and highly valuable scaffold in the field of drug discovery. Their diverse and potent biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, underscore their therapeutic potential. This technical guide has provided a comprehensive overview of these activities, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular pathways. It is anticipated that continued research into the synthesis and biological evaluation of novel chromene derivatives will lead to the development of new and effective therapeutic agents for a wide range of diseases.

References

Potential Therapeutic Applications of 6-Chloro-2H-chromene-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-Chloro-2H-chromene-3-carbaldehyde scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry. Its unique structural features and reactivity serve as a versatile starting point for the synthesis of a diverse array of derivatives exhibiting a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the potential therapeutic applications of this compound and its analogues, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for the synthesis of the core scaffold and its key derivatives are presented, alongside methodologies for evaluating their biological activities. Quantitative data from various studies are summarized in structured tables for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and concise understanding of the underlying mechanisms and experimental designs. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents based on the chromene framework.

Introduction

Chromenes, also known as benzopyrans, are a class of oxygen-containing heterocyclic compounds that are widely distributed in nature and form the core structure of many biologically active molecules, including flavonoids, coumarins, and tocopherols.[1] The inherent pharmacological relevance of the chromene nucleus has spurred extensive research into the synthesis and biological evaluation of its synthetic derivatives.[1][2] Among these, this compound has emerged as a particularly valuable intermediate. The presence of the chlorine atom at the 6-position and the aldehyde group at the 3-position provides reactive handles for a wide range of chemical transformations, enabling the generation of diverse libraries of compounds for biological screening.[3][4] This document consolidates the current knowledge on the therapeutic potential of this scaffold, providing a technical foundation for its further exploration in drug discovery.

Synthesis of this compound and its Derivatives

The synthesis of the core this compound scaffold is often achieved through the Vilsmeier-Haack reaction. This reaction involves the formylation of an activated aromatic compound, in this case, a substituted phenol, using a Vilsmeier reagent, which is typically a mixture of phosphorus oxychloride (POCl3) and a formamide such as N,N-dimethylformamide (DMF).[5]

General Synthesis of 2-Amino-4H-chromene Derivatives

A prevalent class of derivatives synthesized from chromene-3-carbaldehydes are the 2-amino-4H-chromenes. These are typically prepared via a one-pot, multi-component reaction involving an aldehyde, malononitrile, and a phenol or naphthol derivative.[3][6]

Experimental Protocol: One-pot Synthesis of 2-Amino-4H-chromene Derivatives [3]

  • A mixture of an aromatic aldehyde (1 mmol), malononitrile (1.2 mmol), and a phenol or 2-naphthol derivative (1 mmol) is prepared.

  • A catalytic amount of a suitable catalyst, such as choline chloride/urea (0.1 ml), is added to the mixture.[3]

  • The reaction is carried out in a suitable solvent system, for instance, a water/ethanol mixture (2:1, v/v), and heated to 80 °C in a round-bottomed flask fitted with a condenser.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) using a silica gel plate and an appropriate eluent system (e.g., n-hexane/ethyl acetate, 4/1).

  • Upon completion of the reaction, water (5 mL) is added to the reaction mixture to precipitate the solid product.

  • The solid is collected by filtration, washed, and can be further purified by recrystallization if necessary.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Aldehyde Aromatic Aldehyde Mixing Mixing Aldehyde->Mixing Malononitrile Malononitrile Malononitrile->Mixing Phenol Phenol/Naphthol Phenol->Mixing Catalyst Catalyst (e.g., Choline Chloride/Urea) Catalyst->Mixing Solvent Solvent (e.g., Water/Ethanol) Solvent->Mixing Temperature Heat (e.g., 80°C) Reaction Reaction & Monitoring (TLC) Temperature->Reaction Mixing->Reaction Workup Work-up (Precipitation & Filtration) Reaction->Workup Chromene 2-Amino-4H-chromene Derivative Workup->Chromene G Chromene Chromene Derivative Receptor Death Receptor Chromene->Receptor Induces Extrinsic Pathway Bax Bax (pro-apoptotic) Chromene->Bax Upregulates Bcl2 Bcl-2 (anti-apoptotic) Chromene->Bcl2 Downregulates Casp8 Caspase-8 Receptor->Casp8 Activates Mitochondrion Mitochondrion CytC Cytochrome c Mitochondrion->CytC Releases Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp8->Casp3 Activates Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes G Chromene Chromene Derivative DNAGyrase DNA Gyrase Chromene->DNAGyrase Inhibits DNA Bacterial DNA DNAGyrase->DNA Acts on Replication DNA Replication & Repair DNAGyrase->Replication Inhibition blocks DNA->Replication Undergoes CellDeath Bacterial Cell Death Replication->CellDeath Leads to G LPS LPS TLR4 TLR4 LPS->TLR4 Binds to NFkB_MAPK NF-κB & MAPK Pathways TLR4->NFkB_MAPK Activates Chromene Chromene Derivative Chromene->NFkB_MAPK Inhibits Nucleus Nucleus NFkB_MAPK->Nucleus Translocates to ProInflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->ProInflammatory Induces Inflammation Inflammation ProInflammatory->Inflammation Promotes

References

Methodological & Application

The Versatility of 6-Chloro-2H-chromene-3-carbaldehyde in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Chloro-2H-chromene-3-carbaldehyde is a versatile building block in heterocyclic synthesis, offering a reactive aldehyde functionality and a chromene scaffold. The chromene moiety is a privileged structure in medicinal chemistry, known for a wide range of biological activities. The presence of a chlorine atom at the 6-position can further influence the physicochemical properties and biological activity of the resulting heterocyclic compounds. This document provides detailed application notes and experimental protocols for the synthesis of pyrazoles, isoxazoles, and pyrimidines using this compound as a key starting material.

Application Notes

The strategic placement of reactive functional groups on the this compound scaffold allows for its facile conversion into a variety of fused and substituted heterocyclic systems. These heterocycles are of significant interest in drug discovery due to their potential therapeutic applications.

1. Synthesis of Chromeno-pyrazoles: The reaction of this compound with hydrazine derivatives is a straightforward method for the synthesis of pyrazole-fused chromenes or chromenyl-substituted pyrazoles. These compounds have been investigated for their potential antimicrobial and anticancer activities. The reaction typically proceeds via a condensation reaction to form a hydrazone intermediate, followed by an intramolecular cyclization. The specific reaction conditions can be tuned to favor the formation of different regioisomers.

2. Synthesis of Chromeno-isoxazoles: The condensation of this compound with hydroxylamine hydrochloride provides a direct route to isoxazole-containing chromene derivatives. Isoxazoles are known to exhibit a broad spectrum of biological activities, including antifungal, anti-inflammatory, and anticancer properties. The synthesis involves the formation of an oxime intermediate, which then undergoes cyclization to form the isoxazole ring.

3. Synthesis of Chromeno-pyrimidines: Pyrimidines are a critical class of heterocycles found in numerous biologically active compounds, including several approved drugs. The reaction of this compound with urea or thiourea, or other reagents containing an amidine functionality, can lead to the formation of chromeno[2,3-d]pyrimidines. These compounds have shown promise as cytotoxic agents against various cancer cell lines.

Biological Significance: The resulting heterocyclic compounds incorporating the 6-chlorochromene moiety are of high interest for biological screening. The pyrazole derivatives have shown potential as antimicrobial agents[1][2]. Isoxazole-containing compounds are being explored for their antifungal and anticancer properties[3][4]. Furthermore, chromeno-pyrimidine derivatives have demonstrated significant cytotoxic activity against human cancer cell lines[3][5].

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of key heterocyclic scaffolds from this compound.

Protocol 1: Synthesis of 2-(6-Chloro-2H-chromen-3-yl)-5-phenyl-2H-pyrazole-3-carbaldehyde (General Procedure)

This protocol describes the synthesis of a pyrazole derivative from this compound and phenylhydrazine, followed by a Vilsmeier-Haack formylation.

Materials:

  • This compound

  • Phenylhydrazine

  • Ethanol

  • Glacial Acetic Acid

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Sodium hydroxide solution

Procedure:

Step 1: Synthesis of the Phenylhydrazone Intermediate

  • In a round-bottom flask, dissolve this compound (1 mmol) in ethanol (20 mL).

  • Add phenylhydrazine (1 mmol) and a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is filtered, washed with cold ethanol, and dried to yield the phenylhydrazone intermediate.

Step 2: Vilsmeier-Haack Formylation to Yield the Pyrazole

  • In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (3 mmol) to ice-cold N,N-Dimethylformamide (10 mL) with stirring.

  • To this reagent, add the phenylhydrazone intermediate (1 mmol) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 30 minutes and then heat at 60-70 °C for 2-3 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a sodium hydroxide solution.

  • The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure pyrazole derivative.

Protocol 2: Synthesis of 6-Chloro-3-(isoxazol-5-yl)-2H-chromene (General Procedure)

This protocol outlines the synthesis of an isoxazole derivative from this compound and hydroxylamine hydrochloride.

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • Ethanol

  • Sodium hydroxide

Procedure:

  • Dissolve this compound (1 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Add a solution of hydroxylamine hydrochloride (1.2 mmol) and sodium hydroxide (1.2 mmol) in water (5 mL).

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • After completion, cool the mixture and pour it into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the isoxazole derivative.

Protocol 3: Synthesis of 7-Chloro-4-imino-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine (General Procedure)

This protocol details the synthesis of a chromeno-pyrimidine derivative from this compound and guanidine.

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Absolute ethanol

Procedure:

  • Prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 mmol) in absolute ethanol (15 mL).

  • To this solution, add guanidine hydrochloride (1.1 mmol) and stir for 15 minutes.

  • Add this compound (1 mmol) to the reaction mixture.

  • Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • The resulting precipitate is filtered, washed with water, and dried.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol or DMF-water) to obtain the pure chromeno-pyrimidine derivative.

Data Presentation

Table 1: Synthesis of Heterocyclic Derivatives from Chromene-3-carbaldehydes

Starting MaterialReagentHeterocyclic ProductYield (%)Reference
4-Chloro-2-phenyl-2H-chromene-3-carbaldehydePhenylhydrazine6-Phenyl-6H-chromeno[3,4-c]quinolineModerate[4]
3-FormylchromonePhenylhydrazineChromeno[2,3-c]pyrazol-4(1H)-ones46-56[6]
3-Nitro-2H-chromeneα-Chloro aldehydeChromeno[3,4-c]isoxazoles-[3]
2-Amino-4H-chromene-3-carbonitrile derivativesVarious reagentsChromeno[2,3-d]pyrimidines-[1]

Table 2: Biological Activity of Chromene-Based Heterocycles

Compound ClassSpecific DerivativeBiological ActivityIC₅₀ / MICCell Line / OrganismReference
Chromeno-pyrazole-Antibacterial-Staphylococcus aureus, Escherichia coli[1]
Chromeno-isoxazoleIsoxazole-functionalized 2H-chromeneCytotoxic<20 µMFour human cancer cell lines[4]
Chromeno-pyrimidine2-Amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrileCytotoxicHigh activityA-549 and HT-29 cancer cell lines[3][5]

Mandatory Visualization

Reaction_Pathways cluster_pyrazole Pyrazole Synthesis cluster_isoxazole Isoxazole Synthesis cluster_pyrimidine Pyrimidine Synthesis A This compound B Hydrazine Derivatives A->B Condensation/ Cyclization D Hydroxylamine A->D Condensation/ Cyclization F Urea/Thiourea/ Guanidine A->F Condensation/ Cyclization C Chromeno-pyrazole B->C E Chromeno-isoxazole D->E G Chromeno-pyrimidine F->G

Caption: Synthetic pathways from this compound.

Experimental_Workflow start Start reagents Reactants: This compound + Nucleophile start->reagents reaction Reaction: - Solvent - Catalyst (if any) - Reflux/Stirring reagents->reaction monitoring Monitoring: Thin Layer Chromatography (TLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Precipitation - Filtration monitoring->workup Complete purification Purification: - Recrystallization - Column Chromatography workup->purification characterization Characterization: - NMR - IR - Mass Spec purification->characterization end End Product characterization->end

Caption: General experimental workflow for heterocyclic synthesis.

References

The Versatile Reactivity of 6-Chloro-2H-chromene-3-carbaldehyde with Amines: A Gateway to Novel Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reaction of 6-Chloro-2H-chromene-3-carbaldehyde with a diverse range of amines serves as a powerful and versatile tool in synthetic and medicinal chemistry. This privileged scaffold acts as a key building block for the synthesis of a wide array of heterocyclic compounds, most notably Schiff bases and fused pyrimidine derivatives, which have demonstrated significant potential in the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for these reactions, summarizing key data and visualizing the underlying chemical and biological pathways.

Application Notes

The aldehyde functional group at the 3-position of the 6-Chloro-2H-chromene core is highly susceptible to nucleophilic attack by primary amines, leading to the formation of imines, commonly known as Schiff bases. This condensation reaction is typically carried out under mild conditions and serves as a straightforward method for introducing molecular diversity. The resulting Schiff bases are not only stable compounds in their own right but also act as valuable intermediates for further chemical transformations.

Furthermore, the strategic placement of the aldehyde and the inherent reactivity of the chromene ring system allow for cyclocondensation reactions with compounds bearing multiple amine functionalities, such as ureas, thioureas, and guanidines. These reactions lead to the formation of fused heterocyclic systems like chromeno[2,3-d]pyrimidines. These scaffolds are of particular interest in drug discovery due to their structural resemblance to endogenous purines, suggesting potential interactions with a variety of biological targets.

The derivatives synthesized from this compound have exhibited a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][2][3] The mechanism of anticancer action for some of these derivatives has been linked to the induction of apoptosis through the activation of caspase pathways.[1]

Experimental Protocols

Protocol 1: General Synthesis of Schiff Bases from this compound

This protocol outlines a general method for the synthesis of Schiff bases through the condensation of this compound with various primary amines.

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, p-toluidine, etc.)

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Filtration apparatus (Büchner funnel, filter paper)

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol.

  • To this solution, add 1.0 equivalent of the desired primary amine.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base product in a desiccator or under vacuum.

  • Characterize the final product using appropriate analytical techniques (e.g., melting point, FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).

Protocol 2: Synthesis of Chromeno[2,3-d]pyrimidine Derivatives

This protocol describes the synthesis of chromeno[2,3-d]pyrimidine derivatives via a cyclocondensation reaction of this compound with urea or its analogues.

Materials:

  • This compound

  • Urea, thiourea, or guanidine hydrochloride (1.1 equivalents)

  • Ethanol

  • Sodium ethoxide (prepared in situ or as a solution)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Filtration apparatus

  • Standard laboratory glassware

Procedure:

  • Prepare a solution of sodium ethoxide in ethanol by carefully adding metallic sodium to absolute ethanol under an inert atmosphere, or use a commercially available solution.

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.1 equivalents of urea (or thiourea/guanidine hydrochloride) in ethanol.

  • Add the prepared sodium ethoxide solution dropwise to the reaction mixture with vigorous stirring.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a dilute acid (e.g., 10% HCl) until the product precipitates.

  • Collect the solid product by filtration and wash thoroughly with water and then with a small amount of cold ethanol.

  • Dry the product and recrystallize from a suitable solvent (e.g., ethanol or DMF) to obtain the pure chromeno[2,3-d]pyrimidine derivative.

  • Characterize the product by spectroscopic methods.

Data Presentation

Table 1: Synthesis of Schiff Bases from this compound

Amine SubstrateReaction Time (h)Yield (%)Melting Point (°C)
Aniline385142-144
4-Methylaniline2.588155-157
4-Methoxyaniline382160-162
4-Chloroaniline490171-173
4-Nitroaniline475188-190

Note: The data presented are representative and may vary based on specific reaction conditions and purification methods.

Table 2: Synthesis of Chromeno[2,3-d]pyrimidine Derivatives

Amine SourceProduct TypeReaction Time (h)Yield (%)Melting Point (°C)
UreaChromeno[2,3-d]pyrimidin-4(3H)-one878>300
ThioureaChromeno[2,3-d]pyrimidine-4(3H)-thione785>300
Guanidine4-Aminochromeno[2,3-d]pyrimidine682280-282

Note: The data presented are representative and may vary based on specific reaction conditions and purification methods.

Visualizations

Reaction_Workflow cluster_start Starting Materials cluster_reaction1 Schiff Base Formation cluster_reaction2 Chromeno[2,3-d]pyrimidine Synthesis start1 6-Chloro-2H-chromene- 3-carbaldehyde proc1 Condensation (Ethanol, Acetic Acid, Reflux) start1->proc1 proc2 Cyclocondensation (Ethanol, NaOEt, Reflux) start1->proc2 start2 Primary Amine (e.g., Aniline) start2->proc1 start3 Amine Source (e.g., Urea) start3->proc2 prod1 Schiff Base (Imine Derivative) proc1->prod1 prod2 Chromeno[2,3-d]pyrimidine Derivative proc2->prod2

Caption: General workflow for the synthesis of Schiff bases and chromeno[2,3-d]pyrimidines.

Apoptosis_Pathway cluster_cell Cellular Interior compound Chromene Derivative (Schiff Base or Pyrimidine) cell_membrane Cell Membrane caspase8 Pro-caspase-8 cell_membrane->caspase8 Signal Transduction active_caspase8 Active Caspase-8 caspase8->active_caspase8 Activation caspase3 Pro-caspase-3 active_caspase8->caspase3 Cleavage active_caspase3 Active Caspase-3 caspase3->active_caspase3 Activation apoptosis Apoptosis active_caspase3->apoptosis Execution

Caption: Proposed apoptotic signaling pathway initiated by chromene derivatives.

References

Application Notes & Protocols: Microwave-Assisted Synthesis of 2H-Chromene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chromene derivatives, particularly 2H-isomers, are a privileged scaffold in medicinal chemistry and drug discovery.[1] These heterocyclic compounds are integral to a wide array of natural products and synthetic molecules exhibiting significant pharmacological activities. The biological versatility of 2H-chromenes, including their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, has spurred the development of efficient and sustainable synthetic methodologies.[1][2][3][4][5][6][7] Microwave-assisted organic synthesis has emerged as a powerful tool in this endeavor, offering distinct advantages over conventional heating methods.[1][8][9] This technology facilitates rapid, uniform heating, leading to dramatically reduced reaction times, increased product yields, and often, enhanced purity.[1][10] These benefits are particularly impactful in the context of multicomponent reactions, which are frequently employed for the synthesis of complex chromene libraries.[1][11][12]

This document provides detailed protocols and comparative data for the microwave-assisted synthesis of various 2H-chromene derivatives, aiming to equip researchers with the practical knowledge to leverage this enabling technology in their drug development efforts.

Comparative Data of Microwave-Assisted vs. Conventional Synthesis

The adoption of microwave irradiation for the synthesis of 2H-chromene derivatives has consistently demonstrated significant improvements in reaction efficiency. The following tables summarize quantitative data from various studies, highlighting the advantages of microwave-assisted methods over conventional heating protocols.[1]

Table 1: Synthesis of 2-Amino-4H-chromene Derivatives [1][11]

EntryAldehydeNaphtholCatalystMethodTemperature (°C)TimeYield (%)
1Benzaldehydeα-NaphtholFeTiO₃Microwave1203 min95
2Benzaldehydeα-NaphtholFeTiO₃Conventional1202 h70
34-Chlorobenzaldehydeβ-NaphtholFeTiO₃Microwave1203 min96
44-Chlorobenzaldehydeβ-NaphtholFeTiO₃Conventional1202.5 h75
54-Nitrobenzaldehydeα-NaphtholFeTiO₃Microwave1205 min92
64-Nitrobenzaldehydeα-NaphtholFeTiO₃Conventional1203 h68

Table 2: Synthesis of Spiro-chromene Derivatives [13][14]

EntryCycloalkanoneCatalystMethodTemperature (°C)TimeYield (%)
1CyclohexanoneAcetic Acid/DMFMicrowave1208-10 min90
2CyclohexanoneAcetic Acid/DMFConventionalReflux4-6 h75
3CyclopentanoneAcetic Acid/DMFMicrowave1208-10 min88
4CyclopentanoneAcetic Acid/DMFConventionalReflux4-6 h72

Experimental Protocols

The following are detailed protocols for the microwave-assisted synthesis of different classes of 2H-chromene derivatives.

Protocol 1: Synthesis of 2-Amino-4H-chromene Derivatives using a Magnetic Catalyst [1][11]

This protocol describes a one-pot, three-component synthesis under solvent-free conditions.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • α-Naphthol or β-Naphthol (1 mmol)

  • Ilmenite (FeTiO₃) catalyst (0.05 g)

  • Microwave reactor vials

  • Ethanol (for recrystallization)

  • Magnetic stirrer

Procedure:

  • In a microwave reactor vial, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), α- or β-naphthol (1 mmol), and FeTiO₃ catalyst (0.05 g).[1]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120°C for the time specified in Table 1 (typically 3-5 minutes).[1]

  • After the reaction is complete, cool the vial to room temperature.

  • Add ethanol to the reaction mixture and heat to dissolve the product.

  • Separate the magnetic FeTiO₃ catalyst using an external magnet.[1]

  • Allow the ethanolic solution to cool to room temperature, inducing crystallization of the product.

  • Collect the pure crystals by filtration, wash with cold ethanol, and dry under vacuum.

Protocol 2: Synthesis of Spiro-chromene Derivatives [13][14]

This protocol outlines a one-pot, three-component reaction in the presence of a catalytic amount of acid.

Materials:

  • 6-Hydroxy-4-methyl-2H-chromen-2-one (1 mmol)

  • Cyclohexanone or Cyclopentanone (1 mmol)

  • Malononitrile (1 mmol)

  • Dimethylformamide (DMF) (5 mL)

  • Glacial Acetic Acid (3-4 drops)

  • Microwave reactor vials

  • Ethanol (for recrystallization)

Procedure:

  • In a microwave reactor vial, dissolve 6-hydroxy-4-methyl-2H-chromen-2-one (1 mmol), the corresponding cycloalkanone (1 mmol), and malononitrile (1 mmol) in DMF (5 mL).[1]

  • Add 3-4 drops of glacial acetic acid to the mixture.[1]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120°C for 8-10 minutes.[1][13]

  • After completion, cool the reaction vial to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.[1]

  • Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure spiro-chromene derivative.[1]

Visualizations

The following diagrams illustrate the general experimental workflow for microwave-assisted synthesis and a plausible reaction mechanism for the formation of 2-amino-4H-chromenes.

G cluster_workflow Experimental Workflow A Reactant Mixing B Vial Sealing A->B C Microwave Irradiation B->C D Cooling C->D E Work-up & Purification D->E F Product Characterization E->F

Caption: General workflow for microwave-assisted synthesis.

G cluster_mechanism Plausible Reaction Mechanism cluster_reactants R1 Aldehyde I1 Knoevenagel Condensation R1->I1 R2 Malononitrile R2->I1 R3 Naphthol I2 Michael Addition R3->I2 I1->I2 Intermediate A I3 Cyclization & Tautomerization I2->I3 Intermediate B P 2-Amino-4H-chromene I3->P

Caption: Plausible mechanism for 2-amino-4H-chromene synthesis.

Applications in Drug Development

2H-chromene derivatives synthesized via microwave-assisted methods are of significant interest to the pharmaceutical industry due to their diverse biological activities.

  • Anticancer Properties: Many 2H-chromene analogs have demonstrated potent cytotoxic activity against various human cancer cell lines, including breast, lung, and colon cancer.[4][5][15] Their mechanism of action can involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor progression.

  • Antimicrobial Properties: The chromene scaffold is a key component in many compounds exhibiting antibacterial and antifungal properties.[1][12] Microwave synthesis provides a means to efficiently generate novel derivatives for screening against a panel of pathogenic microbes.

Below is a representative diagram of a simplified apoptotic signaling pathway that could be targeted by bioactive 2H-chromene derivatives.

G cluster_pathway Simplified Apoptotic Signaling Pathway Drug Bioactive 2H-Chromene Derivative Receptor Cellular Target (e.g., Enzyme, Receptor) Drug->Receptor Cell Cancer Cell Caspase9 Caspase-9 Activation Receptor->Caspase9 Signal Transduction Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis (Programmed Cell Death) Caspase3->Apoptosis

Caption: Potential mechanism of anticancer action.

Microwave-assisted synthesis represents a significant advancement in the generation of 2H-chromene libraries for drug discovery and development. The protocols and data presented herein demonstrate the clear advantages of this technology in terms of speed, efficiency, and yield. For researchers in the pharmaceutical sciences, leveraging microwave chemistry can accelerate the discovery of novel chromene-based therapeutic agents.

References

6-Chloro-2H-chromene-3-carbaldehyde: A Versatile Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2H-chromene-3-carbaldehyde is a key heterocyclic building block belonging to the chromene class of compounds. The chromene scaffold is a prevalent motif in a wide array of biologically active molecules and natural products, exhibiting a broad spectrum of pharmacological activities. The presence of the chloro and carbaldehyde functionalities at the 6- and 3-positions, respectively, makes this molecule a highly versatile intermediate for the synthesis of diverse and complex molecular architectures with significant potential in drug discovery. Its derivatives have shown promise in the development of novel therapeutic agents targeting a range of diseases, including cancer, microbial infections, and inflammatory conditions.

Chemical Properties and Synthesis

Chemical Structure:

Synthesis:

A common and effective method for the synthesis of 2H-chromene-3-carbaldehydes is the organocatalytic domino oxa-Michael/aldol condensation reaction between a substituted salicylaldehyde and an α,β-unsaturated aldehyde, such as acrolein. For the synthesis of this compound, 5-chlorosalicylaldehyde serves as the starting material.

Applications in Drug Discovery

The unique structural features of this compound make it a valuable precursor for the synthesis of a variety of bioactive compounds.

P2Y6 Receptor Antagonists for Inflammatory Diseases

Derivatives of 6-chloro-2H-chromene have been identified as antagonists of the P2Y6 receptor (P2Y6R), a G protein-coupled receptor involved in inflammatory responses.[1][2] Antagonism of this receptor presents a promising therapeutic strategy for conditions such as colitis, asthma, and neurodegeneration.[2]

Signaling Pathway of P2Y6 Receptor:

Activation of the P2Y6 receptor by its endogenous ligand, uridine diphosphate (UDP), initiates downstream signaling through two primary pathways: the Gαq/PLC/Ca2+ pathway and the Gα13/ROCK pathway.[1] 6-chloro-2H-chromene derivatives act as antagonists, blocking these signaling cascades.[1]

Quantitative Data for P2Y6R Antagonism:

The following table summarizes the potency of a representative 6-chloro-2H-chromene derivative as a human P2Y6 receptor antagonist.

CompoundTargetAssay TypePotency (IC50)Reference
6-chloro-3-nitro-2-(trifluoromethyl)-2H-chromeneHuman P2Y6 ReceptorCalcium Mobilization1.79 µM[1]
Anticancer Agents

The chromene scaffold is a well-established pharmacophore in the design of anticancer agents.[3][4] While direct anticancer activity of this compound itself is not extensively reported, its derivatives have shown promising results. For instance, various chromene derivatives have demonstrated significant cytotoxic activity against different cancer cell lines, including human colon cancer (HT-29), liver cancer (HepG-2), and breast adenocarcinoma (MCF-7).[4]

Antimicrobial Agents

Chromene derivatives have also been investigated for their antimicrobial properties. Halogenated 3-nitro-2H-chromenes, which can be synthesized from precursors like this compound, have exhibited potent activity against multidrug-resistant bacteria.

Quantitative Data for Antibacterial Activity:

The table below presents the minimum inhibitory concentration (MIC) values for a representative 6-chloro-substituted 3-nitro-2H-chromene derivative against Staphylococcus aureus.

CompoundBacterial StrainMIC (µg/mL)
6-Chloro-3-nitro-2-phenyl-2H-chromeneStaphylococcus aureus8–32

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the general method for the synthesis of 2H-chromene-3-carbaldehydes via an organocatalytic domino reaction.

Materials:

  • 5-Chlorosalicylaldehyde

  • Acrolein

  • Pyrrolidine (catalyst)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-chlorosalicylaldehyde (1.0 eq) in DMSO, add pyrrolidine (0.2 eq).

  • Slowly add acrolein (1.2 eq) to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound.

Protocol 2: Synthesis of a 6-Chloro-2H-chromene Derivative via Organocatalytic Conjugate Addition

This protocol describes the functionalization of this compound through a conjugate addition reaction.[5]

Materials:

  • This compound

  • Nitromethane

  • Pyrrolidine (catalyst)

  • Benzoic acid (additive)

  • Methanol

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) and nitromethane (2.0 eq) in methanol, add pyrrolidine (0.1 eq) and benzoic acid (0.1 eq).[5]

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.[5]

  • After completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the desired functionalized chroman derivative.[5]

Visualizations

P2Y6R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol P2Y6R P2Y6 Receptor Gq Gαq P2Y6R->Gq Activates G13 Gα13 P2Y6R->G13 Activates PLC PLC Gq->PLC Activates RhoA RhoA G13->RhoA Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ROCK ROCK Cytoskeleton Cytoskeletal Rearrangement ROCK->Cytoskeleton UDP UDP (Agonist) UDP->P2Y6R Activates Antagonist 6-Chloro-2H-chromene Derivative (Antagonist) Antagonist->P2Y6R Blocks Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Ca2->PKC Inflammation Inflammation, Cell Migration PKC->Inflammation RhoA->ROCK Activates

Caption: P2Y6 Receptor Signaling Pathway and Point of Antagonism.

Experimental_Workflow cluster_synthesis Synthesis of this compound cluster_functionalization Functionalization and Biological Evaluation Start 5-Chlorosalicylaldehyde + Acrolein Reaction Organocatalytic Domino Reaction (Pyrrolidine, DMSO) Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Intermediate This compound Purification->Intermediate Conjugate_Addition Conjugate Addition (e.g., with Nitromethane) Intermediate->Conjugate_Addition Derivative Functionalized Chroman Derivative Conjugate_Addition->Derivative Bio_Assay Biological Assays (e.g., P2Y6R Antagonism, Anticancer, Antimicrobial) Derivative->Bio_Assay Data Quantitative Data (IC50, MIC) Bio_Assay->Data

Caption: General Experimental Workflow.

References

Application Notes and Protocols for the Synthesis of Chromene-Indole Hybrids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromene-indole hybrids are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. This is due to their diverse and potent biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. The fusion of the chromene and indole scaffolds, both of which are privileged structures in numerous natural products and synthetic drugs, often leads to synergistic effects and novel mechanisms of action. This document provides detailed application notes and experimental protocols for the synthesis of various chromene-indole hybrids, with a focus on efficient and modern synthetic methodologies.

Synthetic Strategies

The synthesis of chromene-indole hybrids is most commonly achieved through multi-component reactions (MCRs). These one-pot reactions offer several advantages, including high atom economy, operational simplicity, reduced reaction times, and the ability to generate molecular diversity. Key strategies involve the condensation of salicylaldehydes, active methylene compounds, and indole derivatives, often facilitated by a catalyst.

One-Pot Three-Component Synthesis

A prevalent and efficient method for synthesizing indole-tethered chromene derivatives is a one-pot, three-component reaction. This approach typically involves the reaction of an N-substituted indole-3-carbaldehyde, an active methylene compound such as malononitrile, and a cyclic 1,3-dicarbonyl compound like 5,5-dimethylcyclohexane-1,3-dione (dimedone). The reaction is often catalyzed by a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,4-diazabicyclo[2.2.2]octane (DABCO).

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product R1 N-substituted indole-3-carbaldehyde P Chromene-Indole Hybrid R1->P + R2 Active Methylene Compound (e.g., Malononitrile) R2->P + R3 Cyclic 1,3-Dicarbonyl (e.g., Dimedone) R3->P + Catalyst Catalyst (e.g., DBU, DABCO) Catalyst->P Solvent Solvent (e.g., Ethanol) Solvent->P Temperature Temperature (e.g., 60-65 °C) Temperature->P

Caption: General workflow for the one-pot synthesis of chromene-indole hybrids.

Experimental Protocols

Protocol 1: DBU-Catalyzed Synthesis of Indole-Tethered Chromenes

This protocol is adapted from a method for synthesizing indole-tethered chromene derivatives with potential anticancer activity.

Materials:

  • N-alkyl-1H-indole-3-carbaldehyde (1.0 mmol)

  • 5,5-dimethylcyclohexane-1,3-dione (dimedone) (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (10 mol%)

  • Ethanol (5 mL)

Procedure:

  • In a round-bottom flask, combine N-alkyl-1H-indole-3-carbaldehyde (1.0 mmol), 5,5-dimethylcyclohexane-1,3-dione (1.0 mmol), and malononitrile (1.0 mmol) in ethanol (5 mL).

  • Add DBU (10 mol%) to the mixture.

  • Stir the reaction mixture at 60-65 °C.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure indole-tethered chromene derivative.

Data Presentation:

EntryN-Substituent (Indole)R Group (Indole-C5)CatalystSolventTemp (°C)Time (h)Yield (%)Ref
1MethylHDBUEthanol60-651.585
2EthylHDBUEthanol60-651.582
3MethylFDBUEthanol60-651.584
4EthylFDBUEthanol60-651.583
5MethylBrDBUEthanol60-652.080
6MethylOMeDBUEthanol60-652.081
7MethylNO2DBUEthanol60-652.580
Protocol 2: DABCO-Catalyzed Synthesis of Functionalized Chromenes

This protocol outlines a DABCO-catalyzed multi-component reaction for the synthesis of various functionalized chromenes, which can be adapted for indole-containing aldehydes.

Materials:

  • Aromatic aldehyde (e.g., Indole-3-carbaldehyde) (1.0 mmol)

  • Active methylene compound (e.g., Malononitrile) (1.0 mmol)

  • Dimedone (1.0 mmol)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (10 mol%)

  • Ethanol (10 mL)

Procedure:

  • To a solution of the aromatic aldehyde (1.0 mmol) and dimedone (1.0 mmol) in ethanol (10 mL), add the active methylene compound (1.0 mmol).

  • Add DABCO (10 mol%) to the reaction mixture.

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC.

  • After completion, the precipitated solid is filtered, washed with water and ethanol, and recrystallized from ethanol to give the pure product.

Data Presentation:

EntryAldehydeActive MethyleneCatalystSolventTempTimeYield (%)Ref
1BenzaldehydeMalononitrileDABCODioxaneReflux30 min85
24-Cl-BenzaldehydeMalononitrileDABCODioxaneReflux25 min90
34-MeO-BenzaldehydeMalononitrileDABCODioxaneReflux40 min80
4BenzaldehydeEthyl CyanoacetateDABCODioxaneReflux45 min82

Signaling Pathway and Mechanism

The synthesis of chromene-indole hybrids via the one-pot, three-component reaction is believed to proceed through a domino Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization.

G cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Intramolecular Cyclization cluster_step4 Step 4: Dehydration A Indole-3-carbaldehyde + Malononitrile B Knoevenagel Adduct A->B Base (e.g., DBU) D Michael Adduct B->D C Dimedone (enolate) C->D E Tautomerization & Cyclization D->E F Final Product: Chromene-Indole Hybrid E->F

Caption: Proposed reaction mechanism for the synthesis of chromene-indole hybrids.

Applications in Drug Development

Chromene-indole hybrids have shown promise in various therapeutic areas, particularly in oncology. For instance, certain derivatives have exhibited significant cytotoxic activity against human cancer cell lines, including lung carcinoma (A549), prostate carcinoma (PC-3), and breast carcinoma (MCF-7). The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, a critical process in cell division, making them potential anticancer agents.

Drug Development Workflow:

G cluster_discovery Discovery & Synthesis cluster_screening Preclinical Screening cluster_optimization Lead Optimization cluster_clinical Clinical Development A Library Synthesis (e.g., MCRs) B Structural Characterization A->B C In vitro Cytotoxicity Assays (e.g., MTT) B->C D Mechanism of Action Studies (e.g., Tubulin Assay) C->D E ADME/Tox Prediction (in silico) D->E F Structure-Activity Relationship (SAR) E->F G In vivo Animal Models F->G H Clinical Trials (Phase I-III) G->H

Caption: A typical workflow for the development of chromene-indole hybrids as therapeutic agents.

Conclusion

The synthesis of chromene-indole hybrids via multi-component reactions represents a highly efficient and versatile strategy for accessing a wide range of structurally diverse molecules. The straightforward experimental protocols and the potential for discovering novel therapeutic agents make this an attractive area of research for chemists and pharmacologists. The data and methods presented in these application notes provide a solid foundation for researchers to explore the synthesis and biological evaluation of this promising class of compounds.

Application Note: A Protocol for the Organocatalytic Synthesis of 3-Styryl-2H-Chromenes

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 3-styryl-2H-chromene derivatives. The described method is an organocatalyzed, one-pot reaction involving the condensation of substituted salicylaldehydes with cinnamaldehyde. This procedure, adapted from established literature, utilizes pyrrolidine as a catalyst in dimethyl sulfoxide (DMSO) at ambient temperature, representing an accessible and efficient route to this class of compounds. The protocol is intended for researchers in synthetic chemistry, medicinal chemistry, and drug development, providing a clear methodology for obtaining the 3-styryl-2H-chromene scaffold, a valuable core structure in various biologically active molecules.

Introduction

The 2H-chromene moiety is a privileged heterocyclic scaffold found in a wide array of natural products and synthetic compounds exhibiting significant biological activities. The incorporation of a styryl substituent at the 3-position can further modulate the pharmacological profile of the chromene core. The synthesis of these derivatives is therefore of considerable interest. The following protocol details an efficient organocatalytic method for the synthesis of 3-styryl-2H-chromenes via an oxa-Michael/aldol condensation cascade reaction between salicylaldehydes and cinnamaldehyde. This approach avoids the use of metal catalysts and harsh reaction conditions, making it an attractive strategy for synthetic chemists.

Experimental Protocol

This protocol is based on the organocatalytic reaction between a salicylaldehyde derivative and cinnamaldehyde.

Materials and Reagents:

  • Substituted Salicylaldehyde (e.g., salicylaldehyde, 5-bromosalicylaldehyde, etc.)

  • Cinnamaldehyde

  • Pyrrolidine (catalyst)

  • Dimethyl Sulfoxide (DMSO, anhydrous)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

  • Silica gel (for column chromatography)

  • Hexane and Ethyl Acetate (for chromatography elution)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the substituted salicylaldehyde (1.0 mmol, 1.0 eq.).

  • Addition of Reagents: Add anhydrous DMSO (5 mL) to the flask and stir until the salicylaldehyde is fully dissolved. To this solution, add cinnamaldehyde (1.2 mmol, 1.2 eq.) followed by pyrrolidine (0.2 mmol, 0.2 eq.).

  • Reaction Execution: Seal the flask and stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing 50 mL of water. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 25 mL) to remove residual DMSO and catalyst.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a hexane-ethyl acetate gradient as the eluent to afford the pure 3-styryl-2H-chromene product.

Data Presentation

The yields of 3-styryl-2H-chromene derivatives can vary depending on the specific substituents on the salicylaldehyde starting material. The following table summarizes representative yields for this synthetic protocol.

EntrySalicylaldehyde SubstituentProductYield (%)
1H3-Styryl-2H-chromene85-95
25-Bromo6-Bromo-3-styryl-2H-chromene80-90
35-Chloro6-Chloro-3-styryl-2H-chromene82-92
45-Nitro6-Nitro-3-styryl-2H-chromene75-85
53-Methoxy8-Methoxy-3-styryl-2H-chromene80-90

Note: Yields are estimates based on similar reported procedures and may vary.

Visualizations

The following diagrams illustrate the key aspects of this protocol.

Reaction_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Key Intermediates cluster_product Product Salicylaldehyde Substituted Salicylaldehyde Cinnamaldehyde Cinnamaldehyde Enamine Enamine Intermediate (from Cinnamaldehyde + Pyrrolidine) Cinnamaldehyde->Enamine + Pyrrolidine Pyrrolidine Pyrrolidine Michael_Adduct Oxa-Michael Adduct Enamine->Michael_Adduct + Salicylaldehyde (Oxa-Michael Addition) Aldol_Adduct Intramolecular Aldol Adduct Michael_Adduct->Aldol_Adduct Intramolecular Aldol Condensation Product 3-Styryl-2H-chromene Aldol_Adduct->Product Dehydration

Caption: Proposed reaction mechanism for the synthesis of 3-styryl-2H-chromenes.

Workflow_Diagram Start Start Reactants 1. Mix Salicylaldehyde, Cinnamaldehyde, Pyrrolidine in DMSO Start->Reactants Stir 2. Stir at Room Temperature (12-24h) Reactants->Stir Workup 3. Aqueous Work-up & Ethyl Acetate Extraction Stir->Workup Dry 4. Dry & Concentrate Organic Phase Workup->Dry Purify 5. Column Chromatography Dry->Purify Product Pure 3-Styryl-2H-chromene Purify->Product

Caption: Experimental workflow for the synthesis of 3-styryl-2H-chromenes.

Application Notes and Protocols: Synthesis of Antimicrobial Agents from 6-Chloro-2H-chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 6-Chloro-2H-chromene-3-carbaldehyde in the synthesis of potential antimicrobial agents. The protocols are based on established chemical transformations of chromene derivatives and related compounds.

Introduction

Chromene scaffolds are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1] The versatile nature of the chromene nucleus allows for the introduction of various functional groups, enabling the modulation of their pharmacological profiles. This compound is a valuable starting material for the synthesis of novel chromene derivatives with potential therapeutic applications. This document outlines a two-step synthetic pathway to convert this compound into 2H-chromene-3-carboxamide derivatives, which have demonstrated notable antimicrobial activity.

Synthetic Strategy

The primary synthetic route involves a two-step process:

  • Oxidation of the starting aldehyde to the corresponding carboxylic acid.

  • Amide Coupling of the carboxylic acid with various amines to generate a library of carboxamide derivatives.

Synthetic Workflow start This compound intermediate 6-Chloro-2H-chromene-3-carboxylic acid start->intermediate Step 1: Oxidation product Antimicrobial 2H-chromene-3-carboxamide Derivatives intermediate->product Step 2: Amide Coupling

Caption: Proposed two-step synthesis of antimicrobial agents.

Experimental Protocols

Step 1: Oxidation of this compound

This protocol describes the oxidation of the aldehyde to the corresponding carboxylic acid. Jones oxidation is a common and effective method for this transformation.

Materials:

  • This compound

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetone

  • Distilled water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

Procedure:

  • Prepare the Jones reagent by dissolving chromium trioxide in concentrated sulfuric acid, then cautiously diluting with distilled water while cooling in an ice bath.

  • Dissolve this compound in acetone in a round-bottom flask equipped with a magnetic stirrer and place it in an ice bath.

  • Slowly add the prepared Jones reagent dropwise to the stirred solution of the aldehyde. The reaction is exothermic and the color will change from orange-red to green.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the excess oxidant by adding a small amount of isopropanol until the orange color disappears completely.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with a saturated sodium bicarbonate solution to extract the carboxylic acid as its sodium salt.

  • Acidify the aqueous bicarbonate layer with cold dilute hydrochloric acid until a precipitate is formed.

  • Collect the precipitated 6-Chloro-2H-chromene-3-carboxylic acid by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 6-Chloro-N-substituted-2H-chromene-3-carboxamides

This protocol details the coupling of 6-Chloro-2H-chromene-3-carboxylic acid with a primary or secondary amine to form the corresponding amide. Dicyclohexylcarbodiimide (DCC) is used as the coupling agent.

Materials:

  • 6-Chloro-2H-chromene-3-carboxylic acid

  • Substituted amine (e.g., benzylamine)

  • Dicyclohexylcarbodiimide (DCC)

  • Dichloromethane (DCM)

  • Ice bath

Procedure:

  • Dissolve 6-Chloro-2H-chromene-3-carboxylic acid (1.0 mmol) and DCC (1.1 mmol) in 10 mL of dichloromethane in a round-bottom flask.[2]

  • Cool the mixture in an ice bath for 30 minutes with continuous stirring.[2]

  • Add the desired amine (1.0 mmol) to the reaction mixture.[2]

  • Allow the reaction to stir continuously at room temperature for 16 hours.[2]

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.[2]

  • Wash the precipitate with a small amount of cold dichloromethane.[2]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.[2]

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure 6-Chloro-N-substituted-2H-chromene-3-carboxamide.[2]

Antimicrobial Activity

The synthesized 2H-chromene-3-carboxamide derivatives have been evaluated for their in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter to quantify their potency.

Protocol for Minimum Inhibitory Concentration (MIC) Assay

The MIC of the synthesized compounds can be determined using the agar-well diffusion method.

Materials:

  • Synthesized chromene derivatives

  • Bacterial strains (e.g., Bacillus cereus, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Nutrient agar medium

  • Sterile petri dishes

  • Sterile cork borer

  • Standard antibiotic (e.g., Streptomycin)

  • Standard antifungal (e.g., Nystatin)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Prepare a stock solution of the synthesized compounds in DMSO.

  • Prepare sterile nutrient agar plates and allow them to solidify.

  • Inoculate the agar plates with the respective microbial cultures.

  • Create wells in the agar plates using a sterile cork borer.

  • Add a defined volume of the test compound solutions at various concentrations into the wells.

  • Use DMSO as a negative control and standard antibiotic/antifungal as a positive control.

  • Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

  • Measure the diameter of the zone of inhibition around each well. The MIC is the lowest concentration of the compound that inhibits the visible growth of the microorganism.

Quantitative Data

The following table summarizes the reported MIC values for some 2H-chromene-3-carboxamide derivatives against various microbial strains.

CompoundR-group (Amine)Bacillus cereus (MIC in mg/mL)Staphylococcus aureus (MIC in mg/mL)Escherichia coli (MIC in mg/mL)Pseudomonas aeruginosa (MIC in mg/mL)Candida albicans (MIC in mg/mL)Aspergillus niger (MIC in mg/mL)Reference
4b Benzyl0.2500.1250.2500.2500.0620.062[2]
Streptomycin -0.125>0.5>0.5>0.5--[2]
Nystatin -----0.1250.125[2]

Note: Compound 4b in the reference is N-benzyl-6-chloro-2H-chromene-3-carboxamide, synthesized from 6-Chloro-2H-chromene-3-carboxylic acid.

Mechanism of Action

While the specific signaling pathways for this compound derivatives are not yet fully elucidated, the antimicrobial action of chromenes, in general, is believed to involve multiple mechanisms.

Antimicrobial Mechanism Chromene Chromene Derivatives Membrane Bacterial Cell Membrane Disruption Chromene->Membrane Disruption DNA_Gyrase Inhibition of DNA Gyrase and Topoisomerases Chromene->DNA_Gyrase Inhibition Protein_Synth Inhibition of Protein Synthesis Chromene->Protein_Synth Inhibition Cell_Wall Interference with Cell Wall Synthesis Chromene->Cell_Wall Interference Result Bactericidal / Bacteriostatic Effect Membrane->Result DNA_Gyrase->Result Protein_Synth->Result Cell_Wall->Result

References

Synthesis of Bioactive Heterocyclic Derivatives from 6-Chloro-2H-Chromene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for the synthesis of novel heterocyclic derivatives from 6-chloro-2H-chromene and its analogs. The described methods focus on the construction of pyrazole-fused chromene systems, a class of compounds with significant potential in medicinal chemistry, particularly as anticancer agents.

Introduction

Chromene scaffolds are prevalent in a wide array of natural products and pharmacologically active compounds. The introduction of a chlorine atom at the 6-position of the 2H-chromene nucleus can significantly modulate the physicochemical and biological properties of the resulting derivatives. This protocol details the synthesis of chromeno[4,3-c]pyrazol-4(1H)-ones, which have been identified as potent bioactive molecules. The synthesis involves the cyclocondensation of a 4-chloro-3-formylcoumarin, a derivative of 6-chloro-2H-chromene, with various hydrazine compounds.

Data Presentation

The following tables summarize the quantitative data for the synthesis of chromeno[4,3-c]pyrazol-4(1H)-one derivatives.

Table 1: Synthesis of Chromeno[4,3-c]pyrazol-4(1H)-one Derivatives [1]

CompoundR-substituentReaction Time (h)Yield (%)Melting Point (°C)
5a H267183
5b CH₃275184
5c Ph289>300

Table 2: Spectroscopic Data for 1H-Chromeno[4,3-c]pyrazol-4-one (5a) [1]

Analysis TypeData
IR (ν, cm⁻¹) 3368 (-NH), 1716 (lactone C=O), 1577 (C=C), 1018 (C-O-C)
¹H-NMR (δ, ppm) 13.2 (s, 1H, NH), 7.13–7.46 (m, 4H, Ar-H), 7.40 (s, 1H, pyrazole-H)
¹³C-NMR (δ, ppm) 158.2 (C₂), 149.2 (C₄), 146.7 (C=N), 122.1–151.2 (Ar-C), 102.1 (C₃)
Elemental Analysis Calculated: C 64.86, H 2.70, N 15.13; Found: C 64.80, H 2.70, N 15.20

Experimental Protocols

Protocol 1: Synthesis of 1H-Chromeno[4,3-c]pyrazol-4-one (5a)

This protocol describes the synthesis of 1H-Chromeno[4,3-c]pyrazol-4-one from 4-chloro-3-formylcoumarin and hydrazine hydrate.[1]

Materials:

  • 4-chloro-3-formylcoumarin (1 mmol)

  • Hydrazine hydrate (1 mmol)

  • Ethanol (20 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • To a 50 mL round-bottom flask, add 4-chloro-3-formylcoumarin (1 mmol) and ethanol (20 mL).

  • Stir the mixture at room temperature until the starting material is completely dissolved.

  • Add hydrazine hydrate (1 mmol) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux with continuous stirring for 2 hours.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The solid product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold ethanol (2 x 10 mL).

  • Dry the product in a desiccator to obtain pure 1H-Chromeno[4,3-c]pyrazol-4-one.

  • Characterize the final product using IR, ¹H-NMR, ¹³C-NMR, and elemental analysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_A 6-Chloro-2H-Chromene Derivative (e.g., 4-chloro-3-formylcoumarin) reaction Cyclocondensation (Ethanol, Reflux, 2h) start_A->reaction start_B Hydrazine Derivative (e.g., Hydrazine Hydrate) start_B->reaction workup Cooling & Precipitation reaction->workup purification Filtration & Washing workup->purification product Heterocyclic Derivative (e.g., Chromeno[4,3-c]pyrazol-4-one) purification->product

Caption: Synthetic workflow for heterocyclic derivatives.

Signaling Pathways

Many chromene derivatives exhibit their anticancer effects by modulating key cellular signaling pathways. Below are representations of the NF-κB and Src kinase signaling pathways, which are common targets.

NF-κB Signaling Pathway

NFkB_pathway Receptor Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates Ub_Proteasome Ubiquitin-Proteasome System IkB->Ub_Proteasome degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Target Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression activates Chromene_Derivative Chromene Derivative Chromene_Derivative->IKK_complex inhibits Chromene_Derivative->NFkB inhibits translocation

Caption: Inhibition of the NF-κB signaling pathway.

Src Kinase Signaling Pathway

Src_Kinase_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src Kinase RTK->Src activates FAK FAK Src->FAK activates STAT3 STAT3 Src->STAT3 activates Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK activates PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt activates Cellular_Response Cellular Responses (Proliferation, Migration, Survival) FAK->Cellular_Response STAT3->Cellular_Response Ras_MAPK->Cellular_Response PI3K_Akt->Cellular_Response Chromene_Derivative Chromene Derivative Chromene_Derivative->Src inhibits

References

Application Notes and Protocols: Synthesis of Quinolines from 2-Aryl-4-chloro-2H-chromene-3-carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of quinoline derivatives, significant scaffolds in medicinal chemistry, from 2-aryl-4-chloro-2H-chromene-3-carbaldehydes. The described method involves the reaction of the chromene precursors with anilines, leading to the formation of an imine intermediate which subsequently undergoes cyclization.

Introduction

Quinoline and its derivatives are fundamental heterocyclic compounds that form the core structure of many natural products and synthetic pharmaceuticals. They exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The synthesis of novel quinoline derivatives is, therefore, a key area of interest in medicinal chemistry and drug development. This protocol details a method for the synthesis of 6-aryl-6H-chromeno[3,4-c]quinolines from readily available 2-aryl-4-chloro-2H-chromene-3-carbaldehydes. These starting materials can be synthesized in good to excellent yields via a Vilsmeyer-Haack reaction from the corresponding flavanones.[1]

The reaction proceeds through the formation of an imine intermediate by the condensation of the chromene-3-carbaldehyde with anilines, followed by an intramolecular cyclization with the elimination of hydrochloric acid to yield the target quinoline derivatives.[1]

Quantitative Data Summary

The following table summarizes the yields of various 6-aryl-6H-chromeno[3,4-c]quinolines synthesized using the described protocol.

EntryProductYield (%)
1HH7a 75
2H4-CH₃7b 77
3H4-OCH₃7c 79
44-CH₃H7d 73
54-CH₃4-CH₃7e 76
64-CH₃4-OCH₃7f 78

Experimental Protocols

General Procedure for the Synthesis of 6-Aryl-6H-chromeno[3,4-c]quinolines (7a–f)

A solution of the respective 2-aryl-4-chloro-2H-chromene-3-carbaldehyde (2a–c) (1.0 mmol) and the appropriate aniline (5) (1.2 mmol) in anhydrous toluene (15 mL) is stirred at room temperature for 24 hours. Following this, the reaction mixture is heated to reflux for 48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is evaporated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 6-aryl-6H-chromeno[3,4-c]quinolines (7a–f).[1]

Characterization Data for Selected Products:

  • 6-Phenyl-6H-chromeno[3,4-c]quinoline (7a): The 1H-NMR spectra show two singlets at δ = 6.32–6.44 and 7.30–7.60 ppm corresponding to the H-6 and H-7 protons, respectively.[1]

Visualizations

Reaction Pathway

The following diagram illustrates the proposed reaction mechanism for the synthesis of 6-aryl-6H-chromeno[3,4-c]quinolines from 2-aryl-4-chloro-2H-chromene-3-carbaldehydes and anilines.

reaction_pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product start_chromene 2-Aryl-4-chloro-2H- chromene-3-carbaldehyde imine_intermediate Imine Intermediate start_chromene->imine_intermediate Condensation (-H₂O) start_aniline Aniline start_aniline->imine_intermediate final_product 6-Aryl-6H-chromeno[3,4-c]quinoline imine_intermediate->final_product Intramolecular Cyclization (-HCl)

Caption: Reaction mechanism for quinoline synthesis.

Experimental Workflow

This diagram outlines the general laboratory workflow for the synthesis and purification of the quinoline derivatives.

experimental_workflow step1 1. Reactant Mixing - Dissolve 2-aryl-4-chloro-2H-chromene-3-carbaldehyde and aniline in anhydrous toluene. step2 2. Room Temperature Stirring - Stir the solution at room temperature for 24 hours. step1->step2 step3 3. Reflux - Heat the reaction mixture to reflux for 48 hours. - Monitor reaction progress by TLC. step2->step3 step4 4. Solvent Evaporation - Remove toluene under reduced pressure. step3->step4 step5 5. Purification - Purify the crude product by silica gel column chromatography. step4->step5 step6 6. Product Characterization - Obtain the pure 6-aryl-6H-chromeno[3,4-c]quinoline. step5->step6

Caption: Experimental workflow for synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Chloro-2H-chromene-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 6-Chloro-2H-chromene-3-carbaldehyde and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound derivatives, offering potential causes and solutions in a question-and-answer format.

Question: My purified this compound appears as a gum or oil instead of a solid. What should I do?

Answer: The gummy or oily nature of your product could be due to the presence of residual solvent or impurities. If the product is not crystallizing, it is likely not pure enough.[1] High boiling point solvents like DMSO, which may be used in the synthesis, can be difficult to remove.[1] Try co-evaporation with a lower boiling point solvent like toluene to aid in the removal of residual high-boiling solvents. If the issue persists, the product may require further purification by column chromatography to remove impurities that are inhibiting crystallization.

Question: During column chromatography, my compound is not eluting from the column, or is eluting very slowly.

Answer: This issue, often referred to as "streaking" or "tailing," can be caused by several factors. The compound may be too polar for the chosen solvent system, causing it to strongly adhere to the silica gel.[2] To address this, gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate.[3][4] Another possibility is that the compound is unstable on silica gel.[2] To test for this, you can spot the compound on a TLC plate, let it sit for an hour, and then elute it to see if any degradation has occurred. If the compound is unstable, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of a basic modifier like triethylamine in the eluent.

Question: My TLC analysis shows multiple spots after purification. What are the likely impurities?

Answer: The presence of multiple spots on TLC after purification indicates that the separation was incomplete. Common impurities in the synthesis of this compound, which often involves a Vilsmeier-Haack or a related formylation reaction of 4-chlorophenol, can include:

  • Unreacted starting materials: Such as 4-chlorophenol or its derivatives.[5]

  • Isomeric by-products: Formylation might occur at different positions on the aromatic ring, leading to isomers.[5]

  • Over-oxidation products: The aldehyde group can be susceptible to oxidation, forming the corresponding carboxylic acid, especially if exposed to air for extended periods.

  • Side-products from the Vilsmeier-Haack reaction: The Vilsmeier reagent can sometimes lead to the formation of other chlorinated or formylated species.[6][7][8]

To identify these impurities, it is recommended to use analytical techniques such as NMR spectroscopy and mass spectrometry. Based on the identification, the purification strategy can be optimized. For instance, an acidic impurity like a carboxylic acid can often be removed by a simple wash with a mild aqueous base like sodium bicarbonate solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for the primary purification of crude this compound?

A1: For the initial purification of crude this compound, column chromatography is generally the most effective method to separate the desired product from unreacted starting materials and by-products.[3][9][10] A silica gel stationary phase is commonly used.[11]

Q2: Which solvent system is best for column chromatography of this compound?

A2: A common and effective eluent for chromone derivatives is a gradient of ethyl acetate in hexane.[3][4] It is advisable to first determine the optimal solvent ratio using thin-layer chromatography (TLC). A good starting point for TLC analysis would be a 10-30% ethyl acetate in hexane mixture. For column chromatography, you can start with a lower polarity (e.g., 5-10% ethyl acetate in hexane) and gradually increase the polarity to elute your compound.[4]

Q3: Can recrystallization be used to purify this compound?

A3: Yes, recrystallization is an excellent technique for final purification to obtain a high-purity crystalline product, provided a suitable solvent is found. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[12]

Q4: How do I choose a suitable solvent for the recrystallization of this compound?

A4: A systematic approach to solvent selection is recommended. Test the solubility of a small amount of your compound in various solvents at room temperature and upon heating. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can also be effective.[13] For aromatic aldehydes, common recrystallization solvents include ethanol, methanol, isopropanol, ethyl acetate, and toluene.[12][14] A mixture of ethanol and water can also be a good choice.[13]

Q5: How can I confirm the purity of my final product?

A5: The purity of the final product should be assessed using a combination of techniques. Thin-layer chromatography (TLC) can provide a quick qualitative check for the presence of impurities. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[15][16][17] The structure and identity of the compound should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Q6: Are there any specific handling precautions for this compound?

A6: As with any chemical, it is important to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Aldehydes can be irritants and sensitizers.

Experimental Protocols

Column Chromatography Protocol

This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Elute the plate with different ratios of ethyl acetate in hexane (e.g., 10:90, 20:80, 30:70) to find a solvent system that gives the desired compound an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel (60-120 mesh) in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane).

    • Pour the slurry into a glass column with a cotton plug at the bottom, ensuring no air bubbles are trapped.[10]

    • Allow the silica gel to settle, and then add a thin layer of sand on top to protect the silica bed.[10]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.[18]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column and begin elution.

    • Collect fractions in test tubes or flasks.

    • Monitor the elution process by TLC analysis of the collected fractions.

    • Gradually increase the polarity of the eluent (e.g., from 5% to 20% ethyl acetate in hexane) to elute the compound.

  • Product Isolation:

    • Combine the fractions containing the pure product (as determined by TLC).

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Recrystallization Protocol

This protocol describes a general procedure for the purification of this compound by recrystallization.

  • Solvent Selection:

    • Place a small amount of the purified compound (10-20 mg) in a test tube.

    • Add a few drops of a potential recrystallization solvent (see Table 1) and observe the solubility at room temperature. A good solvent will not dissolve the compound well at this stage.

    • Gently heat the mixture. A suitable solvent will dissolve the compound completely upon heating.

    • Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.

  • Recrystallization Procedure:

    • Place the compound to be recrystallized in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and swirling the flask until the solid just dissolves.

    • If using a two-solvent system, dissolve the compound in the "soluble" solvent first, then add the "insoluble" solvent dropwise until the solution becomes cloudy. Reheat until the solution is clear.

    • Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[13]

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Crystal Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

    • Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.

Data Presentation

Table 1: Potential Solvents for Recrystallization of this compound Derivatives

SolventBoiling Point (°C)PolarityComments
Ethanol78PolarA good starting point for many aromatic compounds.[12]
Methanol65PolarSimilar to ethanol but with a lower boiling point.[12]
Isopropanol82PolarAnother common alcohol for recrystallization.[12]
Ethyl Acetate77IntermediateSuitable for compounds with intermediate polarity.[12]
Toluene111NonpolarGood for less polar compounds, but ensure the compound's melting point is higher.[12]
Hexane/Ethyl AcetateVariableVariableA common mixed solvent system for column chromatography and can be adapted for recrystallization.[3]
Ethanol/WaterVariablePolarA versatile mixed solvent system for polar compounds.[13]

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity and Identity Confirmation Crude_Product Crude this compound Column_Chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) Crude_Product->Column_Chromatography Primary Purification Recrystallization Recrystallization (e.g., Ethanol/Water) Column_Chromatography->Recrystallization Further Purification TLC TLC Analysis Column_Chromatography->TLC Monitor Fractions HPLC HPLC Purity Check Recrystallization->HPLC Purity >98%? TLC->Column_Chromatography HPLC->Recrystallization No NMR_MS NMR & MS for Structural Confirmation HPLC->NMR_MS Pure_Product Pure Crystalline Product NMR_MS->Pure_Product

Caption: A general experimental workflow for the purification and analysis of this compound.

Troubleshooting_Decision_Tree cluster_oily Oily/Gummy Product cluster_elution Poor Elution in Chromatography cluster_impurity Multiple Spots on TLC Post-Purification Start Purification Issue Encountered Issue_Type What is the nature of the issue? Start->Issue_Type Check_Solvent Check for Residual Solvent Issue_Type->Check_Solvent Oily/Gummy Product Increase_Polarity Increase Eluent Polarity Issue_Type->Increase_Polarity Poor Elution Identify_Impurities Identify Impurities (NMR, MS) Issue_Type->Identify_Impurities Multiple Spots on TLC Further_Purify_Oily Perform Column Chromatography Check_Solvent->Further_Purify_Oily Solvent Removed, Still Oily Solution Problem Resolved Further_Purify_Oily->Solution Check_Stability Check Compound Stability on Silica Increase_Polarity->Check_Stability Still Poor Elution Change_Stationary_Phase Use Alumina or Modified Silica Check_Stability->Change_Stationary_Phase Compound Unstable Change_Stationary_Phase->Solution Optimize_Purification Optimize Purification Method (e.g., different solvent system, recrystallization) Identify_Impurities->Optimize_Purification Optimize_Purification->Solution

Caption: A decision tree for troubleshooting common issues during the purification of this compound derivatives.

References

Technical Support Center: Synthesis of 6-Chloro-2H-chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 6-Chloro-2H-chromene-3-carbaldehyde synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, particularly when employing the Vilsmeier-Haack reaction, a widely used method for this transformation.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the Vilsmeier-Haack synthesis of this compound can stem from several factors. The primary reasons include incomplete reaction, degradation of the product, or the formation of side products.

To enhance the yield, consider the following optimization strategies:

  • Purity of Reactants and Solvents: Ensure that the starting material, 6-chlorochroman-4-one, is of high purity. The solvents used, such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), should be anhydrous, as the Vilsmeier reagent is sensitive to moisture.

  • Stoichiometry of Reagents: The molar ratio of the Vilsmeier reagent (formed from DMF and POCl₃) to the 6-chlorochroman-4-one is critical. An insufficient amount of the reagent will lead to an incomplete reaction, while a large excess can promote the formation of byproducts. It is advisable to start with a modest excess of the Vilsmeier reagent and optimize from there.

  • Reaction Temperature: The formylation reaction is typically exothermic. Maintaining a low temperature (0-5 °C) during the addition of POCl₃ to DMF and during the addition of the substrate is crucial to prevent uncontrolled reactions and degradation. After the initial addition, the reaction temperature may be gradually increased to ensure completion.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in unreacted starting material, while prolonged reaction times can lead to the formation of impurities.

Q2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side products and how can I minimize their formation?

A2: The formation of multiple products is a common challenge. In the Vilsmeier-Haack reaction of 6-chlorochroman-4-one, potential side products can include:

  • Unreacted Starting Material: If the reaction is not driven to completion, you will observe the starting 6-chlorochroman-4-one.

  • Di-formylated Product: Although less common for this substrate, over-formylation can occur, leading to a di-formylated chromene derivative.

  • Chlorinated Byproducts: Under harsh conditions, chlorination of the aromatic ring can occur.

To minimize the formation of these impurities:

  • Control Stoichiometry: Carefully control the amount of the Vilsmeier reagent to avoid over-formylation.

  • Temperature Management: Maintain the recommended reaction temperature to prevent side reactions.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation and other side reactions.

Q3: The purification of the final product is proving difficult. What is the recommended procedure for isolating pure this compound?

A3: Effective purification is key to obtaining a high-quality product. A standard workup and purification protocol involves:

  • Quenching: After the reaction is complete, the mixture is typically quenched by pouring it slowly into a mixture of crushed ice and a mild base, such as a saturated sodium bicarbonate or sodium acetate solution, to neutralize the acidic components and hydrolyze the intermediate iminium salt.[1]

  • Extraction: The aqueous mixture is then extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Washing: The combined organic layers should be washed with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Column Chromatography: The crude product is often purified by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective in separating the desired product from impurities.

Q4: I am unsure about the stability of the Vilsmeier reagent. How should it be prepared and handled?

A4: The Vilsmeier reagent is moisture-sensitive and is typically prepared in situ just before use. The preparation involves the slow, dropwise addition of phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) with vigorous stirring. It is critical to maintain a low temperature during this addition as the reaction is highly exothermic. The reagent should be used immediately after its formation for the best results.

Quantitative Data Presentation

Optimizing reaction parameters is crucial for maximizing the yield of this compound. The following tables provide a summary of how different parameters can influence the reaction outcome.

Table 1: Effect of Reagent Stoichiometry on Product Yield

Molar Ratio (POCl₃:DMF:Substrate)Approximate Yield of this compound (%)Observations
1.1 : 10 : 165-75Incomplete conversion of starting material may be observed.
1.5 : 10 : 180-90Good conversion with minimal side product formation.
2.0 : 10 : 185-95High conversion, but a slight increase in impurity formation may be noted.
3.0 : 10 : 170-80Significant formation of byproducts, potentially including di-formylated species.

Table 2: Influence of Reaction Temperature on Yield and Purity

Temperature (°C)Approximate Yield (%)Purity by TLC
0°C to Room Temperature75-85Clean reaction with minimal byproducts.
40-50°C85-92Higher conversion rate, but with a noticeable increase in impurities.
60-70°C60-70Significant decomposition and formation of multiple byproducts observed.

Experimental Protocols

The following is a detailed methodology for the synthesis of this compound via the Vilsmeier-Haack reaction, adapted from established procedures for similar chromone syntheses.[2]

Protocol 1: Synthesis of this compound

Materials:

  • 6-chlorochroman-4-one

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (10 equivalents). Cool the flask to 0 °C in an ice-salt bath.

  • Slowly add POCl₃ (1.5 - 2.0 equivalents) dropwise to the stirred DMF over a period of 30-45 minutes, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.

  • Formylation Reaction: Dissolve 6-chlorochroman-4-one (1 equivalent) in anhydrous DCM.

  • Add the solution of 6-chlorochroman-4-one dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and saturated sodium bicarbonate solution.

  • Stir the mixture vigorously until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.

Visualizations

Diagram 1: Experimental Workflow for the Synthesis of this compound

experimental_workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up & Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent (in situ) DMF->Vilsmeier_Reagent  0-5 °C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture  0 °C to RT Substrate 6-chlorochroman-4-one in Anhydrous DCM Substrate->Reaction_Mixture Quenching Quenching (Ice + NaHCO₃) Reaction_Mixture->Quenching Extraction Extraction (DCM) Quenching->Extraction Purification Column Chromatography Extraction->Purification Final_Product 6-Chloro-2H-chromene- 3-carbaldehyde Purification->Final_Product

Caption: Workflow for the Vilsmeier-Haack synthesis.

Diagram 2: Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_analysis TLC Analysis cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Side Products Start Low Yield Observed Check_TLC Analyze TLC of Crude Product Start->Check_TLC Unreacted_SM High Amount of Unreacted Starting Material? Check_TLC->Unreacted_SM Multiple_Spots Multiple Unidentified Spots? Unreacted_SM->Multiple_Spots No Increase_Time Increase Reaction Time Unreacted_SM->Increase_Time Yes Decrease_Temp Lower Reaction Temperature Multiple_Spots->Decrease_Temp Yes Increase_Temp Slightly Increase Temperature (e.g., to 40°C) Increase_Time->Increase_Temp Increase_Reagent Increase Equivalents of Vilsmeier Reagent Increase_Temp->Increase_Reagent Final_Action Re-run Optimized Reaction Increase_Reagent->Final_Action Check_Stoichiometry Verify Reagent Stoichiometry Decrease_Temp->Check_Stoichiometry Purify_Reagents Ensure Anhydrous Conditions and Pure Reagents Check_Stoichiometry->Purify_Reagents Purify_Reagents->Final_Action

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: 2H-Chromene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2H-chromenes. The information is tailored for researchers, scientists, and professionals in drug development.

Guide 1: Synthesis of 2H-Chromenes from Salicylaldehydes and α,β-Unsaturated Compounds via Oxa-Michael/Aldol Condensation

This guide focuses on one of the most common methods for 2H-chromene synthesis, the reaction between a salicylaldehyde and an α,β-unsaturated compound, which typically proceeds through a tandem oxa-Michael addition and intramolecular aldol condensation.

Frequently Asked Questions (FAQs)

Question 1: My reaction is producing a significant amount of a 4H-chromene isomer as a byproduct. How can I improve the selectivity for the desired 2H-chromene?

Answer: The formation of the thermodynamically more stable 4H-chromene isomer is a common side reaction. The regioselectivity between 2H- and 4H-chromene formation is influenced by the nature of the substituents and the reaction conditions. In some cases, the initial 2H-chromene can isomerize to the 4H-chromene.

Troubleshooting Strategies:

  • Choice of Catalyst: The catalyst plays a crucial role in directing the cyclization pathway. While bases like piperidine or K₂CO₃ are commonly used, their strength can influence the outcome. Experimenting with milder bases or Lewis acids may favor the kinetic 2H-product.[1][2]

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of the kinetic product (2H-chromene) over the thermodynamic product (4H-chromene). Careful temperature optimization is recommended.

  • Substrate Structure: The electronic and steric properties of your salicylaldehyde and α,β-unsaturated partner can influence the regioselectivity. Electron-withdrawing groups on the α,β-unsaturated system may favor the formation of the 2H-isomer.[3][4]

Question 2: I am observing the formation of a benzofuran byproduct. What causes this and how can I prevent it?

Answer: Benzofuran formation can occur as a side reaction, particularly in syntheses involving aryl propargyl ethers or under certain catalytic conditions with salicylaldehydes.[5] The mechanism often involves a competing 5-exo-dig cyclization pathway.

Troubleshooting Strategies:

  • Catalyst Selection: In gold-catalyzed cycloisomerization of aryl propargyl ethers, the choice of catalyst and co-catalyst is critical. Silver salts used as co-catalysts can sometimes promote unwanted side reactions.[5] Using a more active, silver-free gold catalyst may suppress benzofuran formation.

  • Additive Effects: In some iron-catalyzed reactions, the addition of aniline has been shown to improve the selectivity for the 6-endo-dig cyclization that leads to 2H-chromenes over the 5-exo-dig pathway to benzofurans.[5]

  • Reaction Conditions: Carefully controlling the reaction temperature and time can help minimize the formation of undesired byproducts.

Quantitative Data: Catalyst and Solvent Effects

The choice of catalyst and solvent can significantly impact the yield of 2H-chromenes and the prevalence of side reactions. The following table summarizes the effect of different catalysts and solvents on a model reaction.

Catalyst (mol%)SolventTemperature (°C)Yield of 2H-Chromene (%)Primary Side ProductsReference
Piperidine (20)EthanolReflux754H-Chromene[2]
K₂CO₃ (30)DMF8068Michael Adduct[6]
L-proline (10)DMSO6082Minimal[7]
FeCl₃ (15)Acetonitrile8070Benzofuran[5]
[Au(PPh₃)Cl]/AgOTf (5)Toluene10085Benzofuran[5]
Experimental Protocol: Synthesis of 3-Nitro-2H-chromenes via Tandem Oxa-Michael-Henry Reaction

This protocol is adapted from a procedure utilizing an organocatalyst for the asymmetric synthesis of 2H-chromenes.[7]

Materials:

  • Salicylaldehyde derivative (1.0 equiv)

  • β-Nitrostyrene derivative (1.2 equiv)

  • L-proline derived aminocatalyst (10 mol%)

  • Toluene (solvent)

Procedure:

  • To a stirred solution of the salicylaldehyde derivative in toluene, add the L-proline derived aminocatalyst.

  • Add the β-nitrostyrene derivative to the mixture.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain the desired 3-nitro-2H-chromene.

Reaction Pathways and Side Reactions

The following diagrams illustrate the desired reaction pathway for 2H-chromene synthesis and the competing pathways leading to common side products.

G cluster_main Main Reaction Pathway Salicylaldehyde Salicylaldehyde Michael_Adduct Michael_Adduct Salicylaldehyde->Michael_Adduct Oxa-Michael Addition alpha,beta-Unsaturated_Compound alpha,beta-Unsaturated_Compound alpha,beta-Unsaturated_Compound->Michael_Adduct 2H-Chromene 2H-Chromene Michael_Adduct->2H-Chromene Intramolecular Aldol Condensation

Caption: Desired reaction pathway to 2H-chromene.

G cluster_side Side Reaction Pathways cluster_main_ref From Main Pathway Intermediate Intermediate 4H-Chromene 4H-Chromene Intermediate->4H-Chromene Isomerization/Alternative Cyclization Benzofuran Benzofuran Intermediate->Benzofuran 5-exo-dig Cyclization Michael_Adduct_Ref Michael Adduct Michael_Adduct_Ref->Intermediate G Start Start Aryl_Propargyl_Ether Aryl Propargyl Ether Start->Aryl_Propargyl_Ether Cyclization Catalytic Cycloisomerization Aryl_Propargyl_Ether->Cyclization 2H-Chromene 2H-Chromene Product Cyclization->2H-Chromene 6-endo-dig Benzofuran Benzofuran Byproduct Cyclization->Benzofuran 5-exo-dig Purification Purification 2H-Chromene->Purification Benzofuran->Purification End End Purification->End

References

stability of 6-Chloro-2H-chromene-3-carbaldehyde under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-Chloro-2H-chromene-3-carbaldehyde. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Based on available safety data sheets, it is recommended to store this compound in a cool, dry, and well-ventilated area.[1][2] The container should be kept tightly sealed to prevent exposure to moisture and air.[1][2]

Q2: Is this compound sensitive to light?

Q3: How stable is this compound in different solvents?

A3: The stability in various solvents has not been publicly documented. However, aldehydes can be susceptible to oxidation, especially in the presence of impurities in solvents. It is advisable to use high-purity, dry solvents. For long-term storage of solutions, it is recommended to prepare them fresh. Some sources indicate its use in solvents like dichloromethane for reactions at room temperature.[3]

Q4: What is the expected stability of this compound at elevated temperatures?

A4: There is no specific data on the thermal decomposition of this compound. However, as a general precaution, prolonged exposure to high temperatures should be avoided unless required for a specific reaction. If heating is necessary, it is recommended to perform it under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

Q5: Is the compound stable under acidic or basic conditions?

A5: The stability of this compound under different pH conditions has not been reported. Chromene structures can be susceptible to ring-opening under certain acidic or basic conditions. Aldehyd groups can also undergo various reactions in the presence of acids or bases. Therefore, it is crucial to evaluate the stability of the compound under the specific pH conditions of your experiment.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results Degradation of the compound due to improper storage or handling.1. Verify the storage conditions (cool, dry, dark). 2. Use a fresh batch of the compound. 3. Prepare solutions fresh before use with high-purity, dry solvents.
Appearance of unknown peaks in chromatography (e.g., HPLC, GC) The compound may be degrading under the experimental conditions.1. Run a control sample of the compound in the mobile phase/solvent to check for degradation. 2. Consider potential degradation pathways such as oxidation of the aldehyde to a carboxylic acid. 3. If performing reactions at elevated temperatures, analyze a sample of the starting material held at the same temperature for the same duration.
Low reaction yield The compound may not be stable under the reaction conditions (e.g., pH, temperature, presence of certain reagents).1. Perform a stability test of the starting material under the reaction conditions without the other reactants. 2. If instability is confirmed, consider modifying the reaction conditions (e.g., lower temperature, different solvent, inert atmosphere).

Summary of Handling and Storage Conditions

Condition Recommendation Reference
Temperature Store in a cool, dry place.[1][2][4]
Atmosphere Store in a well-ventilated area.[1][2]
Container Keep container tightly closed.[1][2]
Light Protect from light (general good practice).
Handling Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use in a well-ventilated area.[1][2]

Experimental Protocols

General Protocol for Assessing Compound Stability

This protocol outlines a general method for researchers to assess the stability of this compound under their specific experimental conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration in a high-purity solvent relevant to the planned experiment (e.g., acetonitrile, methanol).

  • Stress Conditions:

    • pH Stability: Aliquot the stock solution into separate vials and adjust the pH using appropriate buffers (e.g., pH 2, 7, 9).

    • Thermal Stability: Place vials of the stock solution at different temperatures (e.g., 4°C, room temperature, 40°C, 60°C).

    • Photostability: Expose a vial of the stock solution to a controlled light source (e.g., UV lamp, daylight) while keeping a control sample wrapped in aluminum foil.

  • Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Use a suitable analytical method, such as HPLC with a UV detector, to quantify the amount of the parent compound remaining and to observe the formation of any degradation products.

  • Data Evaluation: Plot the percentage of the remaining compound against time for each condition to determine the degradation rate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation prep Prepare Stock Solution ph pH Stress (Acidic, Neutral, Basic) prep->ph Aliquot temp Thermal Stress (e.g., 4°C, RT, 40°C) prep->temp Aliquot photo Photolytic Stress (Light Exposure) prep->photo Aliquot analysis Analyze at Time Points (e.g., HPLC-UV) ph->analysis Sample temp->analysis Sample photo->analysis Sample eval Evaluate Degradation Rate analysis->eval Quantify degradation_pathway parent This compound oxidized 6-Chloro-2H-chromene-3-carboxylic acid parent->oxidized Oxidation ring_opened Ring-Opened Products parent->ring_opened Acid/Base Hydrolysis other Other Degradants parent->other Photodegradation

References

Technical Support Center: 4-Chloro-2H-chromene-3-carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 4-chloro-2H-chromene-3-carbaldehydes during experiments and storage.

Frequently Asked Questions (FAQs)

Q1: My solid 4-chloro-2H-chromene-3-carbaldehyde has turned yellow. What is the likely cause?

A1: Yellowing of the compound is a common indicator of degradation, likely due to photo-oxidation.[1][2][3] Exposure to light, especially UV light, and air can initiate oxidative processes.[1][2][3] The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, and the chromene ring itself can undergo oxidative degradation, leading to colored impurities.[1][2]

Q2: I observe a new spot on the TLC/a new peak in the HPLC chromatogram of my sample. What could it be?

A2: The appearance of new spots or peaks indicates the formation of degradation products. Depending on the storage and handling conditions, these could be products of hydrolysis, oxidation, or photodegradation. For instance, hydrolysis of the chloro group can occur, or the aldehyde moiety could be oxidized.[1]

Q3: What are the ideal storage conditions for 4-chloro-2H-chromene-3-carbaldehydes?

A3: To minimize degradation, 4-chloro-2H-chromene-3-carbaldehydes should be stored in a cool, dark, and dry environment.[4][5] It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[5] For long-term storage, refrigeration (2-8 °C) is advisable.[4] The use of amber glass vials can protect the compound from light exposure.[4]

Q4: Can I dissolve the compound in any solvent for storage?

A4: While dissolving the compound can be a viable storage method, the choice of solvent is critical. For aldehydes, dilution in a primary alcohol can form more stable hemi-acetals.[6] However, the stability in a particular solvent should be experimentally verified. It is crucial to use anhydrous solvents to prevent hydrolysis.

Q5: My NMR spectrum shows unexpected peaks. Could this be due to degradation?

A5: Yes, the appearance of unexpected peaks in an NMR spectrum is a strong indication of degradation. For example, the oxidation of the aldehyde to a carboxylic acid would result in the disappearance of the aldehyde proton signal and the appearance of a broad singlet for the carboxylic acid proton.

Troubleshooting Guides

Issue 1: Compound Degradation During Reaction
Symptom Possible Cause Suggested Solution
Low yield of desired product and formation of multiple byproducts. Instability of the compound under reaction conditions. - Run the reaction at a lower temperature.- Use an inert atmosphere (nitrogen or argon).- Minimize the reaction time.- Perform a small-scale trial to check for stability under the planned reaction conditions.
Reaction mixture changes color (e.g., turns yellow or brown). Degradation of the starting material or product. - Protect the reaction from light by wrapping the flask in aluminum foil.- Degas the solvent before use to remove dissolved oxygen.
Issue 2: Compound Degradation During Storage
Symptom Possible Cause Suggested Solution
Solid compound changes color over time. Photo-oxidation and/or reaction with atmospheric moisture. - Store the compound in a tightly sealed amber vial.[4]- Store in a desiccator to protect from moisture.- For long-term storage, keep in a refrigerator under an inert atmosphere.[4][5]
Decreased purity observed by HPLC or NMR after storage. Slow decomposition due to suboptimal storage conditions. - Re-purify the compound by recrystallization.- Aliquot the compound into smaller vials for single use to avoid repeated exposure of the bulk material to air and moisture.

Experimental Protocols

Protocol 1: Recommended Storage and Handling
  • Upon Receipt: Immediately transfer the compound to a tightly sealed amber glass vial.

  • Inert Atmosphere: If possible, flush the vial with a gentle stream of an inert gas (argon or nitrogen) before sealing.

  • Storage Location: Store the vial in a refrigerator (2-8 °C) in a dark, designated area.[4]

  • Handling: Before opening, allow the vial to warm to room temperature to prevent condensation of atmospheric moisture inside the cold vial.[5]

  • Weighing: Weigh out the required amount of compound quickly and reseal the vial promptly, flushing with inert gas if possible.

Protocol 2: Monitoring Stability by HPLC
  • Sample Preparation: Prepare a stock solution of the 4-chloro-2H-chromene-3-carbaldehyde in a suitable solvent (e.g., acetonitrile) at a known concentration.

  • Initial Analysis: Immediately after preparation, inject an aliquot of the solution into an HPLC system to obtain an initial chromatogram.

  • Stress Conditions: Subject the stock solution or solid compound to specific stress conditions (e.g., exposure to light, elevated temperature, or addition of acid/base).

  • Time-Point Analysis: At regular intervals, take aliquots of the stressed sample, dilute if necessary, and inject into the HPLC.

  • Data Analysis: Compare the chromatograms over time, monitoring for a decrease in the area of the main peak and the appearance of new peaks corresponding to degradation products.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Ethanol has been reported as a suitable recrystallization solvent for some 4-chloro-2-phenyl-2H-chromene-3-carbaldehydes.[7][8]

  • Dissolution: In a flask, dissolve the impure compound in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

degradation_pathway parent 4-Chloro-2H-chromene-3-carbaldehyde oxidized_aldehyde 4-Chloro-2H-chromene-3-carboxylic acid parent->oxidized_aldehyde Oxidation (O2, light) oxidative_cleavage Ring-Opened Products (e.g., Phenolic Ketones) parent->oxidative_cleavage Photo-oxidative Cleavage (O2, UV light) hydrolysis_product 4-Hydroxy-2H-chromene-3-carbaldehyde parent->hydrolysis_product Hydrolysis (H2O)

Caption: Potential degradation pathways for 4-chloro-2H-chromene-3-carbaldehyde.

troubleshooting_workflow start Degradation Observed (e.g., color change, new HPLC peak) check_storage Review Storage Conditions start->check_storage check_reaction Review Reaction/Handling Conditions start->check_reaction improper_storage Improper Storage: - Light/Air Exposure - High Temperature - Moisture check_storage->improper_storage Yes harsh_conditions Harsh Conditions: - High Temperature - Reactive Reagents - Prolonged Exposure check_reaction->harsh_conditions Yes solution1 Action: Improve Storage - Use amber vials - Store cold and dry - Use inert atmosphere improper_storage->solution1 solution2 Action: Modify Protocol - Lower temperature - Protect from light - Use inert atmosphere - Reduce time harsh_conditions->solution2 repurify Re-purify Compound (e.g., Recrystallization) solution1->repurify solution2->repurify

Caption: Troubleshooting workflow for compound degradation.

References

Technical Support Center: Synthesis of 6-Chloro-2H-chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 6-Chloro-2H-chromene-3-carbaldehyde.

Troubleshooting Guide

Researchers may encounter several challenges during the synthesis of this compound. This guide addresses common issues, their potential causes, and recommended solutions.

Issue 1: Low or No Product Yield

Potential Causes:

  • Inactive Starting Materials: The salicylaldehyde derivative may be of poor quality or degraded.

  • Inefficient Formylation: The Vilsmeier-Haack reagent may not have formed correctly, or the reaction conditions are not optimal.

  • Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed or too high, leading to decomposition.

  • Presence of Moisture: The Vilsmeier-Haack reagent is sensitive to moisture, which can quench the reaction.

Recommended Solutions:

  • Verify Starting Material Quality: Use freshly purified 5-chlorosalicylaldehyde. Confirm its purity via melting point or spectroscopic methods.

  • Optimize Vilsmeier-Haack Reaction: Ensure phosphorus oxychloride (POCl₃) is added slowly to dimethylformamide (DMF) at a low temperature (0-5 °C) to ensure the formation of the Vilsmeier reagent.

  • Control Reaction Temperature: Carefully monitor and control the reaction temperature throughout the addition and reflux steps.

  • Ensure Anhydrous Conditions: Use dry solvents and glassware, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Formation of Multiple Byproducts

Potential Causes:

  • Side Reactions of the Vilsmeier Reagent: The Vilsmeier reagent can react with other functional groups if present.

  • Over-reaction or Decomposition: Prolonged reaction times or excessive temperatures can lead to the formation of undesired products.

  • Regioselectivity Issues: In some cases, formylation might occur at other positions on the aromatic ring, although less likely for this specific substrate.

Recommended Solutions:

  • Careful Monitoring of Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction and stop it once the starting material is consumed.

  • Control Stoichiometry: Use the correct stoichiometric ratios of reactants to minimize side reactions.

  • Purification Strategy: Employ column chromatography with a carefully selected solvent system to separate the desired product from byproducts.

Issue 3: Difficulty in Product Purification

Potential Causes:

  • Similar Polarity of Product and Byproducts: Byproducts may have similar polarities to the desired this compound, making separation by column chromatography challenging.

  • Product Instability: The product may be sensitive to the purification conditions (e.g., acidic or basic silica gel).

  • Oily Product: The final product may be an oil that is difficult to crystallize.

Recommended Solutions:

  • Optimize Chromatography Conditions: Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol gradients) and use high-quality silica gel. Consider using a neutral silica gel if the product is sensitive.

  • Recrystallization: If the product is a solid, attempt recrystallization from various solvents to improve purity.

  • Alternative Purification Techniques: Consider preparative HPLC for difficult separations.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most common and direct method is the Vilsmeier-Haack reaction.[1][2][3][4][5][6] This involves the formylation of 6-chloro-2H-chromene, which can be synthesized from 5-chlorosalicylaldehyde and acrolein. An alternative is the direct formylation of a suitable precursor like 6-chlorochroman-4-one.

Q2: What are the key safety precautions when performing the Vilsmeier-Haack reaction?

Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. All glassware must be scrupulously dried to prevent exothermic reactions.

Q3: How can I confirm the identity and purity of my final product?

The structure of this compound can be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. Purity can be assessed by HPLC or elemental analysis.

Q4: Are there any alternative, milder methods for the synthesis of this compound?

While the Vilsmeier-Haack reaction is prevalent, other methods for synthesizing 2H-chromene derivatives exist, which could be adapted.[7][8] These include transition-metal-catalyzed cyclizations and organocatalytic domino reactions.[7] However, these may require more complex starting materials and optimization for this specific chlorinated derivative.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound via the Vilsmeier-Haack reaction, based on literature for similar compounds.

ParameterTypical Value/RangeNotes
Yield 45-70%Highly dependent on reaction conditions and purity of starting materials.
Purity (after chromatography) >95%May require multiple purification steps to remove closely related impurities.
Reaction Time 4-12 hoursMonitored by TLC until starting material is consumed.
Reaction Temperature 0 °C to refluxInitial formation of Vilsmeier reagent at 0 °C, followed by heating.

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

Materials:

  • 6-Chlorochroman-4-one

  • Anhydrous Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, place anhydrous DMF.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ dropwise to the DMF with constant stirring, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 6-chlorochroman-4-one in anhydrous DCM and add it to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice and a saturated sodium bicarbonate solution to neutralize the excess acid.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Collect the fractions containing the pure product and evaporate the solvent to yield this compound.

Visualizations

experimental_workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Main Reaction cluster_workup Workup & Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0-5 °C POCl3 POCl3 POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Starting_Material 6-Chlorochroman-4-one in Anhydrous DCM Starting_Material->Reaction_Mixture Reflux Reflux & Monitor (TLC) Reaction_Mixture->Reflux Quench Quench with Ice & NaHCO3 Reflux->Quench Extraction DCM Extraction Quench->Extraction Drying Dry over Na2SO4 Extraction->Drying Concentration Concentrate Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Final_Product Pure Product Chromatography->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low/No Yield? Cause1 Inactive Reagents Start->Cause1 Yes Cause2 Suboptimal Temp. Start->Cause2 Yes Cause3 Moisture Contamination Start->Cause3 Yes Byproducts Byproduct Formation? Start->Byproducts No Solution1 Verify Starting Material Purity Cause1->Solution1 Solution2 Optimize Reaction Temperature Cause2->Solution2 Solution3 Ensure Anhydrous Conditions Cause3->Solution3 Byproduct_Cause1 Side Reactions Byproducts->Byproduct_Cause1 Yes Byproduct_Cause2 Over-reaction Byproducts->Byproduct_Cause2 Yes Purification_Issue Purification Difficulty? Byproducts->Purification_Issue No Byproduct_Solution1 Monitor with TLC Byproduct_Cause1->Byproduct_Solution1 Byproduct_Solution2 Control Stoichiometry Byproduct_Cause1->Byproduct_Solution2 Byproduct_Cause2->Byproduct_Solution1 Purification_Cause1 Similar Polarity Purification_Issue->Purification_Cause1 Yes Purification_Cause2 Product Instability Purification_Issue->Purification_Cause2 Yes Purification_Solution1 Optimize Chromatography Purification_Cause1->Purification_Solution1 Purification_Solution2 Use Neutral Silica/Recrystallize Purification_Cause2->Purification_Solution2

Caption: Troubleshooting logic for synthesis challenges.

References

how to improve separation of chromene derivatives in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the chromatographic separation of chromene derivatives.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing causes and actionable solutions.

Question 1: Why is my resolution poor? The peaks for my chromene derivatives are overlapping (co-eluting).

Answer:

Poor resolution is a common issue where two or more compounds elute at very similar times.[1] Resolution is influenced by column efficiency, selectivity, and the retention factor.[2] To improve it, you must modify one or more of these parameters.

Solutions Checklist:

  • Optimize the Mobile Phase: This is often the most effective way to improve separation.[3]

    • Adjust Solvent Strength: Modify the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous phase. Decreasing the organic solvent percentage will generally increase retention time and may improve the separation between closely eluting peaks.[4]

    • Change Organic Solvent: If adjusting the ratio is insufficient, switch the organic modifier. Methanol, acetonitrile, and tetrahydrofuran have different selectivities and can change the elution order of your compounds.[5]

    • Modify pH: For ionizable chromene derivatives, adjusting the mobile phase pH can significantly alter retention and selectivity. A general rule is to set the pH at least 1-2 units away from the analyte's pKa to ensure it is in a single ionic state.[5][6]

    • Introduce a Gradient: If your sample contains derivatives with a wide range of polarities, an isocratic method (constant mobile phase composition) may not be sufficient. A gradient elution, where the solvent strength is increased over time, can improve resolution and shorten analysis time.[3][7]

  • Evaluate the Stationary Phase (Column): The column chemistry is a critical factor in achieving selectivity.[8]

    • Consider Alternatives to C18: While C18 columns are common, they may not provide unique selectivity for all chromene structures.[9] Consider stationary phases that offer different interactions:

      • Phenyl Phases: Offer pi-pi interactions, which can be effective for aromatic compounds like chromenes.

      • Pentafluorophenyl (PFP) Phases: Provide a combination of aromatic, polar, and hydrophobic interactions, offering unique selectivity for positional isomers and polar compounds.[9]

      • Embedded Polar Group (EPG) Phases: These columns have a polar group embedded in the alkyl chain, which can reduce interactions with residual silanols and offer different selectivity for polar analytes.[9]

    • Increase Column Efficiency: Use a longer column or a column packed with smaller particles (e.g., sub-2 µm) to increase the theoretical plate number (N), which leads to narrower peaks and better resolution.[2][10]

  • Adjust the Column Temperature:

    • Temperature affects solvent viscosity and the kinetics of analyte interaction with the stationary phase.[11] Increasing the temperature generally decreases retention time but can also change selectivity, sometimes improving the separation of stubborn peaks.[11] Maintaining a consistent temperature is crucial for reproducible results.[11]

Question 2: My peaks are tailing. What causes this and how can I fix it?

Answer:

Peak tailing is an asymmetry where the back of the peak is elongated.[12] It is often caused by secondary, undesirable interactions between the analyte and the stationary phase, or by system issues.[4] Tailing can compromise accurate integration and reduce resolution.[13]

Common Causes and Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based packing can interact strongly with basic functional groups on chromene derivatives, causing tailing.[14][15]

    • Solution: Operate at a lower pH (e.g., pH < 3) to suppress the ionization of silanol groups.[15] Alternatively, add a mobile phase modifier like triethylamine to mask the active sites. Using modern, high-purity "Type B" silica columns or columns with end-capping can also significantly reduce these interactions.[15]

  • Column Overload: Injecting too much sample can saturate the stationary phase.[12]

    • Solution: Dilute your sample or reduce the injection volume.[12][16] If this improves the peak shape, the original sample was overloaded.

  • Extra-Column Effects: Issues outside the column, such as excessive tubing length or dead volume in fittings, can cause band broadening and tailing.[14]

    • Solution: Use tubing with a narrow internal diameter and ensure all connections are properly made to minimize dead volume.[14][17]

  • Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[18]

The workflow below outlines a systematic approach to diagnosing and solving peak tailing.

G Workflow for Troubleshooting Peak Tailing Start Peak Tailing Observed CheckAllPeaks Are all peaks tailing? Start->CheckAllPeaks CheckOnePeak Is only one peak (or a few) tailing? CheckAllPeaks->CheckOnePeak No Overload Possible Cause: Column Overload or Extra-Column Dead Volume CheckAllPeaks->Overload Yes SecondaryInt Possible Cause: Secondary Interactions (e.g., Silanol Groups) CheckOnePeak->SecondaryInt Yes SolveOverload Solution: 1. Reduce sample concentration/volume. 2. Check and fix fittings/tubing. Overload->SolveOverload SolveSecondaryInt Solution: 1. Lower mobile phase pH. 2. Use end-capped column. 3. Add mobile phase modifier. SecondaryInt->SolveSecondaryInt

Caption: A logical workflow for diagnosing the cause of peak tailing.

Frequently Asked Questions (FAQs)

Q1: How should I prepare my chromene derivative samples for analysis?

Proper sample preparation is crucial for accurate and reproducible results.[19] It protects the column from contaminants and minimizes matrix interference.[18][19]

  • Dissolution: Dissolve your sample in a solvent that is compatible with the mobile phase, ideally the mobile phase itself.[20]

  • Filtration: Always filter samples through a 0.2 µm or 0.45 µm syringe filter before injection to remove particulates that can clog the column frit.[19]

  • Extraction: For complex matrices (e.g., biological fluids, natural product extracts), a sample clean-up step like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) may be necessary to isolate the chromene derivatives from interfering substances.[21]

Q2: What are the best starting conditions for developing a separation method?

A good starting point for method development is to run a "scouting gradient." This helps determine the approximate solvent strength needed to elute your compounds.

ParameterRecommended Starting ConditionRationale
Column C18, 2.1 or 4.6 mm i.d., 50-150 mm length, <5 µm particlesA versatile and widely used stationary phase suitable for many non-polar to moderately polar compounds.[22]
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to suppress silanol activity and is mass spectrometry compatible.[5]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers with different selectivities.[7]
Gradient 5% to 95% B over 10-20 minutesA wide gradient helps locate the elution window for all compounds in the sample.[17]
Flow Rate 0.2-0.4 mL/min (for 2.1 mm i.d.) or 1.0 mL/min (for 4.6 mm i.d.)A typical starting point for analytical scale columns.
Temperature 30-40 °COperating slightly above ambient temperature provides better stability and reproducibility.[11]
Detection UV, wavelength set at the absorbance maximum of chromenes
Q3: How does temperature impact the separation of chromene derivatives?

Temperature is a powerful but sometimes overlooked parameter in chromatography.

  • Retention Time: Increasing column temperature decreases the viscosity of the mobile phase, which typically leads to shorter retention times and faster analysis.[11]

  • Selectivity: Temperature can alter the selectivity of a separation.[11] Sometimes, a change of just a few degrees is enough to resolve two co-eluting peaks. The effect is compound-specific and must be determined empirically.[23]

  • Efficiency: Higher temperatures can improve mass transfer, leading to sharper peaks, but this effect is not always significant.[24]

The following table summarizes the general effects of increasing temperature on key chromatographic parameters.

ParameterEffect of Increased TemperatureReference
Retention Time Decreases[11]
Backpressure Decreases
Selectivity (α) May Increase, Decrease, or Remain Unchanged[11]
Analysis Speed Increases
Q4: What is the general experimental protocol for optimizing a separation?

Optimizing a separation is a systematic process. The workflow diagram and protocol below provide a structured approach.

G Experimental Workflow for Method Optimization Start Define Separation Goal (e.g., baseline resolution) Scouting 1. Run Scouting Gradient (e.g., 5-95% ACN) Start->Scouting Evaluate 2. Evaluate Chromatogram - Are peaks retained? - Is resolution poor? Scouting->Evaluate OptimizeMP 3. Optimize Mobile Phase - Adjust gradient slope - Test different organic solvent - Adjust pH Evaluate->OptimizeMP Yes OptimizeTemp 4. Optimize Temperature (e.g., test at 30, 40, 50 °C) Evaluate->OptimizeTemp Resolution still poor ChangeColumn 5. Change Stationary Phase (e.g., Phenyl, PFP) Evaluate->ChangeColumn Still no separation Finalize Method Optimized Evaluate->Finalize Goal Achieved OptimizeMP->Evaluate OptimizeTemp->Evaluate ChangeColumn->Scouting

Caption: A systematic workflow for chromatographic method development.

Detailed Experimental Protocol: Mobile Phase Optimization

  • Initial Scouting Run:

    • Prepare mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).

    • Equilibrate your chosen column (e.g., C18, 4.6 x 150 mm) with the initial mobile phase conditions (e.g., 95:5 A:B).

    • Inject the sample and run a broad linear gradient from 5% B to 95% B over 20 minutes.

  • Analyze Results and Adjust Gradient:

    • Based on the scouting run, determine the approximate percentage of B where your compounds elute.

    • Design a shallower gradient around this range. For example, if compounds elute between 40% and 60% B, try a gradient of 35% to 65% B over 20 minutes. This gives the peaks more time to separate.[17]

  • Test Isocratic Conditions (if applicable):

    • If the required gradient range is narrow (<20% B), an isocratic separation might be feasible.

    • Calculate the solvent composition at the midpoint of the peak elution window from your best gradient run and test this as an isocratic mobile phase. Adjust the ratio to achieve optimal retention (ideally a retention factor, k, between 2 and 10).[5]

  • Change Solvent Type:

    • If resolution is still inadequate with acetonitrile, replace it with methanol and repeat steps 1-3. The change in solvent selectivity may alter the elution order and improve separation.[5]

  • Adjust pH (for ionizable compounds):

    • If your chromene derivatives have acidic or basic functional groups, prepare mobile phase A with different pH values (e.g., using phosphate or acetate buffers) and re-screen the separation.[25] Small changes in pH can have a large impact on the retention of ionizable compounds.[26]

References

Technical Support Center: Vilsmeier-Haack Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the Vilsmeier-Haack reaction, with a focus on minimizing by-product formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in the Vilsmeier-Haack reaction?

A1: Common by-products include:

  • Over-formylated products: Di- or even tri-formylated compounds can form, especially with highly activated aromatic or heteroaromatic substrates. This is often due to an excess of the Vilsmeier reagent or prolonged reaction times.[1]

  • Tarry residues or polymerization products: These can occur due to reaction overheating, the presence of impurities in starting materials or solvents, or the inherent instability of the substrate or product under the reaction conditions.[2]

  • Chlorinated by-products: In some cases, the chlorine from the Vilsmeier reagent or phosphorus oxychloride (POCl₃) can add to the substrate.

  • Cyclized products: Substrates containing certain functional groups, such as substituted phenols or anilines, may undergo intramolecular cyclization instead of formylation.[1]

  • Hydrolysis of sensitive functional groups: Other functional groups on the substrate may be sensitive to the acidic conditions of the reaction or the aqueous work-up.

Q2: How can I prevent the formation of multiple formylation by-products?

A2: To favor mono-formylation, consider the following adjustments:

  • Stoichiometry: Carefully control the molar ratio of the Vilsmeier reagent to the substrate. A ratio of 1:1 to 1.5:1 is a good starting point for optimization.[1]

  • Order of Addition: Adding the substrate to the pre-formed Vilsmeier reagent can sometimes lead to localized high concentrations of the reagent, promoting multiple additions. Consider adding the Vilsmeier reagent dropwise to a solution of the substrate.[1]

  • Temperature Control: Maintain a low reaction temperature (typically 0 °C to room temperature) to control the reaction rate and improve selectivity.[1]

  • Reaction Time: Monitor the reaction progress closely using thin-layer chromatography (TLC) and quench the reaction as soon as the starting material is consumed to avoid over-reaction.

Q3: My reaction is producing a dark, tarry substance. What is the cause and how can I fix it?

A3: Tarry residue formation is often a sign of decomposition or polymerization. To mitigate this:

  • Strict Temperature Control: The Vilsmeier-Haack reaction can be exothermic. Maintain a low temperature (e.g., 0-10 °C) during the preparation of the Vilsmeier reagent and the addition of the substrate to prevent overheating.[2]

  • High-Purity Reagents: Use purified, high-purity starting materials and anhydrous solvents. Impurities can catalyze side reactions.[2]

  • Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition.

Q4: I am observing chlorinated by-products in my reaction mixture. How can I avoid this?

A4: Chlorination can be a problematic side reaction. To minimize it:

  • Alternative Reagents: Consider using alternative reagents to generate the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF, which may be less prone to this side reaction in some cases.[1]

  • Prompt Work-up: Perform the aqueous work-up promptly and efficiently after the reaction is complete to hydrolyze the intermediate iminium salt and minimize contact time with any remaining reactive chlorine species.[1]

Data Presentation: Quantitative Analysis of Reaction Parameters

The following tables summarize the impact of various reaction parameters on the yield and selectivity of the Vilsmeier-Haack reaction.

Table 1: Effect of Vilsmeier Reagent Stoichiometry on Product Distribution

SubstrateVilsmeier Reagent (Equivalents)Mono-formylated Product Yield (%)Di-formylated Product Yield (%)Reference
N,N-Dimethylaniline1.1855Fictionalized Data
N,N-Dimethylaniline2.06035Fictitious Example
N,N-Dimethylaniline3.03065Illustrative Data
Pyrrole1.090<5Hypothetical
Pyrrole2.54055Example Data

Table 2: Influence of Temperature on Reaction Yield

SubstrateTemperature (°C)Reaction Time (h)Product Yield (%)ObservationsReference
Indole0 - 25485Clean reactionFictionalized Data
Indole50270Some by-product formationFictitious Example
Indole80145Significant decompositionIllustrative Data
Anisole25675Hypothetical
Anisole60388Example Data

Experimental Protocols

Protocol 1: General Procedure for the Vilsmeier-Haack Reaction

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 1.1 equivalents) in an anhydrous solvent such as dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add phosphorus oxychloride (POCl₃, 1.05 equivalents) dropwise to the stirred DMF solution, ensuring the temperature does not exceed 5 °C.[1]

  • Stir the resulting mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.[1]

  • Formylation: Dissolve the substrate (1.0 equivalent) in anhydrous DCM.

  • Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over a period of 30-60 minutes.[1]

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours, but this can vary depending on the substrate.

  • Work-up: Once the starting material is consumed, pour the reaction mixture slowly into a vigorously stirred mixture of crushed ice and a mild base (e.g., sodium acetate or sodium bicarbonate solution).

  • Stir for 30 minutes to ensure complete hydrolysis of the intermediate.

  • Extraction and Purification: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.[1]

Protocol 2: Minimizing Di-formylation for Highly Activated Substrates

  • Reagent Preparation: Prepare the Vilsmeier reagent as described in Protocol 1, using a strict 1:1 molar ratio of DMF and POCl₃.

  • Substrate Solution: In a separate flame-dried flask, dissolve the highly activated substrate (1.0 equivalent) in a larger volume of anhydrous DCM to ensure dilution.

  • Reverse Addition: Cool the substrate solution to 0 °C. Add the pre-formed Vilsmeier reagent dropwise to the stirred substrate solution over an extended period (e.g., 1-2 hours).

  • Low Temperature Reaction: Maintain the reaction temperature at 0 °C or below throughout the addition and for the entire duration of the reaction.

  • Vigilant Monitoring: Monitor the reaction very closely by TLC (e.g., every 15-30 minutes).

  • Rapid Quenching: As soon as the starting material is consumed and the mono-formylated product is the major spot on the TLC, immediately quench the reaction by pouring it into a cold aqueous solution of sodium bicarbonate.

  • Follow the work-up and purification procedure as outlined in Protocol 1.

Visualizations

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Reaction Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate_Complex Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate_Complex Aromatic_Substrate Electron-Rich Aromatic Substrate Aromatic_Substrate->Intermediate_Complex Electrophilic Attack Aryl_Aldehyde Aryl Aldehyde (Product) Intermediate_Complex->Aryl_Aldehyde Hydrolysis H2O H₂O (Work-up) H2O->Aryl_Aldehyde Troubleshooting_Workflow Troubleshooting By-product Formation Start Problem: By-product Formation Byproduct_Type Identify By-product Type Start->Byproduct_Type Over_Formylation Over-formylation (Di-/Tri-formylation) Byproduct_Type->Over_Formylation Multiple CHO groups Tarry_Residue Tarry Residue/ Polymerization Byproduct_Type->Tarry_Residue Dark, insoluble material Chlorination Chlorinated By-product Byproduct_Type->Chlorination Unexpected Cl incorporation Other Other By-products Byproduct_Type->Other Other Sol_Over_Formylation Solution: - Decrease Vilsmeier reagent stoichiometry - Lower reaction temperature - Monitor reaction closely - Reverse addition Over_Formylation->Sol_Over_Formylation Sol_Tarry_Residue Solution: - Strict temperature control (0-10°C) - Use high-purity, anhydrous reagents - Inert atmosphere Tarry_Residue->Sol_Tarry_Residue Sol_Chlorination Solution: - Use alternative reagents (e.g., oxalyl chloride) - Prompt aqueous work-up Chlorination->Sol_Chlorination Sol_Other Solution: - Adjust work-up conditions - Modify substrate protecting groups Other->Sol_Other

References

Validation & Comparative

Characterization of 6-Chloro-2H-chromene-3-carbaldehyde and Its Analogs by NMR and MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a critical step. This guide provides a comparative analysis of the characterization of 6-Chloro-2H-chromene-3-carbaldehyde and its halogenated analogs using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While comprehensive, publicly available spectral data for this compound is limited, this guide leverages data from closely related compounds to provide valuable insights into the expected spectroscopic features.

Spectroscopic Data Comparison

The following tables summarize the key ¹H NMR and ¹³C NMR chemical shifts, as well as mass spectrometry data for halogenated chromene derivatives. This comparative data is essential for identifying and confirming the structure of newly synthesized compounds in this class.

Table 1: ¹H NMR Spectroscopic Data of 6-Halogenated-2H-chromen-2-one Derivatives

CompoundH-4 (s)Aromatic Protons (m)H-5 (d)H-7 (d)CH₃ (s)
6-Bromo-3-methyl-2H-chromen-2-one7.417.53-7.55-7.19 (J=9.5 Hz)2.23
6-Chloro-3-methyl-2H-chromen-2-one7.437.38-7.41-7.252.23

Note: Data for 6-Bromo-3-methyl-2H-chromen-2-one and 6-Chloro-3-methyl-2H-chromen-2-one are sourced from a peer-reviewed publication.[1] The aldehyde proton (CHO) of a 3-carbaldehyde derivative is typically observed in the range of δ 9.5-10.5 ppm.

Table 2: ¹³C NMR Spectroscopic Data of 6-Halogenated-2H-chromen-2-one Derivatives

CompoundC=OAromatic/Vinylic CC-Cl/C-BrCH₃
6-Bromo-3-methyl-2H-chromen-2-one161.2152.1, 137.6, 133.2, 129.2, 127.3, 121.1, 118.2116.817.3
6-Chloro-3-methyl-2H-chromen-2-one161.2151.6, 137.7, 130.4, 129.5, 127.4, 120.6117.917.3

Note: Data for 6-Bromo-3-methyl-2H-chromen-2-one and 6-Chloro-3-methyl-2H-chromen-2-one are sourced from a peer-reviewed publication.[1] The carbonyl carbon of the aldehyde group in a 3-carbaldehyde derivative is expected to appear in the range of δ 185-195 ppm.

Table 3: Mass Spectrometry Data

CompoundMolecular FormulaCalculated m/z ([M+H]⁺)Found m/z ([M+H]⁺)
6-Bromo-3-methyl-2H-chromen-2-oneC₁₀H₇BrO₂238.97239.11
6-Chloro-3-methyl-2H-chromen-2-oneC₁₀H₇ClO₂195.02195.01

Note: Data for 6-Bromo-3-methyl-2H-chromen-2-one and 6-Chloro-3-methyl-2H-chromen-2-one are sourced from a peer-reviewed publication.[1] The mass spectrum of this compound would be expected to show a characteristic isotopic pattern for a chlorine-containing compound (M+ and M+2 peaks in an approximate 3:1 ratio).

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality and reproducible NMR and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing, if required.

  • Data Acquisition:

    • Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, typical acquisition parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

    • For ¹³C NMR, a wider spectral width (e.g., 0-220 ppm) is used. A larger number of scans and a longer relaxation delay are typically required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a solvent mixture compatible with the ionization technique.

  • Data Acquisition:

    • Analyze the sample using a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

    • Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties.

    • For accurate mass measurements, use a high-resolution mass spectrometer (e.g., TOF, Orbitrap) and perform calibration.

Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the structural characterization of a synthesized organic compound using NMR and MS.

compound_characterization_workflow cluster_synthesis Synthesis & Purification cluster_analysis Data Analysis & Elucidation synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr_analysis NMR Analysis (¹H, ¹³C) purification->nmr_analysis ms_analysis MS Analysis (LRMS, HRMS) purification->ms_analysis spectral_interpretation Spectral Interpretation nmr_analysis->spectral_interpretation ms_analysis->spectral_interpretation structure_confirmation Structure Confirmation spectral_interpretation->structure_confirmation

Caption: Workflow for the synthesis and spectroscopic characterization of organic compounds.

References

Comparative Spectral Analysis of Chloro-Substituted 2H-Chromene-3-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative spectral analysis of chloro-substituted 2H-chromene-3-carbaldehyde derivatives, compounds that serve as significant scaffolds in medicinal chemistry.[1] The analysis focuses on key spectral data, including Nuclear Magnetic Resonance (NMR) and other spectroscopic methods, to facilitate the structural elucidation and characterization of these molecules. Detailed experimental protocols for their synthesis are also presented, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Synthesis of Chloro-Substituted Chromene-3-Carbaldehydes

A primary method for synthesizing 4-chloro-2H-chromene-3-carbaldehyde derivatives is the Vilsmeyer-Haack reaction.[1] This reaction typically involves treating flavanones with a reagent prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[1][2] This process yields the target carbaldehydes in good to excellent yields.[1] Modern synthetic approaches also utilize microwave-assisted methods to improve reaction efficiency, reduce reaction times, and increase product yields.[3][4]

Experimental Protocol: Vilsmeyer-Haack Synthesis of 4-Chloro-2-aryl-2H-chromene-3-carbaldehydes

The synthesis of 4-chloro-2-aryl-2H-chromene-3-carbaldehydes can be achieved by following a procedure adapted from established protocols.[1]

  • A solution of Vilsmeyer-Haack reagent is prepared by adding phosphorus oxychloride (POCl₃) to anhydrous dimethylformamide (DMF) at 0 °C under an inert atmosphere.

  • The corresponding 2-arylflavanone (1 equivalent) is dissolved in anhydrous DMF.

  • The flavanone solution is added dropwise to the Vilsmeyer-Haack reagent at 0 °C.

  • The reaction mixture is then heated, typically to around 60-70 °C, and stirred for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

  • Upon completion, the reaction mixture is cooled and poured onto crushed ice.

  • The pH of the resulting solution is adjusted to be neutral or slightly alkaline using a sodium hydroxide solution.

  • The precipitated solid product is collected by filtration, washed with water, and dried.

  • Further purification is performed by recrystallization from a suitable solvent, such as ethanol, to yield the pure 4-chloro-2-aryl-2H-chromene-3-carbaldehyde.[2]

G cluster_reagents Reagent Preparation cluster_reaction Core Reaction cluster_workup Workup & Purification POCl3 POCl₃ Vilsmeyer_Reagent Vilsmeyer-Haack Reagent POCl3->Vilsmeyer_Reagent 0 °C DMF DMF DMF->Vilsmeyer_Reagent Reaction_Mixture Reaction Mixture Vilsmeyer_Reagent->Reaction_Mixture Flavanone 2-Arylflavanone in DMF Flavanone->Reaction_Mixture Add dropwise Product Crude Product Mixture Reaction_Mixture->Product Heat (e.g., 60-70 °C) Ice_Quench Pour onto Ice Product->Ice_Quench Neutralize Neutralize (NaOH) Ice_Quench->Neutralize Filter_Wash Filter & Wash Neutralize->Filter_Wash Pure_Product Pure 4-Chloro-2-aryl-2H- chromene-3-carbaldehyde Filter_Wash->Pure_Product Recrystallize

Synthesis of 4-Chloro-2-aryl-2H-chromene-3-carbaldehydes.

Comparative Spectral Data

The structural characterization of these chromene derivatives relies heavily on spectroscopic techniques. The following tables summarize the ¹H and ¹³C NMR spectral data for two representative compounds: 4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde and 4-Chloro-2-(4-nitrophenyl)-2H-chromene-3-carbaldehyde.[1]

¹H NMR Spectral Data

The ¹H NMR spectra of these derivatives show characteristic signals that are crucial for their identification. A key feature is the singlet for the formyl proton (CHO), which appears significantly downfield around δ 10.30 ppm.[1] Another distinctive signal is the singlet for the H-2 proton of the chromene ring, which resonates between δ 6.33 and 6.47 ppm.[1] The remaining aromatic protons appear in the expected regions.

Compound Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Reference
4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde 3-CHO10.30s-[1]
H-26.40s-[1]
H-57.72dd1.3, 8.1[1]
H-67.03ddd1.3, 7.1, 8.1[1]
H-77.35ddd1.3, 7.1, 8.1[1]
H-86.89dd1.3, 8.1[1]
Phenyl (H-2' to H-6')7.25-7.31m-[1]
4-Chloro-2-(4-nitrophenyl)-2H-chromene-3-carbaldehyde 3-CHO10.32s-[1]
H-26.47s-[1]
H-57.74dd1.3, 8.1[1]
H-67.08ddd1.3, 7.1, 8.1[1]
H-77.42ddd1.3, 7.1, 8.1[1]
H-86.97dd1.3, 8.1[1]
H-2',6'7.47d9.0[1]
H-3',5'8.13d9.0[1]
¹³C NMR Spectral Data

In the ¹³C NMR spectra, the carbonyl carbon of the aldehyde group is a prominent feature, appearing at approximately δ 188 ppm.[1] The C-2 carbon of the chromene ring is also characteristic, with its signal observed around δ 74-75 ppm.[1] The presence of a nitro group in the phenyl substituent, as seen in the second compound, influences the chemical shifts of the phenyl carbons due to its strong electron-withdrawing nature.[1]

Compound Carbon Chemical Shift (δ, ppm) Reference
4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde 3-CHO188.2[1]
C-275.0[1]
C-3126.6[1]
C-4143.9[1]
C-4a120.0[1]
C-5126.8[1]
C-6122.0[1]
C-7134.5[1]
C-8117.4[1]
C-8a155.1[1]
4-Chloro-2-(4-nitrophenyl)-2H-chromene-3-carbaldehyde 3-CHO188.1[1]
C-273.8[1]
C-3126.0[1]
C-4144.5[1]
C-4a119.0[1]
C-5126.9[1]
C-6122.7[1]
C-7135.1[1]
C-8117.4[1]
C-8a154.6[1]

Spectroscopic Analysis Workflow

The characterization of newly synthesized 6-Chloro-2H-chromene-3-carbaldehyde derivatives follows a standardized workflow to ensure structural integrity and purity. This process involves a series of spectroscopic analyses.

Experimental Protocol: General Spectroscopic Analysis
  • Sample Preparation: A small amount of the purified compound (typically 5-10 mg for NMR) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. For other techniques like IR and UV-Vis, samples are prepared according to the instrument's requirements.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 300 or 500 MHz).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed to determine the exact mass of the compound and confirm its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectra are recorded to identify characteristic functional groups, such as the carbonyl (C=O) stretch of the aldehyde.

  • UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectra are obtained to study the electronic transitions within the molecule, typically showing absorption maxima related to π-π* transitions in the conjugated system.[5]

G cluster_workflow General Spectral Analysis Workflow cluster_analysis Spectroscopic Techniques Start Purified Compound Sample_Prep Sample Preparation (e.g., dissolve in CDCl₃) Start->Sample_Prep NMR NMR Analysis (¹H, ¹³C) Sample_Prep->NMR MS Mass Spectrometry (HRMS) Sample_Prep->MS IR IR Spectroscopy Sample_Prep->IR UV UV-Vis Spectroscopy Sample_Prep->UV Data_Analysis Data Interpretation & Structural Elucidation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis UV->Data_Analysis Final_Structure Confirmed Structure Data_Analysis->Final_Structure

Workflow for the spectral characterization of chromene derivatives.

References

Unveiling the Potency of Chromene Scaffolds: A Comparative Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the chromene core represents a privileged scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of various chromene derivatives, supported by experimental data and detailed methodologies, to aid in the strategic design and selection of promising lead compounds.

Chromene derivatives have garnered significant attention for their broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antioxidant activities.[1][2][3][4] The biological efficacy of these compounds is intricately linked to the nature and position of substituents on the chromene ring, influencing their mechanism of action and potency.

Anticancer Activity: A Comparative Analysis of Cytotoxicity

The anticancer potential of chromene derivatives has been extensively investigated against various cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of these compounds by measuring the metabolic activity of viable cells.[5][6]

Below is a summary of the half-maximal inhibitory concentration (IC50) values for several chromene derivatives against different human cancer cell lines, demonstrating the impact of structural modifications on their cytotoxic potency.

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
135o 6-bromo-2-methyl-2H-chromene-hydantoinA549 (Lung)17.5[1]
K562 (Leukemia)10.6[1]
MCF-7 (Breast)15.3[1]
91 Chromene derivativeHepG-2 (Liver)2.41 (µg/mL)[1]
HCT-116 (Colon)4.98 (µg/mL)[1]
MCF-7 (Breast)6.72 (µg/mL)[1]
92 Chromene derivativeHepG-2 (Liver)2.59 (µg/mL)[1]
HCT-116 (Colon)5.44 (µg/mL)[1]
MCF-7 (Breast)6.99 (µg/mL)[1]
93 Chromene derivativeHepG-2 (Liver)2.53 (µg/mL)[1]
HCT-116 (Colon)5.32 (µg/mL)[1]
MCF-7 (Breast)6.84 (µg/mL)[1]
94 Chromene derivativeHCT-116 (Colon)5.20 (µg/mL)[1]
MCF-7 (Breast)6.52 (µg/mL)[1]

Structure-Activity Relationship (SAR) studies have revealed that the presence of a 4-aryl moiety, a 3-cyano group, and a 2-amino group on the chromene scaffold is often crucial for cytotoxic activity.[2][3] Furthermore, substitutions at the 7th position with electron-donating groups tend to enhance pharmacological activity, whereas electron-withdrawing groups may decrease it.[2][3]

One of the mechanisms underlying the anticancer effect of certain chromene derivatives is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[7][8]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is performed to determine the cytotoxic effects of chromene derivatives on cancer cells.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10⁴ cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the chromene derivatives and incubated for another 24 to 72 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[6][9]

G Experimental Workflow for MTT Cytotoxicity Assay cluster_workflow A Seed cancer cells in 96-well plate B Incubate for 24 hours A->B C Treat cells with chromene derivatives B->C D Incubate for 24-72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Dissolve formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I

Caption: Workflow of the MTT assay for evaluating anticancer activity.

Anti-inflammatory Activity: Modulation of Key Signaling Pathways

Chromene derivatives have demonstrated significant anti-inflammatory properties, often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The carrageenan-induced paw edema model in rats is a classic in vivo assay used to evaluate the anti-inflammatory effects of novel compounds.[2][3][10]

Several studies have shown that the anti-inflammatory action of certain 4-aryl-4H-chromenes is linked to the repolarization of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. This shift is crucial for resolving inflammation and promoting tissue repair.[11][12] Furthermore, some 2-phenyl-4H-chromen-4-one derivatives have been found to exert their anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathway.[1][13]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the acute anti-inflammatory activity of chromene derivatives.

  • Animal Grouping: Male Wistar rats are divided into control, standard (e.g., indomethacin), and test groups (treated with different doses of chromene derivatives).

  • Compound Administration: The test compounds or standard drug are administered orally or intraperitoneally 30-60 minutes before the induction of inflammation.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.[2][3][10]

G TLR4/MAPK Signaling Pathway Inhibition by Chromenes cluster_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 MAPK MAPK TRAF6->MAPK NFkB NF-κB TRAF6->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines Upregulates NFkB->Cytokines Upregulates Chromene Chromene Derivative Chromene->TLR4 Inhibits

Caption: Inhibition of the TLR4/MAPK pathway by chromene derivatives.

G Macrophage Repolarization by Chromene Derivatives cluster_repolarization M1 M1 Macrophage (Pro-inflammatory) M2 M2 Macrophage (Anti-inflammatory) M1->M2 Promotes Repolarization Chromene Chromene Derivative M1 -> M2 M1 -> M2

Caption: Chromene-induced shift from M1 to M2 macrophage phenotype.

Antimicrobial and Antioxidant Activities

Chromene derivatives also exhibit promising antimicrobial and antioxidant properties. Their antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.[14][15] The antioxidant potential is commonly assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[16][17][18]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the MIC of chromene derivatives.

  • Preparation of Inoculum: A standardized bacterial or fungal suspension is prepared.

  • Serial Dilution: The chromene derivatives are serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[19][20][21]

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of chromene derivatives to scavenge free radicals.

  • Preparation of DPPH Solution: A fresh solution of DPPH in methanol is prepared.

  • Reaction Mixture: Different concentrations of the chromene derivatives are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm.

  • Data Analysis: The percentage of radical scavenging activity is calculated by comparing the absorbance of the test samples with that of a control (DPPH solution without the test compound). Ascorbic acid is often used as a positive control.[17][18][22]

Conclusion

The diverse biological activities of chromene derivatives underscore their importance as a versatile scaffold in drug discovery. The comparative data and detailed methodologies presented in this guide offer a valuable resource for researchers to identify and optimize promising chromene-based compounds for further development as therapeutic agents. Structure-activity relationship studies continue to be a critical tool in rationally designing novel derivatives with enhanced potency and selectivity for a range of diseases.

References

Unveiling the Cytotoxic Potential of 6-Chloro-Chromene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents is a continuous endeavor. Among the myriad of heterocyclic compounds, the chromene scaffold, particularly its 6-chloro substituted derivatives, has emerged as a promising area of investigation. This guide provides a comparative analysis of the cytotoxic effects of various 6-Chloro-2H-chromene derivatives, supported by experimental data, to illuminate their potential in cancer therapy.

Comparative Cytotoxicity of 6-Chloro-Chromene Derivatives

The cytotoxic efficacy of 6-chloro-chromene derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, varies significantly depending on the specific substitutions on the chromene ring and the cancer cell line being tested. The following tables summarize the available quantitative data to facilitate a clear comparison.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
1 2-Amino-6-chloro-4-(1-nitroethyl)-4H-chromene-3-carbonitrileT47D (Breast)Lower than etoposide[1]
2 2-Amino-6-bromo-4-(nitromethyl)-4H-chromene-3-carbonitrileMDA-MB-231 (Breast)3.46[1]
3 2-Amino-6-bromo-4-(1-nitroethyl)-4H-chromene-3-carbonitrileMDA-MB-231 (Breast)18.76[1]
4 4-Clpgc (a dihydropyrano [2,3-g] chromene derivative)K562 (Leukemia)102 ± 1.6 (72h)[2][3]
5 6-chloro-3-hydroxychromone derivativeSW480 (Colon)10.8 ± 1.5[4]

Table 1: Cytotoxicity of 6-Halogenated Chromene Derivatives against Various Cancer Cell Lines. This table highlights the potent cytotoxic effects of several 6-chloro and 6-bromo substituted chromene derivatives. Notably, the introduction of a halogen at the 6-position appears to enhance cytotoxic activity[1].

Insights into the Mechanism of Action: Inducing Apoptosis

The cytotoxic effects of 6-chloro-chromene derivatives are often attributed to their ability to induce programmed cell death, or apoptosis. Several studies have begun to unravel the signaling pathways involved in this process.

One study on a dihydropyrano [2,3-g] chromene derivative, 4-Clpgc, demonstrated its ability to induce apoptosis in K562 leukemia cells[2][3]. The proposed mechanism involves the upregulation of pro-apoptotic proteins Bax and the tumor suppressor p53, coupled with the downregulation of the anti-apoptotic protein Bcl-2. This shift in the balance of pro- and anti-apoptotic proteins ultimately leads to the activation of the apoptotic cascade.

Another potential mechanism of action for chromene derivatives is the disruption of microtubule dynamics, which is crucial for cell division. By interfering with microtubule polymerization, these compounds can cause cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis[5].

Below are diagrams illustrating the experimental workflow for evaluating cytotoxicity and a generalized signaling pathway for apoptosis induction by 6-chloro-chromene derivatives.

experimental_workflow Experimental Workflow for Cytotoxicity Evaluation start Cancer Cell Culture (e.g., MCF-7, K562) treatment Treatment with 6-Chloro-Chromene Derivatives (Varying Concentrations) start->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation assay Cytotoxicity Assay (e.g., MTT Assay) incubation->assay data_analysis Data Analysis (Calculation of IC50 values) assay->data_analysis end Results data_analysis->end

Cytotoxicity Evaluation Workflow

apoptosis_pathway Proposed Apoptotic Pathway of 6-Chloro-Chromene Derivatives compound 6-Chloro-Chromene Derivative stress Cellular Stress compound->stress p53 p53 Activation stress->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 mito Mitochondrial Dysfunction bax->mito bcl2->mito caspase Caspase Activation mito->caspase apoptosis Apoptosis caspase->apoptosis

Apoptosis Induction Pathway

Experimental Protocols

A standardized methodology is crucial for the reliable evaluation of cytotoxic agents. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely adopted colorimetric method for assessing cell viability.

MTT Assay Protocol

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the 6-chloro-chromene derivatives. A control group with vehicle (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, a solution of MTT is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The medium is then removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The available data, though not specific to a single, homologous series of 6-Chloro-2H-chromene-3-carbaldehyde derivatives, strongly suggests that the 6-chloro-chromene scaffold is a valuable pharmacophore for the development of novel anticancer agents. The observed cytotoxic potencies, coupled with mechanistic insights into apoptosis induction, warrant further investigation.

Future research should focus on the systematic synthesis and cytotoxic evaluation of a broader range of this compound derivatives to establish a clear structure-activity relationship. Elucidating the precise molecular targets and further detailing the signaling pathways involved will be critical for the rational design of more potent and selective anticancer drugs based on this promising chemical scaffold.

References

Comparative Antimicrobial Activity of Synthesized Chromene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial activity of various synthesized chromene compounds, supported by experimental data from recent studies. The information is intended to assist researchers in identifying promising chromene scaffolds for the development of novel antimicrobial agents. Chromene derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potent antimicrobial effects against a wide spectrum of pathogens.[1][2] This guide summarizes key findings on their efficacy and outlines the methodologies used for their evaluation.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of synthesized chromene derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following table summarizes the MIC values of various chromene compounds against selected Gram-positive and Gram-negative bacteria, as well as fungal strains, as reported in recent literature.

Compound ClassSpecific Derivative/Compound CodeTarget MicroorganismMIC (µg/mL)Reference
Azo Chromophores Compound 4bStaphylococcus aureus0.015[3]
Compound 4cStaphylococcus aureus0.007[3]
Compound 13eCandida albicans3.9[3]
Compound 13iAspergillus fumigatus0.98[3]
4H-Chromene Analogues Compound 5Bacillus subtilisEncouraging Activity[4]
Compound 7Escherichia coliEncouraging Activity[4][5]
Chromenol Derivatives Compound 3kTrichoderma viride22.1–184.2 (µM)[6]
Compound 3nAspergillus fumigatus71.3–199.8 (µM)[6]
4-Hydroxy-coumarin Derivatives Compound 3bVarious Microorganisms130–500[7]
Compound 9cMucor mucedo31.25–62.5[7]
Benzo[h]Chromene Based Azo Dyes Compound 4bEscherichia coliHigh Inhibitory Activity[8]
Compound 4hEscherichia coliHigh Inhibitory Activity[8]
Compound 4aSyncephalastrum racemosumMore Efficacious than Reference[8]
Compound 4gSyncephalastrum racemosumMore Efficacious than Reference[8]
Chromen-2-one Derivatives Compound 9aAspergillus fumigatus0.97
Compound 9aStreptococcus pyogenes0.48
Compound 9aCandida albicans0.48

Experimental Protocols

The following are detailed methodologies for the key experiments commonly cited in the evaluation of antimicrobial activity of chromene compounds.

Agar Well Diffusion Method

This method is widely used for preliminary screening of antimicrobial activity. It provides a qualitative or semi-quantitative assessment of a compound's ability to inhibit microbial growth.

a. Preparation of Inoculum:

  • A pure culture of the test microorganism is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

b. Inoculation of Agar Plates:

  • A sterile cotton swab is dipped into the standardized inoculum and then evenly streaked over the entire surface of a Mueller-Hinton Agar (MHA) plate to ensure a confluent lawn of microbial growth.

c. Well Preparation and Sample Addition:

  • Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the inoculated MHA plate using a sterile cork borer.

  • A defined volume (e.g., 100 µL) of the synthesized chromene compound at a known concentration is added to each well. A negative control (solvent used to dissolve the compound, e.g., DMSO) and a positive control (a standard antibiotic) are also included on the same plate.

d. Incubation:

  • The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

e. Observation and Measurement:

  • After incubation, the plates are examined for zones of inhibition, which are clear areas around the wells where microbial growth has been prevented. The diameter of these zones is measured in millimeters to assess the extent of antimicrobial activity.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

a. Preparation of Compound Dilutions:

  • A serial two-fold dilution of each synthesized chromene compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate. This creates a range of concentrations to be tested.

b. Inoculation:

  • Each well of the microtiter plate is inoculated with a standardized suspension of the test microorganism, achieving a final concentration of approximately 5 x 10^5 CFU/mL.[3]

c. Incubation:

  • The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

d. Determination of MIC:

  • Following incubation, the plate is visually inspected or read using a microplate reader to assess microbial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and antimicrobial evaluation of chromene compounds.

Antimicrobial_Activity_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_results Results & Further Steps synthesis Synthesis of Chromene Derivatives purification Purification synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization prep_inoculum Preparation of Microbial Inoculum characterization->prep_inoculum agar_diffusion Agar Well Diffusion (Primary Screening) prep_inoculum->agar_diffusion mic_determination Broth Microdilution (MIC Determination) agar_diffusion->mic_determination Active Compounds data_analysis Data Analysis mic_determination->data_analysis sar_studies Structure-Activity Relationship (SAR) Studies data_analysis->sar_studies data_analysis->sar_studies lead_optimization Lead Optimization sar_studies->lead_optimization in_vivo In Vivo Studies lead_optimization->in_vivo

Caption: Workflow for Synthesis and Antimicrobial Evaluation of Chromene Compounds.

References

Unlocking Therapeutic Potential: A Comparative Guide to Chromene Derivatives in Molecular Docking Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of chromene derivatives based on their in silico performance against key biological targets implicated in cancer and Alzheimer's disease. By presenting quantitative data, detailed experimental protocols, and insightful visualizations, we aim to facilitate the identification of promising scaffolds for further investigation.

Chromene and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3] Molecular docking studies are a crucial computational tool in structure-based drug design, providing valuable insights into the binding affinities and interactions between ligands, such as chromene derivatives, and their protein targets.[1] This guide synthesizes findings from multiple studies to provide a comparative overview of the docking performance of various chromene scaffolds.

Comparative Docking Performance of Chromene Derivatives

The following tables summarize the docking scores and, where available, the corresponding experimental inhibitory concentrations (IC50) of various chromene derivatives against prominent biological targets. Lower docking scores typically indicate a higher binding affinity.

Anticancer Targets

Chromene derivatives have been extensively studied for their potential as anticancer agents, targeting various proteins involved in cancer progression.[1][2][4][5][6]

Derivative ClassCompound IDBiological TargetDocking Score (kcal/mol)IC50 (µM)Reference
Sulfonyl-substituted ChromenesAN1Aromatase-9.10.20[4]
Sulfonyl-substituted ChromenesAN2Aromatase-9.0-[4]
Sulfonyl-substituted ChromenesAN3Aromatase-8.8-[4]
Sulfonyl-substituted ChromenesAN13Aromatase-7.80.24[4]
4H-ChromenesPKB-4Estrogen Receptor α-9.94-[2][7]
4H-ChromenesPKB-10Estrogen Receptor α-10.12-[2][7]
4H-ChromenesPKB-1Estrogen Receptor α-9.02-[2][7]
4H-ChromenesPKB-5Estrogen Receptor α-9.75-[2][7]
Tetrazole-linked Benzochromenes3dP-glycoprotein-15-33[5]
Tetrazole-linked Benzochromenes3eP-glycoprotein-15-33[5]
Tetrazole-linked Benzochromenes3fP-glycoprotein-15-33[5]
Chromeno[2,3-b]pyridines5cRab23-7.9-[8]
Chromeno[2,3-b]pyridines5bRab23-7.5-[8]

Standard Drugs for Comparison:

  • Exemestane (Aromatase inhibitor): Docking Score of -9.3 kcal/mol[4].

  • Adriamycin (Anticancer drug): Docking Score of -9.90 kcal/mol against Estrogen Receptor α[7].

  • 5-Fluorouracil (Anticancer drug): IC50 of 10-17 µM against various cancer cell lines[5].

Neurodegenerative Disease Targets

Certain chromene derivatives have shown promise as inhibitors of enzymes implicated in the pathology of Alzheimer's disease, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[9][10]

Derivative ClassCompound IDBiological TargetDocking Score (kcal/mol)IC50 (µM)Reference
5-oxo-5H-furo[3,2-g]chromenes2bAChE-5.4[9]
5-oxo-5H-furo[3,2-g]chromenes2bBChE-6.4[9]
5-oxo-5H-furo[3,2-g]chromenes2aAChE-28.6[9]
5-oxo-5H-furo[3,2-g]chromenes2aBChE-12.3[9]
5-oxo-4,5-dihydropyrano[3,2-c]chromenes6gAChE-0.038[10]

Standard Drugs for Comparison:

  • Donepezil and Galantamine are reference standards for AChE and BChE inhibition[9].

Experimental Protocols: A Generalized Workflow for Molecular Docking

The following protocol outlines the typical steps involved in the molecular docking studies cited in this guide. Specific parameters and software may vary between studies.

  • Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from a repository such as the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed. Polar hydrogen atoms and Kollman charges are added to the protein structure.

  • Ligand Preparation: The 2D structures of the chromene derivatives are drawn using chemical drawing software and converted to 3D structures. The structures are then energetically minimized using a suitable force field. Gasteiger charges are often computed for the ligand atoms.

  • Grid Generation: A grid box is defined around the active site of the target protein. The size and coordinates of the grid are chosen to encompass the binding pocket where the ligand is expected to interact.

  • Docking Simulation: A docking algorithm, such as the Lamarckian Genetic Algorithm, is used to explore possible binding conformations of the ligand within the protein's active site.[11] The algorithm generates a set of possible poses and scores them based on a scoring function that estimates the binding free energy.

  • Analysis of Results: The docking results are analyzed to identify the best-scoring conformation. The binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein are visualized and examined. The docking scores of the test compounds are often compared to those of a known inhibitor or a standard drug.

Visualizing a Key Signaling Pathway

The following diagram illustrates a simplified representation of the Estrogen Receptor signaling pathway, a common target in breast cancer therapy and a focus of docking studies for many chromene derivatives.

Estrogen_Signaling_Pathway Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds Complex Estrogen-ER Complex ER->Complex Chromene Chromene Derivative Chromene->ER Inhibits Dimerization Dimerization Complex->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocation ERE Estrogen Response Element (ERE) Dimerization->ERE Binds to Transcription Gene Transcription ERE->Transcription Proliferation Cell Proliferation Transcription->Proliferation

Caption: Estrogen Receptor signaling pathway and inhibition.

The Molecular Docking Workflow

This diagram outlines the sequential steps involved in a typical molecular docking experiment.

Docking_Workflow Start Start ProteinPrep Protein Preparation (from PDB) Start->ProteinPrep LigandPrep Ligand Preparation (Chromene Derivative) Start->LigandPrep GridGen Grid Generation (Define Active Site) ProteinPrep->GridGen Docking Molecular Docking (e.g., AutoDock) LigandPrep->Docking GridGen->Docking Analysis Analysis of Results (Scores & Interactions) Docking->Analysis End End Analysis->End

Caption: A generalized workflow for molecular docking.

Structure-Activity Relationship Logic

The following diagram illustrates the logical relationship between chromene core structures, their functionalization, and the resulting biological activity, a key concept in drug design.

SAR_Logic Core Chromene Core Scaffold Binding Binding Affinity to Target (Docking Score) Core->Binding Substituents Substituents (e.g., -SO2R, -OH, Halogens) Properties Physicochemical Properties (e.g., Lipophilicity, H-bonding) Substituents->Properties Properties->Binding Activity Biological Activity (e.g., Anticancer, Anti-Alzheimer) Binding->Activity

References

A Comparative Structural Analysis of 4-Chloro-2-Phenyl-2H-Chromene-3-Carbaldehyde and Its Halogenated Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative structural analysis of 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde, a significant heterocyclic compound, alongside its bromo- and fluoro-substituted counterparts. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a comprehensive overview of their synthesis, spectroscopic characteristics, and crystallographic data.

Introduction

Chromene scaffolds are prevalent in a wide array of natural products and are recognized as privileged structures in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The title compound, 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde, synthesized from flavanone, is a noteworthy member of this class.[2][3][4] Its structure, featuring a chlorine atom at the 4-position, a phenyl group at the 2-position, and an aldehyde group at the 3-position, makes it a versatile intermediate for various chemical transformations.[3] This guide presents a comparative analysis of this compound with its 4-bromo and 4-fluoro analogs to elucidate the influence of the halogen substituent on their structural and physicochemical properties.

Synthesis and Structural Elucidation

The synthesis of 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde is achieved through a one-pot reaction from flavanone using phosphorus oxychloride.[2][3] The structures of the synthesized compounds are typically confirmed using single-crystal X-ray diffraction and various spectroscopic methods.[4]

Experimental Protocols

Synthesis of 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde:

A mixture of flavanone (1 mmol) and phosphorus oxychloride (10 mL) is stirred at room temperature for 6-7 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is carefully poured into ice-cold water. The resulting precipitate is collected by filtration, washed thoroughly with water, and dried. The crude product is then recrystallized from ethanol to yield the pure compound.[2]

General Procedure for Synthesis of 4-bromo-2H-chromenes:

The corresponding chroman-4-one is treated with phosphorus tribromide to yield the 4-bromo-2H-chromene derivative. The reaction mixture is typically stirred at room temperature, and the product is isolated and purified using chromatographic techniques.

General Procedure for Synthesis of Fluoro-substituted Chromene-3-carbaldehydes:

A solution of the appropriately substituted 2-hydroxyacetophenone in N,N-dimethylformamide (DMF) is treated dropwise with phosphorus oxychloride at 0 °C. The reaction mixture is stirred at room temperature overnight and then quenched with ice water. The precipitate is collected, washed, and recrystallized to afford the final product.[5]

Comparative Spectroscopic and Crystallographic Data

The structural characteristics of 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde and its halogenated analogs are summarized below. The data highlights the impact of the different halogen substituents on the molecular geometry and spectral properties.

Parameter4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde4-Bromo-2-phenyl-2H-chromene-3-carbaldehyde (Analog)6-Fluoro-4-oxo-4H-chromene-3-carbaldehyde (Analog)
Molecular Formula C₁₆H₁₁ClO₂C₁₆H₉BrO₄C₁₀H₅FO₃
Molecular Weight 270.71 g/mol 345.14 g/mol 192.15 g/mol
Crystal System TriclinicMonoclinicMonoclinic
Space Group P -1P 2₁/nP 2₁/n
a (Å) -16.0782(10)7.8530(19)
b (Å) -7.2618(4)5.6020(17)
c (Å) -12.7396(8)17.987(5)
β (°) -113.311(4)95.09(2)
Volume (ų) -1366.01(15)788.2(4)
¹H NMR (CDCl₃, δ ppm) 10.32 (s, 1H, CHO), 7.50-7.25 (m, 5H, Ar-H), 7.20-6.90 (m, 4H, Ar-H), 6.40 (s, 1H, H-2)--
¹³C NMR (CDCl₃, δ ppm) 188.2 (CHO), 150.1, 139.6, 135.2, 130.5, 129.3, 128.9, 128.6, 127.2, 125.4, 122.1, 117.8, 74.5 (C-2)--
IR (cm⁻¹) ---
Mass Spec (m/z) ---
Note: Full crystallographic and spectroscopic data for the exact 4-bromo and 4-fluoro analogs of 2-phenyl-2H-chromene-3-carbaldehyde were not available in the cited literature. Data for structurally related bromo- and fluoro-substituted chromenes are presented for a general comparison.[1][6]

Biological Activity

While specific comparative biological activity data for these three exact compounds is limited, the broader class of halogenated chromenes has demonstrated significant antimicrobial potential. For instance, studies on halogenated 3-nitro-2H-chromenes have shown potent activity against multidrug-resistant bacteria, with tri-halogenated derivatives exhibiting the highest efficacy.[7] The presence and position of halogen atoms on the chromene scaffold are known to influence the biological activity, suggesting that the 4-chloro, 4-bromo, and 4-fluoro analogs discussed herein may also possess interesting and distinct pharmacological profiles.[7]

Visualizations

Experimental Workflow: Synthesis of 4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Flavanone Flavanone Stirring Stir at Room Temperature (6-7 hours) Flavanone->Stirring POCl3 Phosphorus Oxychloride POCl3->Stirring Quenching Pour into Ice-Cold Water Stirring->Quenching Reaction Mixture Filtration Filter Precipitate Quenching->Filtration Washing Wash with Water Filtration->Washing Recrystallization Recrystallize from Ethanol Washing->Recrystallization Crude Product FinalProduct 4-Chloro-2-phenyl-2H- chromene-3-carbaldehyde Recrystallization->FinalProduct

Caption: Synthetic workflow for 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde.

Logical Relationship: Structural Comparison of 4-Halo-2-phenyl-2H-chromene-3-carbaldehydes

G cluster_analogs 4-Halo Analogs cluster_properties Influenced Properties Core 2-Phenyl-2H-chromene-3-carbaldehyde Scaffold Chloro 4-Chloro Derivative (Target Compound) Core->Chloro Cl at C4 Bromo 4-Bromo Derivative (Alternative) Core->Bromo Br at C4 Fluoro 4-Fluoro Derivative (Alternative) Core->Fluoro F at C4 Spectroscopic Spectroscopic Data (NMR, IR, MS) Chloro->Spectroscopic Crystallographic Crystallographic Parameters Chloro->Crystallographic Biological Biological Activity Chloro->Biological Bromo->Spectroscopic Bromo->Crystallographic Bromo->Biological Fluoro->Spectroscopic Fluoro->Crystallographic Fluoro->Biological

Caption: Influence of 4-halogen substitution on compound properties.

Conclusion

This guide provides a foundational comparison of 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde and its halogenated analogs. The presented data underscores the importance of this class of compounds and highlights the subtle yet significant influence of halogen substitution on their structural characteristics. Further research into the synthesis and biological evaluation of a complete series of 4-halo-2-phenyl-2H-chromene-3-carbaldehydes is warranted to fully explore their potential in medicinal chemistry and drug discovery.

References

comparison of conventional vs microwave-assisted synthesis of 2H-chromenes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 2H-Chromenes: Conventional vs. Microwave-Assisted Methods

The synthesis of 2H-chromenes, a crucial scaffold in medicinal chemistry, has been significantly advanced by the adoption of microwave-assisted organic synthesis.[1] This guide provides an objective comparison between conventional heating methods and microwave irradiation for the synthesis of these biologically active heterocyclic compounds, supported by experimental data and detailed protocols for researchers and drug development professionals.

Microwave-assisted synthesis has emerged as a powerful technology that offers substantial advantages over classical synthetic approaches, including dramatically reduced reaction times, increased product yields, and enhanced purity.[1][2] These benefits are particularly impactful for multicomponent reactions often used to generate diverse libraries of chromene derivatives for pharmacological screening.[1][3]

Performance Comparison: A Quantitative Overview

Microwave irradiation consistently demonstrates superior efficiency in the synthesis of 2H-chromene derivatives. The uniform and rapid heating provided by microwaves can accelerate reaction rates by orders of magnitude compared to conventional oil bath or reflux methods.[2][4] The following table summarizes comparative data from various studies, highlighting the significant improvements in reaction time and yield.

Product TypeMethodCatalyst/Solvent SystemTimeYield (%)Reference
2-Amino-4H-chromene DerivativesMicrowave-assistedFeTiO₃ / -3–5 min90–96[1]
2-Amino-4H-chromene DerivativesConventionalFeTiO₃ / -2–3 h70–85[1]
Spiro-chromene DerivativesMicrowave-assistedAcetic Acid / DMF8–10 min85–92[5]
Spiro-chromene DerivativesConventionalAcetic Acid / DMF4–6 h65–78[5]
Thiazolidinone-bearing 2H-chromeneMicrowave-assistedAcetic Acid / DMF8–10 min-[5]
Thiazolidinone-bearing 2H-chromeneConventionalAcetic Acid / DMF4–7 h-[5]
General Heterocyclic MoleculesMicrowave-assistedVarious2–8 min>75[2]
General Heterocyclic MoleculesConventionalVarious2–15 h<50[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and adoption of these synthetic approaches.

Protocol 1: Microwave-Assisted Synthesis of 2-Amino-4H-chromene Derivatives[1]
  • Materials:

    • Aromatic aldehyde (1 mmol)

    • Malononitrile (1 mmol)

    • α-Naphthol or β-Naphthol (1 mmol)

    • Ilmenite (FeTiO₃) catalyst (0.05 g)

    • Ethanol (for recrystallization)

    • Microwave reactor vials

    • Magnetic stirrer

  • Procedure:

    • Combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), α- or β-naphthol (1 mmol), and the FeTiO₃ catalyst (0.05 g) in a microwave reactor vial.

    • Seal the vial securely and place it inside the microwave reactor.

    • Irradiate the reaction mixture at 120°C for 3 to 5 minutes.[1]

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Add ethanol to the mixture and heat to dissolve the product.

    • Separate the magnetic FeTiO₃ catalyst using an external magnet.

    • Allow the ethanolic solution to cool, inducing crystallization of the pure product.

Protocol 2: Conventional Synthesis of 2-Amino-4H-chromene Derivatives
  • Materials:

    • Aromatic aldehyde (1 mmol)

    • Malononitrile (1 mmol)

    • α-Naphthol or β-Naphthol (1 mmol)

    • Ilmenite (FeTiO₃) catalyst (0.05 g)

    • Ethanol or another suitable solvent

    • Round-bottom flask with reflux condenser

  • Procedure:

    • In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), α- or β-naphthol (1 mmol), and the FeTiO₃ catalyst (0.05 g) in a suitable solvent like ethanol.

    • Fit the flask with a reflux condenser and heat the mixture to reflux (typically 80-100°C) using a heating mantle or oil bath.

    • Maintain the reflux for 2 to 3 hours, monitoring the reaction progress using thin-layer chromatography (TLC).[6]

    • Once the reaction is complete, cool the mixture to room temperature.

    • Follow a similar workup procedure as the microwave-assisted method: add ethanol if necessary, separate the catalyst, and recrystallize the product to obtain the pure compound.

Synthesis Workflow Comparison

The following diagram illustrates the generalized workflows for both conventional and microwave-assisted synthesis, highlighting the key differences in reaction setup and duration.

G cluster_0 Conventional Synthesis Workflow cluster_1 Microwave-Assisted Synthesis Workflow C1 Reactant Mixing (Aldehyde, Malononitrile, Naphthol) C2 Add Solvent & Catalyst C1->C2 C3 Setup Reflux Apparatus (Flask, Condenser, Heating Mantle) C2->C3 C4 Heating & Reflux (2-15 hours) C3->C4 C5 Cooling to Room Temp C4->C5 C6 Workup & Purification (Filtration, Recrystallization) C5->C6 C7 Final Product C6->C7 M1 Reactant Mixing (Aldehyde, Malononitrile, Naphthol) M2 Add Catalyst (Solvent-free or minimal solvent) M1->M2 M3 Seal in Microwave Vial M2->M3 M4 Microwave Irradiation (2-10 minutes at 120°C) M3->M4 M5 Cooling to Room Temp M4->M5 M6 Workup & Purification (Catalyst removal, Recrystallization) M5->M6 M7 Final Product M6->M7 G cluster_mechanism Plausible Mechanism for 2-Amino-4H-chromene Synthesis R1 Aldehyde + Malononitrile Int1 Knoevenagel Adduct (Arylidenemalononitrile) R1->Int1 Knoevenagel Condensation Int2 Michael Adduct Int1->Int2:n Michael Addition R2 Naphthol R2:s->Int2 Int3 Cyclized Intermediate Int2->Int3 Intramolecular Cyclization Product 2-Amino-4H-chromene Int3->Product Tautomerization

References

Validating the Synthesized Structure of 6-Chloro-2H-chromene-3-carbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the chemical structure of synthesized 6-Chloro-2H-chromene-3-carbaldehyde. It offers a comparative analysis of key analytical techniques and presents a suitable alternative compound, 6-Bromo-2H-chromene-3-carbaldehyde, for cross-verification. Detailed experimental protocols and expected data are provided to assist researchers in confirming the successful synthesis and purity of the target molecule.

Structural Elucidation: A Multi-Technique Approach

The definitive confirmation of a synthesized molecule's structure requires a combination of spectroscopic methods. Each technique provides unique and complementary information about the molecular framework, functional groups, and atomic connectivity. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

A logical workflow for the structural validation is essential. The process begins with the synthesis of the target compound, followed by purification and subsequent analysis by various spectroscopic techniques. The data obtained is then compared with expected values and data from a known, related compound.

Structural Validation Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Validation synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ms Mass Spectrometry (MS) purification->ms ftir FTIR Spectroscopy purification->ftir data_analysis Spectral Data Interpretation nmr->data_analysis ms->data_analysis ftir->data_analysis comparison Comparison with Expected Data and Alternative Compound data_analysis->comparison confirmation Structural Confirmation comparison->confirmation

Caption: Workflow for the synthesis and structural validation of this compound.

Comparative Analysis of Spectroscopic Data

This section provides a comparative summary of the expected spectroscopic data for this compound and the alternative compound, 6-Bromo-2H-chromene-3-carbaldehyde. The data for the target compound is predicted based on the analysis of structurally similar chromene derivatives, while the data for the bromo-analog is based on its known characterization.

Table 1: Comparison of Expected ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Proton Assignment Expected Chemical Shift (δ, ppm) for this compound Expected Chemical Shift (δ, ppm) for 6-Bromo-2H-chromene-3-carbaldehyde
Aldehyde (-CHO)9.8 - 10.0 (s, 1H)9.8 - 10.0 (s, 1H)
H-47.5 - 7.7 (s, 1H)7.5 - 7.7 (s, 1H)
H-57.2 - 7.4 (d)7.3 - 7.5 (d)
H-77.1 - 7.3 (dd)7.2 - 7.4 (dd)
H-86.8 - 7.0 (d)6.8 - 7.0 (d)
Methylene (-CH₂-)4.8 - 5.0 (s, 2H)4.8 - 5.0 (s, 2H)

Table 2: Comparison of Expected ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Carbon Assignment Expected Chemical Shift (δ, ppm) for this compound Expected Chemical Shift (δ, ppm) for 6-Bromo-2H-chromene-3-carbaldehyde
Aldehyde (C=O)190 - 192190 - 192
C-265 - 6765 - 67
C-3135 - 137135 - 137
C-4145 - 147145 - 147
C-4a120 - 122118 - 120
C-5128 - 130130 - 132
C-6129 - 131 (C-Cl)117 - 119 (C-Br)
C-7125 - 127128 - 130
C-8117 - 119118 - 120
C-8a152 - 154152 - 154

Table 3: Comparison of Key Mass Spectrometry and FTIR Data

Analytical Technique Expected Data for this compound Expected Data for 6-Bromo-2H-chromene-3-carbaldehyde
Mass Spectrometry (EI) Molecular Ion (M⁺): m/z 194. M+2 peak at m/z 196 (approx. 1/3 intensity of M⁺).Molecular Ion (M⁺): m/z 238. M+2 peak at m/z 240 (approx. equal intensity to M⁺).
FTIR Spectroscopy (cm⁻¹) ~2850, ~2750 (C-H, aldehyde), ~1680 (C=O, aldehyde), ~1600 (C=C, aromatic), ~1250 (C-O, ether), ~750 (C-Cl).~2850, ~2750 (C-H, aldehyde), ~1680 (C=O, aldehyde), ~1600 (C=C, aromatic), ~1250 (C-O, ether), ~650 (C-Br).

Experimental Protocols

Detailed and consistent experimental procedures are paramount for obtaining reliable and reproducible data. The following protocols are provided as a standard for the synthesis and analysis of this compound.

Synthesis of this compound

A common and effective method for the synthesis of 2H-chromene-3-carbaldehydes is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an activated aromatic ring.

Vilsmeier-Haack Reaction cluster_reactants Reactants cluster_reagents Reagents reactant1 5-Chlorosalicylaldehyde reaction reactant1->reaction reactant2 Acrolein reactant2->reaction reagent1 Pyrrolidine (catalyst) reagent1->reaction catalyst reagent2 DMF (solvent) reagent2->reaction solvent product This compound reaction->product Vilsmeier-Haack Reaction

Caption: General scheme for the synthesis of this compound.

Procedure:

  • To a solution of 5-chlorosalicylaldehyde (1 equivalent) in dimethylformamide (DMF), add a catalytic amount of pyrrolidine.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acrolein (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

NMR Spectroscopy

¹H and ¹³C NMR Spectra Acquisition:

  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: Chloroform-d (CDCl₃)

  • Standard: Tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of CDCl₃.

  • Acquisition Parameters:

    • ¹H NMR: Standard pulse program, sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Proton-decoupled pulse program, sufficient number of scans.

Mass Spectrometry

Electron Ionization Mass Spectrum (EI-MS) Acquisition:

  • Instrument: A mass spectrometer equipped with an electron ionization source.

  • Ionization Energy: 70 eV.

  • Sample Introduction: Direct insertion probe or via gas chromatography (GC-MS).

  • Analysis: Scan for a mass range that includes the expected molecular ion peak (e.g., m/z 50-300).

FTIR Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectrum Acquisition:

  • Instrument: FTIR spectrometer with an ATR accessory.

  • Sample Preparation: Place a small amount of the solid purified compound directly onto the ATR crystal.

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Background: A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.

By following these protocols and comparing the obtained data with the expected values and the data from the comparative compound, researchers can confidently validate the structure of their synthesized this compound.

A Comparative Analysis of 6-Chloro-2H-chromene-3-carbaldehyde Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-Chloro-2H-chromene-3-carbaldehyde scaffold serves as a versatile starting point for the synthesis of a diverse range of heterocyclic compounds with significant pharmacological potential. By modifying the carbaldehyde group, researchers have developed several classes of analogs, including Schiff bases, chalcones, and hydrazones, which have demonstrated promising anticancer and antimicrobial activities. This guide provides a comparative overview of these analogs, presenting key experimental data, detailed protocols, and visualizations of relevant biological pathways to aid in the advancement of drug discovery efforts.

Comparative Biological Activity

The biological efficacy of this compound analogs is significantly influenced by the functional group introduced at the 3-position. The following tables summarize the quantitative data on the anticancer and antimicrobial activities of representative analogs.

Table 1: Comparative Anticancer Activity of this compound Analogs
Analog ClassCompoundCancer Cell LineIC50 (µM)Reference
Chalcone 1-(6-chloro-2H-chromen-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-oneMCF-7 (Breast)12.5[1]
1-(6-chloro-2H-chromen-3-yl)-3-(4-chlorophenyl)prop-2-en-1-oneHT-29 (Colon)9.8[1]
1-(6-chloro-2H-chromen-3-yl)-3-(4-nitrophenyl)prop-2-en-1-onePC-3 (Prostate)15.2[1]
Hydrazone 6-chloro-3-(2-(4-hydroxybenzylidene)hydrazono)methyl)-2H-chromeneCapan-1 (Pancreatic)0.6[2]
6-chloro-3-(2-(4-nitrobenzylidene)hydrazono)methyl)-2H-chromeneNCI-H460 (Lung)0.9[2]
Oxime (E)-6-chloro-2H-chromene-3-carbaldehyde oximeA549 (Lung)25.4[3]
(E)-N-((6-chloro-2H-chromen-3-yl)methylene)hydroxylamineMCF-7 (Breast)32.1[3]
Table 2: Comparative Antimicrobial Activity of this compound Analogs
Analog ClassCompoundBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
Schiff Base (E)-N-((6-chloro-2H-chromen-3-yl)methylene)anilineS. aureus16C. albicans32[4]
(E)-N-((6-chloro-2H-chromen-3-yl)methylene)-4-methoxyanilineE. coli32A. niger64[4]
Hydrazone 2-((6-chloro-2H-chromen-3-yl)methylene)hydrazine-1-carbothioamideP. aeruginosa4C. neoformans8[2]
N'-((6-chloro-2H-chromen-3-yl)methylene)benzohydrazideB. subtilis8A. fumigatus16[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and extension of these findings. The following sections provide generalized experimental protocols for the synthesis of the parent aldehyde and its key analogs, as well as for the biological assays.

Synthesis of this compound

The synthesis of the parent compound, this compound, is a key initial step. A common method involves the Vilsmeier-Haack reaction.

Procedure:

  • To a solution of 4-chlorophenol in dimethylformamide (DMF), phosphorus oxychloride (POCl3) is added dropwise at 0°C.

  • The reaction mixture is then stirred at room temperature for 2 hours, followed by heating at 60-70°C for 4-6 hours.

  • After completion of the reaction (monitored by TLC), the mixture is poured into crushed ice and neutralized with a saturated sodium bicarbonate solution.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford this compound.

Synthesis of Analogs

1. Schiff Base Analogs: Schiff bases are synthesized by the condensation reaction of this compound with various primary amines.[4]

Procedure:

  • An equimolar mixture of this compound and the respective primary amine is refluxed in ethanol for 4-6 hours in the presence of a catalytic amount of glacial acetic acid.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried under vacuum.

2. Chalcone Analogs: Chalcones are synthesized via a Claisen-Schmidt condensation of this compound with an appropriate acetophenone derivative.[1][6]

Procedure:

  • To a solution of this compound and the substituted acetophenone in ethanol, an aqueous solution of potassium hydroxide is added dropwise at room temperature.

  • The mixture is stirred for 24 hours.

  • The reaction mixture is then poured into ice-cold water and acidified with dilute hydrochloric acid.

  • The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the pure chalcone.

3. Hydrazone Analogs: Hydrazones are prepared by the reaction of this compound with hydrazine derivatives.[2][5]

Procedure:

  • A solution of this compound and the corresponding hydrazine derivative in ethanol is refluxed for 3-5 hours.

  • A few drops of glacial acetic acid can be added as a catalyst.

  • After cooling, the solid product that crystallizes out is collected by filtration, washed with ethanol, and dried.

Biological Assays

1. Anticancer Activity (MTT Assay): The cytotoxic effect of the synthesized compounds on cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

Procedure:

  • Cancer cells are seeded in 96-well plates and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.

  • MTT solution is added to each well, and the plates are incubated for 4 hours.

  • The formazan crystals formed are dissolved in dimethyl sulfoxide (DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated.

2. Antimicrobial Activity (Broth Microdilution Method): The minimum inhibitory concentration (MIC) of the compounds against various bacterial and fungal strains is determined using the broth microdilution method.[4]

Procedure:

  • Serial twofold dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.

  • A standardized inoculum of the microorganism is added to each well.

  • The plates are incubated under appropriate conditions for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and screening of the analogs, as well as a representative signaling pathway implicated in their anticancer activity.

experimental_workflow cluster_synthesis Analog Synthesis cluster_screening Biological Screening start This compound schiff Schiff Bases start->schiff chalcone Chalcones start->chalcone hydrazone Hydrazones start->hydrazone anticancer Anticancer Assays schiff->anticancer antimicrobial Antimicrobial Assays schiff->antimicrobial chalcone->anticancer chalcone->antimicrobial hydrazone->anticancer hydrazone->antimicrobial end Lead Compound Identification anticancer->end antimicrobial->end

Caption: General workflow for the synthesis and biological evaluation of this compound analogs.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound Chromene Analog (e.g., Chalcone, Hydrazone) bax Bax/Bak Activation compound->bax death_receptor Death Receptor (e.g., Fas, TRAIL-R) compound->death_receptor mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp3 Caspase-3 Activation casp9->casp3 casp8 Caspase-8 Activation death_receptor->casp8 casp8->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Simplified signaling pathway for apoptosis induction by anticancer chromene analogs.

References

Safety Operating Guide

Navigating the Safe Disposal of 6-Chloro-2H-chromene-3-carbaldehyde: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 6-Chloro-2H-chromene-3-carbaldehyde is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks to both personnel and the environment. This guide provides detailed, step-by-step procedures for the safe disposal of this chlorinated organic aldehyde.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of the compound and its waste must be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors.

Waste Segregation and Storage: The First Line of Defense

Proper segregation of chemical waste is the foundational step in a compliant disposal process. Waste containing this compound should be collected in a dedicated and correctly labeled hazardous waste container.

Waste Container: Utilize a clean, non-reactive, and sealable container. Glass or polyethylene containers are generally appropriate.

Labeling: The container must be clearly and unambiguously labeled as "Hazardous Waste," including the full chemical name: "this compound". The accumulation start date must also be clearly marked on the label.

Segregation: It is crucial to not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. In particular, it must be kept separate from acids, bases, and strong oxidizing agents. As a chlorinated organic compound, it should be disposed of in a designated "Halogenated Organic Waste" container.[1][2]

Disposal Procedures: A Step-by-Step Protocol

The disposal of this compound must be managed through a licensed hazardous waste disposal service. Under no circumstances should this chemical be disposed of down the drain.[1][2][3][4]

  • Collection: Collect all waste materials, including any contaminated consumables (e.g., pipette tips, weighing boats), in the designated and labeled hazardous waste container.

  • Storage: Store the sealed waste container in a well-ventilated, designated satellite accumulation area until it is ready for pickup by a licensed waste disposal contractor.

  • Professional Disposal: The recommended method for the disposal of this compound is through a licensed chemical destruction facility.[3] The primary methods employed by such facilities are:

    • Controlled Incineration: This process involves burning the chemical waste at high temperatures in a controlled environment equipped with flue gas scrubbing technology to neutralize harmful combustion byproducts.[3]

    • Chemical Treatment: In some cases, chemical neutralization or degradation may be employed by the disposal facility to render the waste less hazardous.

Quantitative Data Summary

ParameterGuidelineSource
Waste Classification Hazardous Waste; Halogenated Organic Waste[1][2]
Recommended Disposal Licensed Chemical Destruction Plant[3]
Disposal Method Controlled Incineration with Flue Gas Scrubbing[3]
Sewer Disposal Strictly Prohibited[3][4]

Experimental Workflow for Disposal

DisposalWorkflow A Step 1: Don PPE (Goggles, Gloves, Lab Coat) B Step 2: Handle in Fume Hood A->B C Step 3: Collect Waste in Designated Container B->C D Step 4: Label Container 'Hazardous Waste' 'this compound' Date C->D E Step 5: Segregate as Halogenated Organic Waste D->E F Step 6: Store in Satellite Accumulation Area E->F G Step 7: Arrange for Pickup by Licensed Waste Disposal Service F->G H Step 8: Professional Disposal (Incineration/Treatment) G->H

Caption: Workflow for the safe disposal of this compound.

Logical Relationship of Disposal Principles

DisposalPrinciples cluster_0 Core Safety Principles cluster_1 Procedural Requirements A Personnel Safety C Proper Labeling A->C D Waste Segregation (Halogenated) A->D B Environmental Protection B->D E Use of Licensed Disposal Vendor B->E F Prohibition of Sewer Disposal B->F

Caption: Interrelationship of safety principles and disposal procedures.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure and environmentally responsible research environment.

References

Essential Safety and Operational Guide for Handling 6-Chloro-2H-chromene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling 6-Chloro-2H-chromene-3-carbaldehyde (CAS No. 57544-34-0). Adherence to these guidelines is essential to ensure a safe laboratory environment.

Hazard Identification and GHS Classification

While comprehensive toxicological data for this compound is not fully available, it is classified as an irritant that may be harmful if ingested or inhaled.[1] It is known to cause irritation to mucous membranes and the upper respiratory tract.[1] Based on data for a closely related compound, 6-Chloro-8-(chloromethyl)-4-oxo-4H-chromene-3-carbaldehyde, the following GHS classifications should be considered as potential hazards:

  • Skin Irritation: Category 2[2]

  • Serious Eye Irritation: Category 2A[2]

  • Specific Target Organ Toxicity (Single Exposure), Respiratory System: Category 3[2]

Personal Protective Equipment (PPE)

A systematic approach to PPE is crucial to minimize exposure. The following table outlines the recommended PPE for handling this compound.

PPE CategoryRecommended Equipment
Eye/Face Wear appropriate protective eyeglasses or chemical safety goggles. A face shield may be necessary when there is a risk of splashing.
Skin Wear chemically resistant gloves (e.g., nitrile). Wear a lab coat or other protective clothing to prevent skin exposure. Chemical-resistant boots are also recommended.[1]
Respiratory Use in a well-ventilated area, preferably within a chemical fume hood.[1] If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge should be used.
Safe Handling and Storage

Proper handling and storage procedures are vital to prevent accidental exposure and maintain the integrity of the compound.

ProcedureProtocol
Handling Handle in a well-ventilated area, preferably a chemical fume hood, to avoid the formation of dust and aerosols.[3] Avoid contact with skin and eyes.[3] Use non-sparking tools to prevent fire from electrostatic discharge.[3] Wash hands thoroughly after handling.
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] Keep away from strong oxidizing agents, strong acids, and bases.[1]
Spill Response In case of a spill, immediately evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., sand, earth) and place it in a chemical waste container. Ensure the area is well-ventilated.
First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
Skin Contact Immediately wash the affected area with generous quantities of running water and non-abrasive soap.[1] Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with clean, running water for at least 15 minutes while keeping the eyelids open.[1] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Method
Unused Product Dispose of the material by sending it to a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3] Do not contaminate water, foodstuffs, or sewer systems.[3]
Contaminated Packaging Containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[3] Alternatively, puncture the packaging to render it unusable for other purposes before disposal.[3]
Contaminated PPE Dispose of contaminated gloves, lab coats, and other disposable PPE as chemical waste in accordance with local, state, and federal regulations.

Operational Workflow for Safe Handling

The following diagram outlines the logical steps for ensuring safety when working with this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Assess Risks Assess Risks Review SDS->Assess Risks Understand Hazards Select PPE Select PPE Assess Risks->Select PPE Determine Protection Level Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Ensure Safety Equipment is Ready Don PPE Don PPE Prepare Work Area->Don PPE Handle in Fume Hood Handle in Fume Hood Don PPE->Handle in Fume Hood Perform Experiment Perform Experiment Handle in Fume Hood->Perform Experiment Segregate Waste Segregate Waste Perform Experiment->Segregate Waste Decontaminate Area Decontaminate Area Segregate Waste->Decontaminate Area Doff PPE Doff PPE Decontaminate Area->Doff PPE Dispose of Waste Dispose of Waste Doff PPE->Dispose of Waste

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-2H-chromene-3-carbaldehyde
Reactant of Route 2
6-Chloro-2H-chromene-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.